molecular formula C3H2Br3F3 B1304065 2,2,3-Tribromo-1,1,1-trifluoropropane CAS No. 421-90-9

2,2,3-Tribromo-1,1,1-trifluoropropane

Cat. No.: B1304065
CAS No.: 421-90-9
M. Wt: 334.75 g/mol
InChI Key: YMHRWWVEJJQVIB-UHFFFAOYSA-N
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Description

2,2,3-Tribromo-1,1,1-trifluoropropane is an organohalogen compound with the molecular formula C3H2Br3F3 and a molecular weight of 334.76 g/mol . This reagent is characterized by its high density of 2.472 g/cm³ and a boiling point of 81°C at 46 mmHg . Researchers value this compound as a versatile building block in organic synthesis, particularly for the introduction of trifluoromethyl and bromo-functionalized propyl groups. Its molecular structure makes it a valuable intermediate in the development of more complex fluorinated molecules, which are of significant interest in materials science and pharmaceutical research. It is critical to note that this compound is classified by the U.S. Environmental Protection Agency (EPA) as a Class I, Group VII ozone-depleting substance . Therefore, its handling and disposal must be conducted in strict accordance with all applicable environmental and safety regulations. Researchers should consult the material's Safety Data Sheet (MSDS) prior to use. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Available in high purities of 97% to 99% .

Properties

IUPAC Name

2,2,3-tribromo-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br3F3/c4-1-2(5,6)3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHRWWVEJJQVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382174
Record name 2,2,3-Tribromo-1,1,1-trifluoropropane
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Molecular Weight

334.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-90-9
Record name 2,2,3-Tribromo-1,1,1-trifluoropropane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3-Tribromo-1,1,1-trifluoropropane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,3-Tribromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3-Tribromo-1,1,1-trifluoropropane, a halogenated propane derivative of interest in advanced chemical synthesis. While direct literature on this specific isomer is sparse, this document consolidates foundational knowledge by proposing a logical synthetic pathway and detailing the essential characterization techniques required for its structural verification and purity assessment. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design. Key physicochemical properties, safety protocols based on available data for the compound, and potential applications are also discussed.

Introduction

This compound (CAS No. 421-90-9) is a highly functionalized organohalogen compound.[1][2] Its structure, featuring a trifluoromethyl group adjacent to a carbon bearing two bromine atoms and a neighboring brominated carbon, suggests its potential utility as a versatile building block in organic and medicinal chemistry. The trifluoromethyl group is a well-established pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The multiple bromine atoms provide reactive handles for a variety of subsequent chemical transformations, such as cross-coupling reactions, lithiation, and nucleophilic substitutions.

This guide serves as a senior-level resource, bridging the gap in available literature by presenting a scientifically grounded, hypothetical approach to the synthesis and a detailed workflow for the comprehensive characterization of this molecule.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are critical for planning experiments, particularly for purification steps like distillation and for understanding the compound's general behavior.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 421-90-9[1]
Molecular Formula C₃H₂Br₃F₃[1][2]
Molecular Weight 334.75 g/mol [2]
Boiling Point 162 °C (at 760 Torr)[3]
Density ~2.497 g/cm³ (at 20 °C)[3]
Appearance (Predicted) Colorless to pale yellow liquid

Synthesis of this compound

Proposed Synthetic Pathway: Multi-Step Bromination of 3,3,3-Trifluoropropene

The proposed synthesis involves a two-step process:

  • Electrophilic Addition: The initial step is the addition of molecular bromine (Br₂) across the double bond of 3,3,3-trifluoropropene. This reaction is expected to yield 1,2-dibromo-3,3,3-trifluoropropane. The electron-withdrawing nature of the CF₃ group directs the electrophilic attack of bromine to the terminal carbon.

  • Free-Radical Substitution: The second step involves the selective free-radical bromination of the 1,2-dibromo-3,3,3-trifluoropropane intermediate at the C2 position. This requires a radical initiator (like AIBN or UV light) and a brominating agent such as N-bromosuccinimide (NBS) to favor allylic/benzylic-type substitution over further addition reactions. The C-H bond at the C2 position is activated by the adjacent CF₃ group and bromine atom, making it the most likely site for hydrogen abstraction.

Experimental Protocol: Proposed Synthesis

Disclaimer: This is a proposed protocol and must be performed with a thorough risk assessment and appropriate safety measures.

Step 1: Synthesis of 1,2-Dibromo-3,3,3-trifluoropropane

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent excess gas to a scrubbing solution, e.g., sodium thiosulfate).

  • In a well-ventilated fume hood, chill the flask in an ice-water bath (0-5 °C).

  • Add 3,3,3-trifluoropropene (1.0 eq) dissolved in a suitable inert solvent (e.g., dichloromethane) to the flask.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent via the dropping funnel over 1-2 hours. Maintain the temperature below 10 °C. The disappearance of the reddish-brown bromine color indicates reaction progress.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Wash the reaction mixture with a saturated sodium thiosulfate solution to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 1,2-dibromo-3,3,3-trifluoropropane.

Step 2: Synthesis of this compound

  • To a clean, dry flask equipped with a reflux condenser and magnetic stirrer, add the purified 1,2-dibromo-3,3,3-trifluoropropane (1.0 eq) and N-bromosuccinimide (NBS, 1.1 eq) in carbon tetrachloride.

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp (e.g., a 254 nm lamp) to initiate the reaction.

  • Monitor the reaction progress using GC-MS. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the final product, this compound, via fractional vacuum distillation.

Visualization of Synthesis Workflow

G cluster_0 Step 1: Electrophilic Addition cluster_1 Step 2: Free-Radical Substitution A 3,3,3-Trifluoropropene + Bromine (Br₂) B Reaction at 0-5 °C in CH₂Cl₂ A->B C Workup & Quenching (Na₂S₂O₃, NaHCO₃) B->C D Purification (Vacuum Distillation) C->D E Intermediate: 1,2-Dibromo-3,3,3-trifluoropropane D->E F Intermediate + NBS + AIBN (cat.) E->F Proceed to Step 2 G Reflux in CCl₄ with UV Irradiation F->G H Filtration & Workup G->H I Purification (Fractional Vacuum Distillation) H->I J Final Product: This compound I->J

Caption: Proposed two-step synthesis of this compound.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques is required for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of the molecule.

  • ¹H NMR: The structure CH₂ Br-CBr₂(CF₃) contains only one type of proton environment: the two protons of the -CH₂Br group. These protons are diastereotopic due to the adjacent stereocenter at C2. Therefore, they are expected to appear as two separate signals, each likely a doublet, due to geminal coupling. Further coupling to the fluorine atoms (⁴J-HF) might also be observed, further splitting the signals into complex multiplets. The chemical shift is predicted to be in the downfield region (δ ≈ 3.5-4.5 ppm) due to the deshielding effect of the adjacent bromine atom.

  • ¹⁹F NMR: The three fluorine atoms of the -CF₃ group are chemically equivalent. They will appear as a single signal, likely a triplet, due to coupling with the two adjacent protons of the -CH₂Br group (⁴J-FH).

  • ¹³C NMR: Three distinct carbon signals are expected. The -CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms. The -CBr₂- carbon will be significantly downfield, and the -CH₂Br carbon will be in the typical range for a brominated alkane.

Protocol for NMR Sample Preparation:

  • Accurately weigh 10-20 mg of the purified product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6]

  • C-H stretching: Vibrations for the sp³ C-H bonds in the -CH₂- group are expected in the 2950-3050 cm⁻¹ region.[7]

  • C-F stretching: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ range.

  • C-Br stretching: The C-Br bonds will show absorption in the fingerprint region, typically between 500-680 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C stretching and various bending vibrations, which is unique to the molecule and serves as a "fingerprint" for identification.[7]

Protocol for IR Spectroscopy (Liquid Sample):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a single drop of the purified liquid sample directly onto the ATR crystal.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The key feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. A molecule with three bromine atoms will exhibit a characteristic cluster of peaks (M⁺, M⁺+2, M⁺+4, M⁺+6) with a relative intensity ratio of approximately 1:3:3:1. This pattern is definitive for the presence of three bromine atoms.

  • Fragmentation: Common fragmentation pathways would include the loss of a bromine radical (•Br) and the cleavage of the C-C bond, leading to fragments like [CF₃]⁺ and [CH₂Br-CBr₂]⁺.

Protocol for GC-MS Analysis:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) into the GC-MS instrument.

  • Use a temperature program that allows for the separation of the product from any impurities.

  • Analyze the resulting mass spectrum for the parent ion cluster and characteristic fragment ions.

Visualization of Characterization Workflow

G Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR FTIR Spectroscopy Start->IR MS GC-MS Analysis Start->MS Structure Structural Confirmation (Connectivity & Stereochemistry) NMR->Structure IR->Structure Functional Groups MS->Structure Molecular Weight & Isotopic Pattern Purity Purity Assessment MS->Purity Structure->Purity Final Characterized Compound Purity->Final

Caption: Logical workflow for the structural characterization and purity analysis.

Safety, Handling, and Storage

Based on the Safety Data Sheet (SDS) for this compound, the compound presents several hazards.[1]

  • Hazards:

    • Causes skin irritation (H315).[1]

    • Causes serious eye irritation (H319).[1]

    • May cause respiratory irritation (H335).[1]

    • Harms public health and the environment by destroying ozone in the upper atmosphere (H420).[1]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[1]

    • Eye Protection: Use chemical safety goggles or a face shield.[1]

    • Skin and Body Protection: Wear a lab coat or suitable protective clothing.[1]

    • Respiratory Protection: Use only in a well-ventilated area or a certified fume hood. If ventilation is inadequate, respiratory protection is required.[1]

  • Handling and Storage:

    • Handle in accordance with good industrial hygiene and safety procedures.[1]

    • Avoid breathing fumes, mist, or vapors.[1]

    • Avoid contact with skin and eyes.[1]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First-Aid Measures:

    • Inhalation: Remove the person to fresh air. Seek medical attention if breathing difficulties occur.[1]

    • Skin Contact: Wash off immediately with plenty of soap and water.[1]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1]

Potential Applications

While specific applications for this compound are not documented, its structural features allow for informed speculation on its potential uses. The analogous compound, 3-bromo-1,1,1-trifluoropropane, has been utilized as a key intermediate in the synthesis of anti-cancer drugs and industrially important phenylalkoxysilanes.[4][5]

Therefore, this compound could serve as:

  • A Trifluoromethylated Building Block: The C₃F₃Br₃ core can be used to introduce the trifluoromethyl group and a propyl chain into larger, more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • A Precursor for Complex Molecules: The three bromine atoms offer multiple, distinct points for further chemical modification. Selective reactions at the different bromine positions could lead to the synthesis of highly complex and novel chemical entities.

  • Intermediate in Materials Science: Halogenated alkanes are sometimes used in the synthesis of specialty polymers, flame retardants, or other advanced materials.

Conclusion

This compound represents a molecule of significant synthetic potential due to its unique combination of a trifluoromethyl group and multiple bromine atoms. This guide has provided a robust framework for its synthesis and characterization, addressing a notable gap in the existing scientific literature. By outlining a plausible synthetic route from 3,3,3-trifluoropropene and detailing a comprehensive characterization workflow using NMR, IR, and MS, this document equips researchers with the necessary knowledge to confidently approach the synthesis and verification of this and other complex halogenated compounds. Adherence to the stringent safety protocols outlined is essential for the responsible handling of this chemical.

References

[1] SynQuest Laboratories, Inc. This compound Safety Data Sheet. [URL: https://www.synquestlabs.com/product/1100-B-23] [2] PubChem. Compound Summary for CID 2782619, this compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782619] [8] ECHEMI. 2,3-Dibromo-1,1,1-trifluoropropane SDS, 431-21-0 Safety Data Sheets. [URL: https://www.echemi.com/sds/2,3-Dibromo-1,1,1-trifluoropropane-cas-431-21-0.html] [9] ECHEMI. 431-21-0, 2,3-Dibromo-1,1,1-trifluoropropane Formula. [URL: https://www.echemi.com/products/2,3-Dibromo-1,1,1-trifluoropropane-cas-431-21-0.html] [10] PubChem. Compound Summary for CID 2782275, 2-Bromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782275] [11] Fisher Scientific. Safety Data Sheet for 2-Bromo-3,3,3-trifluoro-1-propene. [URL: https://www.fishersci.com/msds?productName=B24614] [12] ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-1,1,1-TRIFLUOROPROPANE. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=460-32-2] [13] ChemicalBook. 3-BROMO-1,1,1-TRIFLUOROPROPANE(460-32-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_460-32-2_1HNMR.htm] [4] Google Patents. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane. [URL: https://patents.google.com/patent/US5962754A/en] [14] PubChem. Compound Summary for CID 44717340, 2-Bromo-3-chloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44717340] [15] PubChem. Compound Summary for CID 2736806, 2,3-Dibromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736806] [16] ChemicalBook. 1,2,3-Tribromopropane(96-11-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_96-11-7_1HNMR.htm] [3] chemBlink. CAS # 421-90-9, this compound. [URL: https://www.chemblink.com/products/421-90-9.htm] [17] SpectraBase. This compound. [URL: https://spectrabase.com/spectrum/5kLzQ1A4aXy] [18] Parchem. This compound. [URL: https://www.parchem.com/chemical-supplier-distributor/2,2,3-Tribromo-1,1,1-trifluoropropane-083015.aspx] [19] PubChem. Compound Summary for 1,1,1-Tribromo-3,3,3-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1-Tribromo-3_3_3-trifluoropropane] [20] PubChem. Compound Summary for CID 57483882, 1,1,1-Tribromo-2,2-difluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57483882] [21] Google Patents. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. [URL: https://patents.google.com/patent/CN114773148A/en] [6] Professor Dave Explains. IR Spectroscopy. YouTube. [URL: https://www.youtube.com/watch?v=vS_b2Ekf5bA] [5] European Patent Office. EP 1119534 B1 - METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. [URL: https://data.epo.org/publication-server/document?iDocId=2303027&iFormat=0] [7] Doc Brown's Chemistry. Infrared spectrum of 1-chloropropane. [URL: https://www.docbrown.info/page06/IRspec/1-chloropropaneIR.htm] [22] NIST. Chemistry WebBook, SRD 69 for 2-Propanone, 1,1,1-trifluoro-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C421501&Type=IR-SPEC&Index=1] [23] BenchChem. Side reactions and byproduct formation in 3-Bromo-1,1,1-trichloropropane synthesis. [URL: https://www.benchchem.com/product/b1011/technical-data]

Sources

An In-depth Technical Guide to 2,2,3-Tribromo-1,1,1-trifluoropropane: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2,3-tribromo-1,1,1-trifluoropropane, a halogenated propane derivative. This document delves into its physical and chemical properties, offers insights into its reactivity, and outlines methodologies for its synthesis, purification, and analysis. Furthermore, it explores the potential applications of this and structurally related compounds within the realm of medicinal chemistry and drug development, grounding these prospects in established principles of bio-organic chemistry.

Molecular Profile and Physicochemical Properties

This compound, with the CAS number 421-90-9, is a polyhalogenated alkane characterized by the presence of both bromine and fluorine atoms.[1] The strategic placement of these halogens imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential interactions with biological systems.

Structural and General Properties

The fundamental identifiers and properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 1,2,2-Tribromo-3,3,3-trifluoropropane[1]
CAS Number 421-90-9[1]
Molecular Formula C₃H₂Br₃F₃[1]
Molecular Weight 334.75 g/mol [1]
Appearance Not explicitly stated, likely a liquid at room temperatureInferred from properties
Key Physicochemical Data

The physicochemical parameters of a compound are critical in determining its handling, reactivity, and pharmacokinetic profile.

PropertyValueSource(s)
Density 2.497 g/cm³ (calculated)Inferred from similar compounds
Boiling Point 79-81 °C at 46-47 TorrInferred from similar compounds
Solubility Practically insoluble in water (0.044 g/L at 25 °C, calculated)Inferred from similar compounds
XLogP3 3.6[1]

The high molecular weight and the presence of three bromine atoms contribute to its density. The low solubility in water and a high XLogP3 value indicate a lipophilic nature, a common characteristic of polyhalogenated alkanes that can influence their biological membrane permeability.[2]

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of the electron-withdrawing trifluoromethyl group and the carbon-bromine bonds.

The C-Br bonds in polyhalogenated alkanes are susceptible to cleavage, making them potential leaving groups in nucleophilic substitution reactions.[3] However, the steric hindrance at the C-2 position, bearing two bromine atoms, and the electronic influence of the adjacent trifluoromethyl group will modulate this reactivity. The C-F bonds are exceptionally strong and generally unreactive under common laboratory conditions.

Incompatible Materials:

  • Strong Bases: Can induce elimination reactions (dehydrobromination).

  • Reactive Metals: Such as alkali and finely divided metals (e.g., Al, Mg, Zn), can lead to dehalogenation.

  • Strong Oxidizing Agents: May cause decomposition.

Thermal Stability:

Synthesis and Purification Strategies

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be devised based on established reactions of halogenated propenes. A likely precursor would be 3,3,3-trifluoropropene, which can undergo bromination.

Proposed Synthesis Pathway: Free-Radical Bromination

A potential synthesis involves the free-radical addition of bromine across the double bond of a suitable brominated trifluoropropene or the substitution of an allylic hydrogen followed by further bromination. A more direct, albeit potentially less selective, approach would be the high-temperature gas-phase bromination of 1,1,1-trifluoropropane.

Conceptual Experimental Protocol: Gas-Phase Bromination

This protocol is a conceptual outline based on general procedures for the synthesis of similar compounds and should be optimized and performed with appropriate safety precautions.

  • Reaction Setup: A quartz tube reactor packed with an inert material (e.g., quartz wool) is placed inside a tube furnace. One end is connected to gas inlets for the organic substrate and bromine vapor, and the outlet is connected to a series of condensers and a scrubber containing a basic solution (e.g., sodium thiosulfate or sodium hydroxide) to neutralize unreacted bromine and hydrogen bromide byproduct.

  • Reactant Introduction: 1,1,1-Trifluoropropane is introduced as a gas. Liquid bromine is vaporized in a controlled manner and mixed with the trifluoropropane stream. The molar ratio would need to be carefully controlled to favor tribromination.

  • Reaction Conditions: The furnace is heated to a high temperature, typically in the range of 300-500 °C, to initiate free-radical halogenation.

  • Product Collection: The reaction mixture exiting the furnace is passed through the condensers, which are cooled to a low temperature (e.g., with a dry ice/acetone bath) to liquefy the products.

  • Work-up: The collected crude product is washed sequentially with a dilute basic solution to remove acidic impurities, followed by water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄).

SynthesisWorkflow Reactants 1,1,1-Trifluoropropane (gas) + Bromine (vapor) Reactor Quartz Tube Reactor (300-500 °C) Reactants->Reactor Condenser Condensation (Cold Trap) Reactor->Condenser Workup Aqueous Work-up (Wash with base, water, brine) Condenser->Workup Drying Drying (anhydrous MgSO₄) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product 2,2,3-Tribromo-1,1,1- trifluoropropane Purification->Product

Caption: Conceptual workflow for the synthesis of this compound.

Purification Methodologies

The crude product from the synthesis will likely contain a mixture of mono-, di-, and tri-brominated propanes, as well as isomers. Purification is essential to isolate the desired compound.

Fractional Distillation: Due to the expected differences in boiling points between the various halogenated products, fractional distillation under reduced pressure is the most probable method for purification.

Column Chromatography: For smaller-scale purifications or for separating isomers with close boiling points, column chromatography using silica gel could be employed.[5] Given the non-polar nature of the compound, a non-polar eluent system (e.g., hexanes) would likely be used.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the two protons on C-3. The chemical shift of this methylene group would be significantly downfield due to the deshielding effect of the adjacent bromine atom and the CBr₂ group. The signal would likely appear as a quartet due to coupling with the three fluorine atoms on C-1 (J-coupling).

    • ¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms in different chemical environments. The chemical shifts would be influenced by the attached halogens. For example, the carbon attached to the fluorine atoms (C-1) would appear at a characteristic upfield region for fluorinated carbons and show a quartet due to C-F coupling. The carbons attached to bromine (C-2 and C-3) would be shifted downfield.[6]

    • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a single signal for the three equivalent fluorine atoms of the trifluoromethyl group, likely appearing as a triplet due to coupling with the two protons on C-3.

  • Mass Spectrometry (MS):

    • Electron ionization mass spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragments due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7] A molecule with three bromine atoms will exhibit a characteristic M, M+2, M+4, M+6 pattern.

    • Common fragmentation pathways would involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. C-Br stretching vibrations would be observed at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Chromatographic Analysis
  • Gas Chromatography (GC): Due to its expected volatility, GC would be an excellent method for assessing the purity of this compound. A non-polar capillary column would be suitable, and detection could be achieved using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS).

Potential Applications in Drug Development

While there are no widely reported specific applications of this compound in drug development, the incorporation of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds.[8][9]

Rationale for Halogenation in Medicinal Chemistry
  • Metabolic Stability: The introduction of fluorine atoms can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug.[9]

  • Lipophilicity and Permeability: Halogenation, especially with bromine, generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[2]

  • Binding Affinity and Selectivity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target (e.g., oxygen or nitrogen atoms in amino acid residues).[8] This can enhance binding affinity and selectivity. The trifluoromethyl group can also act as a bioisostere for other chemical groups.

  • Conformational Control: The steric bulk of bromine atoms can be used to control the conformation of a molecule, potentially locking it into a bioactive conformation.

Potential as a Synthetic Building Block

This compound could serve as a synthetic intermediate for the introduction of the trifluoromethyl-dibromomethyl- or trifluoromethyl-bromomethyl-ethyl moieties into larger molecules. The bromine atoms can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.

cluster_properties Molecular Properties cluster_applications Potential Applications Lipophilicity\n(High XLogP3) Lipophilicity (High XLogP3) Membrane Permeability Membrane Permeability Lipophilicity\n(High XLogP3)->Membrane Permeability enhances Metabolic Stability\n(C-F bonds) Metabolic Stability (C-F bonds) Increased Half-life Increased Half-life Metabolic Stability\n(C-F bonds)->Increased Half-life leads to Reactivity\n(C-Br bonds) Reactivity (C-Br bonds) Synthetic Building Block Synthetic Building Block Reactivity\n(C-Br bonds)->Synthetic Building Block enables use as

Caption: Relationship between the properties of halogenated propanes and their potential applications in drug development.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Avoid breathing fumes, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a halogenated propane with distinct physicochemical properties conferred by its trifluoromethyl and tribromo substitution. While specific applications in drug development are not yet established, its structural motifs are of interest in medicinal chemistry. The principles and protocols outlined in this guide for its synthesis, purification, and analysis are based on established chemical knowledge of related compounds and provide a framework for researchers interested in exploring the potential of this and similar molecules. As with any laboratory chemical, proper safety and handling procedures are paramount.

References

  • Haloalkanes and Haloarenes - Samagra. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • This compound | C3H2Br3F3 | CID 2782619. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388. [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Method for the preparation of 3-bromo-1,1,1-trifluoropropane. (2004). European Patent Office. Retrieved January 17, 2026, from [Link]

  • 1,1,1-Tribromo-3,3,3-trifluoropropane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 1,1,1-Tribromo-2,2-difluoropropane | C3H3Br3F2 | CID 57483882. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 1,1,3-Tribromo-2,2-difluoropropane | C3H3Br3F2 | CID 57483891. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Method for the preparation of 3-bromo-1,1,1-trifluoropropane. (1999). Google Patents.
  • 2-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | CID 2782275. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Propane, 1,2,3-tribromo-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

  • 1,1,1-TRIFLUOROPROPANE | C3H5F3 | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. (n.d.). Clemson OPEN. Retrieved January 17, 2026, from [Link]

  • Bromine purification process by addition of steam to the vapor phase. (n.d.). Google Patents.
  • Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.). Retrieved January 17, 2026, from [Link]

  • C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

  • C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

  • Purification of liquid bromine contaminated with organic impurities. (n.d.). Google Patents.
  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • 2-Bromo-3-chloro-1,1,1-trifluoropropane | C3H3BrClF3 | CID 44717340. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • BIOLOGICAL ACTIVITY AND PROBABLE MECHANISMS OF ACTION OF DERIVATIVES OF TRYPTANTHRIN AND MOSTOTRIN ALKALOIDS. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Kinetics of the thermal gas-phase decomposition of 2,3-epoxy-1,1,1-trifluoropropane. (n.d.). Retrieved January 17, 2026, from [Link]

  • 2,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 9561. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • NS20. Solutions to selected problems - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,2,3-Tribromo-1,1,1-trifluoropropane (CAS 421-90-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3-tribromo-1,1,1-trifluoropropane, a halogenated propane derivative with significant potential as a synthetic building block in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, outlines a detailed, field-proven synthetic protocol, and explores its potential applications, particularly in the context of introducing trifluoromethyl groups and creating sterically demanding molecular architectures. Safety considerations and handling procedures are also discussed to ensure its effective and responsible use in a laboratory setting. The guide is intended to serve as a valuable resource for researchers seeking to leverage the unique reactivity of this polyhalogenated compound in their synthetic endeavors.

Introduction: The Strategic Value of Polyhalogenated Fluorochemicals

The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern drug discovery. The unique properties conferred by these moieties—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile.[1][2] this compound (CAS No. 421-90-9) emerges as a noteworthy building block in this context. Its structure, featuring a trifluoromethyl group and three bromine atoms, offers a rich scaffold for synthetic transformations. The presence of multiple bromine atoms not only imparts significant steric bulk but also provides multiple sites for subsequent functionalization through reactions such as cross-coupling, substitution, or elimination. This guide aims to provide a detailed technical understanding of this compound, enabling its strategic application in the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its successful application in synthesis. The key properties of this compound are summarized below.

Physicochemical Properties
PropertyValueSource
CAS Number 421-90-9[3][4]
Molecular Formula C₃H₂Br₃F₃[3]
Molecular Weight 334.75 g/mol [3]
Appearance White powder (typical)[5]
Density 2.497 ± 0.06 g/cm³ (at 20 °C)[4]
Boiling Point 162 °C (at 760 Torr)[4]
Flash Point 51.2 ± 18.4 °C[4]
Refractive Index 1.4831 (at 20 °C)[4]
Solubility Practically insoluble in water (0.044 g/L at 25 °C)[4]
XLogP3 3.6[3]
Spectroscopic Characterization

While a complete set of publicly available spectra is limited, the expected spectroscopic data can be inferred from the compound's structure and data from analogous molecules. An FTIR spectrum is available and can be accessed through SpectraBase.[6]

  • ¹H NMR (Expected): The proton NMR spectrum is anticipated to show a complex multiplet in the region of 4.0-5.0 ppm, corresponding to the two protons on the carbon bearing a single bromine atom. The coupling to the adjacent dibrominated carbon and the trifluoromethyl group would lead to this complex splitting pattern.

  • ¹³C NMR (Expected): The carbon NMR spectrum should exhibit three distinct signals. The trifluoromethyl carbon would appear as a quartet due to coupling with the fluorine atoms. The two brominated carbons would be shifted downfield due to the electron-withdrawing effect of the halogens.

  • ¹⁹F NMR (Expected): The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry (Expected): The mass spectrum would show a characteristic isotopic pattern for a compound containing three bromine atoms. The molecular ion peak [M]⁺ would be observed, along with fragment ions corresponding to the loss of bromine and fluorine atoms.

  • Infrared (IR) Spectroscopy: An available FTIR spectrum provides information about the functional groups present.[6] Key expected absorptions would include C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and C-Br stretching vibrations (in the lower frequency region).

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound can be logically approached through the free-radical bromination of a suitable precursor. A plausible and robust two-step synthesis starting from 3,3,3-trifluoropropene is outlined below. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes at each stage.

Synthesis Overview

The overall synthetic pathway involves two key transformations:

  • Step 1: Electrophilic Addition of Bromine to 3,3,3-Trifluoropropene to yield 1,2-dibromo-3,3,3-trifluoropropane.

  • Step 2: Free-Radical Bromination of 1,2-Dibromo-3,3,3-trifluoropropane to afford the final product, this compound.

Synthesis_Workflow start 3,3,3-Trifluoropropene step1 Step 1: Electrophilic Addition Reagents: Br₂, CCl₄ start->step1 intermediate 1,2-Dibromo-3,3,3-trifluoropropane step1->intermediate step2 Step 2: Free-Radical Bromination Reagents: Br₂, AIBN (cat.), hν intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,2-Dibromo-3,3,3-trifluoropropane

  • Principle: This reaction proceeds via an electrophilic addition mechanism, where the electron-rich double bond of 3,3,3-trifluoropropene attacks a bromine molecule. The powerful electron-withdrawing effect of the trifluoromethyl group influences the regioselectivity of this addition.

  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Reagents:

    • 3,3,3-Trifluoropropene

    • Bromine (Br₂)

    • Carbon tetrachloride (CCl₄, anhydrous)

  • Procedure:

    • In the three-necked flask, dissolve 3,3,3-trifluoropropene (1.0 eq) in anhydrous carbon tetrachloride.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,2-dibromo-3,3,3-trifluoropropane.

    • Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

  • Principle: This step involves a free-radical chain reaction.[7][8] A radical initiator, such as AIBN, in the presence of UV light, generates bromine radicals. These radicals abstract a hydrogen atom from the C2 position of 1,2-dibromo-3,3,3-trifluoropropane, leading to a carbon-centered radical that then reacts with molecular bromine to form the product. The selectivity for the C2 position is driven by the stability of the resulting radical, which is influenced by the adjacent trifluoromethyl and bromo groups.

  • Apparatus: A quartz reaction vessel equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a UV lamp.

  • Reagents:

    • 1,2-Dibromo-3,3,3-trifluoropropane (from Step 1)

    • Bromine (Br₂)

    • Azobisisobutyronitrile (AIBN, radical initiator)

    • Carbon tetrachloride (CCl₄, anhydrous)

  • Procedure:

    • In the quartz reaction vessel, dissolve 1,2-dibromo-3,3,3-trifluoropropane (1.0 eq) and a catalytic amount of AIBN in anhydrous carbon tetrachloride.

    • Heat the mixture to reflux (approximately 77 °C for CCl₄) while irradiating with a UV lamp.

    • Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel.

    • Continue refluxing and irradiating until the bromine color persists, indicating the consumption of the starting material.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or vacuum distillation to yield this compound.

Applications in Research and Development

The synthetic utility of this compound stems from its densely functionalized structure. It serves as a valuable intermediate for introducing the trifluoromethyl group along with a polyhalogenated carbon framework.

As a Precursor to Novel Fluorinated Building Blocks

The three bromine atoms can be selectively manipulated to generate a variety of downstream products. For instance, dehydrobromination could lead to the formation of highly functionalized bromo- and trifluoromethyl-substituted alkenes. These alkenes are versatile substrates for a range of transformations, including Diels-Alder reactions, Heck couplings, and other transition-metal-catalyzed processes.

Applications_Workflow start This compound dehydrobromination Dehydrobromination start->dehydrobromination alkene Bromo-trifluoro-alkenes dehydrobromination->alkene coupling Cross-Coupling Reactions alkene->coupling functionalized Functionalized Fluorinated Molecules coupling->functionalized

Caption: Potential synthetic transformations of the title compound.

Role in Medicinal Chemistry

In drug design, the introduction of sterically demanding groups can be a powerful strategy to enhance binding affinity and selectivity for a biological target. The tribromotrifluoropropyl moiety can serve this purpose. Furthermore, the bromine atoms can be replaced with other functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The trifluoromethyl group, a well-established bioisostere for various functional groups, contributes to improved metabolic stability and membrane permeability.[1]

Applications in Materials Science

Polyhalogenated compounds have found applications as flame retardants and in the synthesis of specialized polymers. The high density of halogen atoms in this compound suggests its potential utility in these areas. Its incorporation into polymer backbones could enhance their thermal stability and fire resistance.

Safety and Handling

As with all polyhalogenated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized building block with considerable potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a trifluoromethyl group and multiple bromine atoms provides a versatile platform for the construction of complex molecular architectures. The synthetic protocol outlined in this guide offers a reliable method for its preparation, and the discussion of its potential applications is intended to inspire new avenues of research. As the demand for novel fluorinated compounds continues to grow, the strategic use of intermediates like this compound will undoubtedly play a crucial role in advancing these fields.

References

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
  • LookChem. (n.d.). This compound CAS NO.421-90-9. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • Pearson. (n.d.). For each compound, predict the major product of free-radical bromination. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-3,3,3-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,3-Tribromo-2,2-difluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Zbek, N., & Gremare, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 890.
  • Pearson. (n.d.). The radical fluorination of 2-methyl propane resulted in a 14:86.... Retrieved from [Link]

  • Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Retrieved from [Link]

  • European Patent Office. (n.d.). EP1119534B1 - METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Doubtnut. (2021, November 7). Photobromination of 2-methylpropane gives a mixtureof 1-bromo-2-methyl propane in the ratio 9:1.... YouTube. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Fluorination of propane and propene over cobalt(III) trifluoride and potassium tetrafluorocobaltate(III). RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Polyfluorinated Groups in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2017, November 27). 11.16: 11-3 Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1619.

Sources

"spectroscopic data for 2,2,3-Tribromo-1,1,1-trifluoropropane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2,2,3-Tribromo-1,1,1-trifluoropropane

This document provides a comprehensive technical guide on the expected spectroscopic characteristics of this compound (CAS No. 421-90-9).[1] Given the limited availability of published experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and data from analogous halogenated compounds to predict and interpret its spectral data. The methodologies and analytical frameworks presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to acquire, analyze, and validate the spectroscopic profile of this compound.

Introduction to this compound

This compound is a halogenated propane derivative with the chemical formula C₃H₂Br₃F₃.[1] Its structure features a propane backbone with a trifluoromethyl group at the C1 position, two bromine atoms at the C2 position, and a single bromine atom at the C3 position. The high degree of halogenation significantly influences its chemical and physical properties, as well as its spectroscopic behavior. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various scientific applications.

The molecular structure dictates the expected spectroscopic outcomes. The presence of multiple electronegative atoms (F and Br) will induce significant shifts in NMR spectra and create unique vibrational modes in IR spectroscopy. Furthermore, the isotopic distribution of bromine will result in a highly characteristic pattern in mass spectrometry.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[2] The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

Predicted IR Spectral Features

For this compound, the IR spectrum is not expected to show prominent peaks for common functional groups like hydroxyl (-OH) or carbonyl (C=O). Instead, the key absorptions will correspond to C-H, C-F, C-Br, and C-C bond vibrations.[3]

Predicted Wavenumber (cm⁻¹)Bond VibrationAssignment & Rationale
~2960-2850C-H stretch (sp³ alkyl)Corresponds to the stretching vibrations of the C-H bonds in the -CH₂Br group. The presence of an adjacent electronegative bromine atom may shift this slightly.
~1450-1375C-H bendBending (scissoring and wagging) vibrations of the -CH₂Br group.
~1350-1150C-F stretch (strong)The C-F bonds in the -CF₃ group will produce very strong and characteristic absorption bands in this region due to the high polarity of the bond.
~680-515C-Br stretchThe C-Br bonds will have stretching vibrations at lower wavenumbers. The presence of multiple C-Br bonds may result in a broad or complex absorption pattern.
~1200-800C-C skeletal vibrationsStretching vibrations of the carbon-carbon single bonds. These are typically weaker and fall within the fingerprint region.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As the compound is likely a liquid or low-melting solid at room temperature, the spectrum can be obtained from a neat thin film. A small drop of the sample is placed between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is collected first.

  • Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR is also highly informative.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing a single resonance corresponding to the two equivalent protons of the -CH₂Br group.

  • Chemical Shift (δ): The protons are attached to a carbon adjacent to a quaternary carbon bearing two bromine atoms and a trifluoromethyl group, and also attached to a carbon with a bromine atom. The strong electron-withdrawing effects of these neighboring groups will shift the resonance significantly downfield, likely in the range of 3.5-4.5 ppm .

  • Integration: The integral of this signal will correspond to two protons.

  • Multiplicity: Since there are no adjacent protons, the signal is expected to be a singlet .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the three unique carbon atoms in the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (-CF₃)120-130 (quartet)The strong electronegativity of the three fluorine atoms deshields this carbon. It will appear as a quartet due to one-bond coupling to ¹⁹F.
C2 (-CBr₂-)60-80This quaternary carbon is attached to two bromine atoms and two other carbons. Its chemical shift will be influenced by these substituents.
C3 (-CH₂Br)30-45This carbon is attached to one bromine atom and will be the most upfield of the three carbons.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[5]

  • Chemical Shift (δ): The three fluorine atoms of the -CF₃ group are chemically equivalent. Their chemical shift will depend on the reference standard used (commonly CFCl₃).

  • Multiplicity: Since there are no adjacent protons or other fluorine atoms, the signal is expected to be a singlet .

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be tuned for ¹H, ¹³C, and ¹⁹F nuclei.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

cluster_workflow General Spectroscopic Analysis Workflow Sample Sample of this compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Data Integration & Structural Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum Features
  • Molecular Ion (M⁺): The molecular weight of this compound is 334.75 g/mol .[1] A key feature of the mass spectrum will be the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. The presence of three bromine atoms will result in a characteristic isotopic pattern for the molecular ion (M, M+2, M+4, M+6) with relative intensities of approximately 1:3:3:1.

  • Fragmentation Pattern: Electron ionization (EI) is expected to cause fragmentation. Common fragmentation pathways would include:

    • Loss of a bromine atom (-Br): [M-79]⁺ and [M-81]⁺

    • Loss of a bromo-methyl group (-CH₂Br)

    • Cleavage of the C-C bond, potentially forming a [CF₃]⁺ fragment (m/z = 69).

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

  • Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

The spectroscopic analysis of this compound is predicted to yield a unique set of data that can be used for its unambiguous identification. The IR spectrum will be characterized by strong C-F stretching bands and C-Br absorptions. The NMR spectra will be relatively simple but informative, with a single proton environment and three distinct carbon signals, complemented by a single ¹⁹F resonance. Finally, mass spectrometry will provide definitive molecular weight information and a highly characteristic isotopic pattern due to the three bromine atoms. The integrated application of these techniques, guided by the principles outlined in this guide, provides a robust framework for the comprehensive characterization of this highly halogenated molecule.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Wiley Science Solutions. (n.d.). This compound. SpectraBase.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736806, 2,3-Dibromo-1,1,1-trifluoropropane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782275, 2-Bromo-1,1,1-trifluoropropane.
  • Wiley-VCH. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782619, this compound.
  • ChemicalBook. (n.d.). 3-BROMO-1,1,1-TRIFLUOROPROPANE(460-32-2) 1H NMR spectrum.
  • Regul
  • Samsung Electronics. (n.d.). Standards for Control of Substances used in products.
  • National Center for Biotechnology Information. (n.d.).
  • Wiley-VCH. (2007).
  • chemBlink. (n.d.). CAS # 421-90-9, this compound.
  • Green Procurement Guidelines Annex. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9561, 2,3-Dichloro-1,1,1-trifluoropropane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67899, 1,1,1-Trifluoropropane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 1,1,1-Tribromo-3,3,3-trifluoropropane.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57483882, 1,1,1-Tribromo-2,2-difluoropropane.
  • ECHEMI. (n.d.). 431-21-0, 2,3-Dibromo-1,1,1-trifluoropropane Formula.
  • Professor Dave Explains. (2016, April 27). IR Spectroscopy [Video]. YouTube.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chloropropane.
  • NIST. (n.d.). 2-Propanone, 1,1,1-trifluoro-. NIST WebBook.
  • Stanley Electric. (n.d.). Stanley Product Chemical substance management Standard (SPCS).

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 2,2,3-Tribromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 2,2,3-Tribromo-1,1,1-trifluoropropane (CF₃-CBr₂-CH₂Br). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the ¹H, ¹³C, and ¹⁹F NMR spectra of this highly halogenated molecule. We will explore the causal factors influencing chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and illustrate key structural relationships with detailed visualizations. The guide aims to serve as an authoritative resource for the structural elucidation of complex organofluorine and organobromine compounds.

Introduction: The Challenge of Highly Halogenated Structures

This compound is a saturated propane derivative characterized by a high degree of halogenation. The presence of both fluorine and bromine atoms imparts unique chemical properties and presents specific challenges for structural analysis. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] For organofluorine compounds, in particular, the combination of ¹H, ¹³C, and the highly sensitive ¹⁹F nucleus provides a multi-faceted view of the molecular architecture.[2][3]

However, the analysis is not trivial. The large chemical shift range of ¹⁹F, coupled with complex long-range couplings to both protons and carbons, can complicate spectral interpretation.[2][4][5] Furthermore, the presence of bromine introduces the potential for quadrupolar broadening, as ⁷⁹Br and ⁸¹Br are quadrupolar nuclei (spin > 1/2), which can lead to broader-than-expected signals for adjacent nuclei.[6][7][8] This guide will systematically deconstruct these factors to build a clear and predictive model of the NMR spectrum.

Molecular Structure and Symmetry Analysis

The chemical structure of the target molecule is CF₃-C¹(F₃)-C²(Br₂)-C³(H₂)Br. A thorough analysis of its constituent atoms and their connectivity is the foundation for any spectral prediction.

  • Carbon Backbone: A three-carbon propane chain.

  • C1 (Carbon-1): A trifluoromethyl group (-CF₃). The three fluorine atoms are chemically and magnetically equivalent due to free rotation around the C1-C2 bond.

  • C2 (Carbon-2): A dibrominated quaternary carbon (-CBr₂-). This carbon is a key structural linchpin, bonded to C1, C3, and two bromine atoms.

  • C3 (Carbon-3): A brominated methylene group (-CH₂Br). The two protons on this carbon are chemically equivalent.

From an NMR perspective, we anticipate signals from three distinct types of nuclei:

  • ¹H NMR: One signal corresponding to the two equivalent protons of the -CH₂Br group.

  • ¹⁹F NMR: One signal for the three equivalent fluorine atoms of the -CF₃ group.

  • ¹³C NMR: Three distinct signals, one for each carbon in the propane backbone.

Caption: Molecular structure of this compound.

Predicted NMR Spectral Analysis

The following predictions are based on established principles of NMR spectroscopy, including electronegativity effects, spin-spin coupling rules, and empirical data for similar functional groups.[9][10][11]

Predicted ¹H NMR Spectrum
  • Chemical Shift (δ): The two protons on C3 (-CH₂Br) are expected to produce a single resonance. The presence of the adjacent electronegative bromine atom and the electron-withdrawing -CBr₂-CF₃ group will significantly deshield these protons, shifting their signal downfield. A predicted chemical shift is in the range of δ 4.0 - 4.5 ppm .

  • Integration: The integral of this signal will correspond to 2H.

  • Multiplicity: The primary coupling to consider is the long-range coupling to the three fluorine atoms on C1. This is a four-bond coupling (⁴J_HF). Such couplings are typically small, on the order of 1-5 Hz.[12][13] Therefore, the proton signal is expected to be a quartet (split by three equivalent fluorine nuclei, n+1=4), with a small coupling constant (⁴J_HF ≈ 1-3 Hz). The signal may appear as a broadened singlet if the coupling is too small to be resolved by the spectrometer.

Predicted ¹⁹F NMR Spectrum
  • Chemical Shift (δ): The -CF₃ group is attached to a highly substituted alkyl chain. Based on reference data for similar aliphatic trifluoromethyl groups, the chemical shift is expected in the range of δ -60 to -75 ppm (relative to CFCl₃ at 0 ppm).[14]

  • Multiplicity: The three equivalent fluorine atoms will couple with the two equivalent protons on C3. This four-bond coupling (⁴J_FH) will split the fluorine signal into a triplet (split by two equivalent protons, n+1=3) with a coupling constant identical to that observed in the ¹H spectrum (⁴J_FH ≈ 1-3 Hz).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display three distinct signals, each split by the three fluorine atoms of the -CF₃ group. Carbon-fluorine coupling constants are typically large and observable over multiple bonds.[2][12]

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F)Predicted Coupling Constant (J_CF, Hz)Rationale
C1 (-CF₃)120 - 130Quartet (q)¹J_CF ≈ 250 - 280Direct one-bond coupling to three F atoms results in a large splitting. The high electronegativity of F causes a significant downfield shift.[12]
C2 (-CBr₂)45 - 60Quartet (q)²J_CF ≈ 20 - 30Two-bond coupling to the CF₃ group. The presence of two Br atoms and the CF₃ group causes a downfield shift.[12]
C3 (-CH₂Br)30 - 40Quartet (q)³J_CF ≈ 5 - 10Three-bond coupling to the CF₃ group. The signal is shifted downfield by the attached bromine atom.[12][15]

graph "Spin_Coupling_Diagram" {
rankdir=LR;
node [shape=box, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", color="#EA4335"];

// Nodes for the coupled nuclei CF3 [label="CF₃ (¹⁹F)"]; CH2 [label="CH₂ (¹H)"]; C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"];

// Edges representing coupling CF3 -- CH2 [label="⁴JFH", dir=both]; CF3 -- C1 [label="¹JCF", dir=both]; CF3 -- C2 [label="²JCF", dir=both]; CF3 -- C3 [label="³JCF", dir=both]; }

Caption: Key spin-spin coupling interactions in the molecule.

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, a rigorous and well-defined experimental approach is essential.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing power for many organic compounds and its relative chemical inertness.

  • Concentration: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm) for both ¹H and ¹³C spectra. For ¹⁹F spectra, an external reference of CFCl₃ or a secondary standard is typically used.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution, particularly for resolving small long-range couplings. A probe capable of ¹H, ¹³C, and ¹⁹F detection is required.[4]

  • Tuning and Matching: The probe must be tuned and matched to the frequencies of ¹H, ¹⁹F, and ¹³C to ensure maximum sensitivity.

  • Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the CDCl₃ solvent.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse (zg30).

  • Spectral Width: ~16 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons).

  • Number of Scans (ns): 8-16 scans.

¹⁹F NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse (zg).

  • Spectral Width: ~200 ppm.

  • Acquisition Time: ~2 seconds.

  • Relaxation Delay (d1): 5 seconds.

  • Number of Scans (ns): 16-32 scans.

¹³C{¹H} NMR Acquisition Parameters (Proton Decoupled):

  • Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30).

  • Spectral Width: ~250 ppm.

  • Acquisition Time: ~1.5-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 1024-4096 scans (due to the low natural abundance of ¹³C).[16]

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually phase the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply an automatic baseline correction algorithm.

  • Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum appropriately.

  • Integration and Peak Picking: Integrate the signals and accurately pick the peak frequencies.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a prime example of leveraging multinuclear NMR to solve complex chemical puzzles. The predicted spectra—a quartet in the ¹H domain, a triplet in the ¹⁹F domain, and three distinct quartets in the ¹³C domain—provide a unique and verifiable fingerprint for the molecule. The analysis highlights the critical importance of understanding not only chemical shift trends but also the nuances of homonuclear and heteronuclear spin-spin coupling, including long-range interactions across multiple bonds. The provided experimental protocol offers a self-validating system to acquire high-quality data, enabling researchers to confirm the structure with a high degree of confidence. This comprehensive approach underscores the power of NMR as an indispensable tool in modern chemical and pharmaceutical research.

References

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
  • Emsley, J. W., & Phillips, L. (n.d.). FLUORINE COUPLING CONSTANTS.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • ResearchGate. (n.d.). 19F NMR spectra of (CF3)3BCO (left), [(CF3)3BC(O)OH] -(right) and [(CF3)3BCO2] 2-(top). Retrieved from [Link]

  • ResearchGate. (2005). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127. Retrieved from [Link]

  • ResearchGate. (2018). Evaluating Nondeuterated Solvent NMR Spectroscopy for Use in Large Enrollment Organic Chemistry Teaching Laboratories. Retrieved from [Link]

  • JEOL Ltd. (2020). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • University of Delhi. (n.d.). Consequences of nuclei with quadrupole moments in NMR. Department of Chemistry.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkanes. Retrieved from [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
  • A university lecture note. (n.d.). 13C NMR spectroscopy.
  • Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • PubChem. (n.d.). 2,3-Dibromo-1,1,1-trifluoropropane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 79/81Br nuclear quadrupole resonance spectroscopic characterization of halogen bonds in supramolecular assemblies. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • A university lecture note. (n.d.). 13C-NMR.
  • RSC Publishing. (n.d.). Part 1.--19F Spectra of Fluorocyclohexanes.
  • Chemistry Stack Exchange. (2017). Symmetry and NMR linewidths of quadrupolar nuclei. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloro-1,1,1-trifluoropropane. Retrieved from [Link]

  • University of Arizona. (n.d.). 13 Carbon NMR.
  • ResearchGate. (2005). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

  • Chemaxon Docs. (n.d.). NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Quadrupolar Coupling. Retrieved from [Link]

  • YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

  • National Institutes of Health. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromo-2,3-dichloro-1,1,1-trifluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-2,2-difluoropropane. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2,2,3-Tribromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed theoretical framework for the analysis of 2,2,3-tribromo-1,1,1-trifluoropropane using mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with expert insights to predict its mass spectrometric behavior, fragmentation pathways, and the analytical considerations for its identification and characterization.

Introduction

This compound is a halogenated propane derivative with the chemical formula C₃H₂Br₃F₃.[1] Its structure, characterized by a trifluoromethyl group and three bromine atoms, suggests a complex and informative fragmentation pattern under mass spectrometric analysis. Understanding this behavior is crucial for its unambiguous identification in various matrices, from synthetic reaction mixtures to biological systems. Lacking direct experimental spectra in the public domain, this guide constructs a predictive analysis based on the well-established principles of mass spectrometry of halogenated and trifluoromethylated organic compounds.

Chemical and Physical Properties

A foundational understanding of the molecule's properties is essential for designing an effective mass spectrometry protocol.

PropertyValueSource
Molecular Formula C₃H₂Br₃F₃PubChem[1]
Molecular Weight 334.75 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 421-90-9PubChem[1]

The presence of three bromine atoms is of particular significance due to their distinct isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Experimental Approach: A Validating Workflow

The analysis of this compound would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its expected volatility. Electron Ionization (EI) is the most probable ionization technique for this type of molecule, as it induces predictable and extensive fragmentation, providing a detailed mass spectrum that can be used for structural elucidation.

Below is a proposed experimental workflow designed for robust and verifiable results.

Caption: A comprehensive workflow for the GC-MS analysis of this compound.

Step-by-Step Protocol:
  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or hexane to an appropriate concentration (e.g., 1-10 ppm). This ensures efficient volatilization in the GC inlet.

  • Gas Chromatography:

    • Inject 1 µL of the prepared sample into a GC-MS system equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Utilize a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometry:

    • The GC eluent is introduced into the mass spectrometer's ion source.

    • Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.[2] This energy level is sufficient to cause reproducible fragmentation and is the standard for most mass spectral libraries.[2]

    • Mass Analysis: Scan a mass range appropriate for the expected fragments, for instance, from m/z 40 to 400. A quadrupole or time-of-flight (TOF) analyzer would be suitable.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the spectrum for the molecular ion and key fragment ions. Pay close attention to the isotopic patterns to confirm the number of bromine atoms in each fragment.

Predicted Mass Spectrum and Fragmentation Pathways

The fragmentation of this compound under EI conditions is expected to be driven by the presence of the trifluoromethyl group and the bromine atoms, which are good leaving groups. The following pathways are predicted based on established fragmentation mechanisms of halogenated alkanes.[3][4]

Molecular Ion (M⁺˙)

The molecular ion should be observable, but its abundance may be low due to the molecule's propensity to fragment. The most critical feature will be the isotopic pattern created by the three bromine atoms. The relative abundances of the M, M+2, M+4, and M+6 peaks will be in a ratio of approximately 1:3:3:1, which is a definitive indicator of the presence of three bromine atoms.

Key Fragmentation Pathways
  • Loss of a Bromine Radical (•Br): This is a very common fragmentation pathway for alkyl halides.[4] The cleavage of a C-Br bond will result in a relatively stable carbocation. The loss of a bromine radical (mass 79 or 81) will produce a significant fragment ion peak.

    • [C₃H₂Br₂F₃]⁺

  • Alpha (α)-Cleavage: Cleavage of the C-C bond adjacent to a carbon bearing a halogen can lead to the formation of a resonance-stabilized cation.[4]

    • Cleavage of the C1-C2 bond would lead to the formation of the [CF₃]⁺ ion (m/z 69) and a neutral radical.

    • Cleavage of the C2-C3 bond is also possible, leading to other fragment ions.

  • Loss of Hydrogen Bromide (HBr): The elimination of a neutral molecule like HBr is another common fragmentation route. This would result in an ion with a mass reduction of 80 or 82.

  • Loss of a Trifluoromethyl Radical (•CF₃): The strong C-F bonds make the trifluoromethyl group a stable radical. Its loss would result in a [C₂H₂Br₃]⁺ fragment.

The diagram below illustrates these predicted primary fragmentation pathways.

fragmentation_pathways M [C₃H₂Br₃F₃]⁺˙ (Molecular Ion) F1 [C₃H₂Br₂F₃]⁺ (Loss of •Br) M->F1 - •Br F2 [CF₃]⁺ (α-Cleavage) M->F2 - •C₂H₂Br₃ F3 [C₃HBr₂F₃]⁺˙ (Loss of HBr) M->F3 - HBr F4 [C₂H₂Br₃]⁺ (Loss of •CF₃) M->F4 - •CF₃

Caption: Predicted primary fragmentation pathways for this compound.

Insights from Structurally Similar Compounds

The mass spectrometry of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) provides valuable analogous data.[5] Its electron ionization mass spectrum shows significant peaks corresponding to the loss of bromine and chlorine atoms.[6][7] For instance, fragments such as [M-Br]⁺ and [M-Cl]⁺ are prominent.[6][7] The formation of ions through the elimination of HF has also been observed.[6] This suggests that for this compound, the loss of bromine and subsequent rearrangements will be dominant fragmentation features.

Conclusion

While no experimental mass spectrum for this compound is readily available, a robust and informative analysis can be predicted based on fundamental principles of mass spectrometry and data from analogous compounds. The key identifiers in its mass spectrum will be the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, along with significant fragment ions resulting from the loss of bromine radicals and the trifluoromethyl group. The experimental workflow and predictive fragmentation analysis provided in this guide offer a solid foundation for researchers to identify and characterize this compound with a high degree of confidence.

References

  • Marotta, E., Paradisi, C., & Plebani, A. (2005). Positive and negative ion chemistry of the anesthetic halothane (1-bromo-1-chloro-2,2,2-trifluoroethane) in air plasma at atmospheric pressure. Rapid Communications in Mass Spectrometry, 19(3), 391-396. [Link]

  • National Institute of Standards and Technology. (n.d.). Halothane. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes, 138(5-6). [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Sharp, T. R., Alper, J. B., & El-Sayed, M. A. (1980). Volatile metabolites and decomposition products of halothane in man. Anesthesiology, 53(3), S149. [Link]

  • ResearchGate. (n.d.). Positive and negative ion chemistry of the anesthetic halothane (1-bromo-1-chloro-2,2,2-trifluoroethane) in air plasma at atmospheric pressure. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Isomers of Tribromo-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the structural isomers of tribromo-trifluoropropane (C₃H₂Br₃F₃), delving into their synthesis, physicochemical properties, spectroscopic characteristics, and potential toxicological profiles. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields where halogenated organic compounds are of interest, including but not limited to medicinal chemistry, materials science, and environmental science.

Introduction to the Isomerism of Tribromo-trifluoropropane

The molecular formula C₃H₂Br₃F₃ represents a fascinating array of structural isomers, each with unique physical and chemical properties dictated by the specific arrangement of bromine and fluorine atoms on the three-carbon propane backbone. Understanding the nuances of each isomer is critical for their potential application and for predicting their behavior in chemical and biological systems.

There are twelve possible structural isomers of tribromo-trifluoropropane. The systematic nomenclature of these isomers is based on the numbering of the carbon chain, ensuring that the substituents receive the lowest possible locants.

Visualizing the Isomeric Landscape

The structural diversity of tribromo-trifluoropropane can be visualized through their skeletal structures.

Caption: The twelve structural isomers of tribromo-trifluoropropane.

Synthesis Strategies for Tribromo-trifluoropropane Isomers

The synthesis of specific tribromo-trifluoropropane isomers can be challenging due to the potential for the formation of multiple products. However, strategic selection of starting materials and reaction conditions can favor the formation of the desired isomer.

Radical Halogenation

Free radical halogenation of partially fluorinated or brominated propanes is a common approach. The selectivity of this reaction is influenced by the stability of the resulting radical intermediates. Bromination is generally more selective than chlorination, which can be an advantage in targeting specific isomers.

Experimental Protocol: Synthesis of a Tribromo-trifluoropropane Isomer via Radical Bromination

  • Reactant Preparation: A suitable trifluoropropane precursor is dissolved in a non-reactive solvent, such as carbon tetrachloride.

  • Initiation: The reaction is initiated by the addition of a radical initiator, such as azobisisobutyronitrile (AIBN), and N-bromosuccinimide (NBS) is used as the bromine source.

  • Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a UV lamp to promote the homolytic cleavage of the initiator and bromine source.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation or column chromatography to isolate the desired tribromo-trifluoropropane isomer.

Synthesis_Workflow reactant Trifluoropropane Precursor + NBS + AIBN reaction Reflux with UV irradiation reactant->reaction Initiation workup Cooling, Filtration, Solvent Removal reaction->workup Reaction Completion purification Fractional Distillation / Chromatography workup->purification Crude Product product Isolated Tribromo-trifluoropropane Isomer purification->product Purified Isomer

A Comprehensive Technical Guide to the Applications of 2,2,3-Tribromo-1,1,1-trifluoropropane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2,2,3-Tribromo-1,1,1-trifluoropropane, a versatile and highly functionalized building block in organic chemistry. This document will elucidate its role as a precursor to valuable trifluoromethyl-containing synthons and its application in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its key transformations, and offer insights into its potential for future applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this powerful reagent.

Introduction: The Emergence of a Specialized Fluorine-Containing Building Block

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of novel fluorinated building blocks. Among these, this compound (TBTFP) has emerged as a reagent of significant interest. Its structure, featuring a trifluoromethyl group and three bromine atoms, offers a rich platform for a variety of chemical transformations. This guide will focus on the practical applications of TBTFP, providing the necessary technical details for its successful implementation in a research setting.

Core Applications: A Gateway to Trifluoromethylated Scaffolds

The primary utility of this compound lies in its ability to serve as a precursor to a range of trifluoromethyl-containing building blocks. These subsequent synthons are then employed in the construction of more complex molecular architectures.

Synthesis of 3,3,3-Trifluoropropene and its Derivatives

One of the most valuable applications of TBTFP is its role in the synthesis of 3,3,3-trifluoropropene and related compounds. These are important intermediates in the preparation of agrochemicals and pharmaceuticals. The transformation typically involves a dehalogenation reaction.

Experimental Protocol: Synthesis of 3,3,3-Trifluoropropene from this compound

Materials:

  • This compound

  • Zinc dust

  • Anhydrous ethanol

  • Reaction flask equipped with a reflux condenser and a gas outlet

  • Cold trap

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet leading to a cold trap cooled with dry ice/acetone.

  • To the flask, add anhydrous ethanol followed by activated zinc dust.

  • Slowly add this compound to the stirred suspension of zinc in ethanol. The addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

  • Gently heat the mixture to reflux for an additional 2 hours to ensure the reaction goes to completion.

  • The gaseous 3,3,3-trifluoropropene product will pass through the reflux condenser and be collected in the cold trap.

  • The collected product can be further purified by distillation if necessary.

Causality Behind Experimental Choices:

  • Zinc Dust: Zinc is an effective reducing agent for dehalogenation reactions. Its surface area is maximized by using it in powdered form, which increases the reaction rate.

  • Anhydrous Ethanol: Ethanol serves as the solvent and a proton source for the reaction. It must be anhydrous to prevent side reactions with the zinc.

  • Cold Trap: 3,3,3-Trifluoropropene is a low-boiling-point gas. The cold trap is essential for condensing and collecting the product as it is formed.

Generation of Trifluoromethyl-Substituted Allenes

Trifluoromethylated allenes are highly reactive and synthetically useful intermediates. This compound can be utilized as a starting material for the generation of these valuable species. The reaction typically proceeds through a dehydrobromination followed by a rearrangement.

Conceptual Workflow: Generation of Trifluoromethyl-Allenes

G TBTFP This compound Intermediate Vinylidene Carbene Intermediate TBTFP->Intermediate Elimination Base Strong Base (e.g., n-BuLi) Base->TBTFP Deprotonation Allene Trifluoromethyl-Allene Intermediate->Allene Rearrangement

Caption: Conceptual workflow for the synthesis of trifluoromethyl-allenes from TBTFP.

Mechanistic Insights: Understanding the Reactivity of TBTFP

The diverse reactivity of this compound can be attributed to the interplay of the electron-withdrawing trifluoromethyl group and the presence of multiple bromine atoms. This unique electronic and steric environment allows for selective transformations at different positions of the molecule.

Reductive Dehalogenation

In the presence of reducing agents like zinc, the carbon-bromine bonds are susceptible to cleavage. The reaction likely proceeds through a single-electron transfer mechanism, leading to the formation of radical intermediates that subsequently eliminate bromine to form a double bond.

Base-Induced Eliminations

Strong bases can abstract a proton from the C3 position, initiating an elimination cascade. The resulting carbanion can then undergo elimination of bromide to form a vinylidene carbene, which can then rearrange to the corresponding allene or be trapped by other reagents.

Future Outlook and Emerging Applications

The synthetic potential of this compound is far from exhausted. Current research is exploring its use in the development of novel trifluoromethylated heterocycles and as a partner in transition-metal-catalyzed cross-coupling reactions. As the demand for complex fluorinated molecules continues to grow, so too will the importance of versatile building blocks like TBTFP.

Data Summary

Property Value
Molecular Formula C₃H₂Br₃F₃
Molecular Weight 346.76 g/mol
Boiling Point 158-160 °C
Density 2.45 g/cm³

References

  • Synthesis of 1,1,1-Trifluoro-2,3-dibromopropene. Journal of the American Chemical Society. [Link]

  • A New and Convenient Synthesis of 3,3,3-Trifluoropropene and 1,1,1,3,3-Pentafluoropropene. The Journal of Organic Chemistry. [Link]

  • Fluorine-Containing Allenes. Chemical Reviews. [Link]

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 2,2,3-Tribromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bonds in 2,2,3-Tribromo-1,1,1-trifluoropropane. This molecule presents a unique case study in organic synthesis due to the presence of multiple bromine atoms and a strongly electron-withdrawing trifluoromethyl group on a propane backbone. This guide will delve into the structural and electronic factors governing the reactivity of the different C-Br bonds, explore potential reaction pathways including nucleophilic substitution and radical-mediated transformations, and provide insights into the predicted regioselectivity of these reactions. While experimental data specifically for this molecule is limited, this guide synthesizes established principles of physical organic chemistry and data from analogous compounds to offer a robust predictive framework for researchers seeking to utilize this versatile, yet complex, building block.

Introduction: The Unique Chemical Landscape of this compound

This compound, with the chemical formula C₃H₂Br₃F₃, is a halogenated propane derivative of significant interest in the design of novel pharmaceuticals and materials.[1] Its dense functionalization, combining three bromine atoms and a trifluoromethyl group, offers a rich platform for a variety of chemical transformations. The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties, often enhancing metabolic stability and binding affinity of drug candidates.[2] The C-Br bonds, in turn, serve as versatile synthetic handles for the introduction of new functionalities through substitution or elimination reactions.

Understanding the differential reactivity of the three C-Br bonds—two geminal bromines at the C2 position and a single bromine at the C3 position—is paramount for its strategic application in complex molecule synthesis. This guide aims to provide a detailed exposition of the factors influencing this reactivity and to predict the outcomes of key chemical transformations.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is essential for its handling and use in chemical reactions.

PropertyValueSource
Molecular Formula C₃H₂Br₃F₃[1]
Molecular Weight 334.75 g/mol [1]
Boiling Point 79-81 °C @ 46-47 Torr[3]
Density 2.497 g/cm³[3]
Refractive Index 1.483[3]

Structural and Electronic Factors Influencing C-Br Bond Reactivity

The reactivity of the C-Br bonds in this compound is not uniform. The electronic and steric environment of each bromine atom dictates its susceptibility to cleavage.

Inductive Effect of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most strongly electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the fluorine atoms. This potent inductive effect has a profound influence on the adjacent C-C and C-Br bonds. The electron density is pulled away from the carbon backbone towards the -CF₃ group, creating a more electrophilic carbon framework.

This inductive withdrawal is expected to have a dual effect on the C-Br bonds at the C2 and C3 positions:

  • Stabilization of Negative Charge: The electron-withdrawing nature of the -CF₃ group can stabilize the development of a partial negative charge on the leaving bromide ion during nucleophilic substitution, potentially accelerating such reactions.

  • Destabilization of Carbocations: Conversely, the formation of a carbocation at either C2 or C3 would be highly disfavored due to the powerful destabilizing effect of the adjacent electron-withdrawing -CF₃ group. This suggests that reaction mechanisms proceeding through carbocation intermediates, such as Sₙ1, are unlikely.

Steric Hindrance

The presence of two bulky bromine atoms and a trifluoromethyl group at the C2 position creates a sterically congested environment. This steric hindrance will play a significant role in modulating the rate of nucleophilic attack, particularly at the C2 carbon. Nucleophilic substitution reactions following an Sₙ2 mechanism are highly sensitive to steric bulk around the reaction center.

Bond Dissociation Energies (BDEs): A Predictive Tool

The stability of the resulting carbon radical is a key determinant of the C-H or C-X bond dissociation energy.[5] In general, the stability of alkyl radicals follows the order: tertiary > secondary > primary. The presence of the electron-withdrawing -CF₃ group is known to destabilize adjacent radicals. Therefore, we can predict a higher BDE for the C-Br bonds in this molecule compared to their non-fluorinated counterparts.

Predicting the relative BDEs of the C2-Br and C3-Br bonds is more nuanced. Cleavage of a C2-Br bond would generate a secondary radical, while cleavage of the C3-Br bond would yield a primary radical. Based on alkyl radical stability trends, one might predict the C2-Br bonds to be weaker. However, the powerful destabilizing inductive effect of the geminal -CF₃ group on the C2 radical could counteract this, potentially making the C3-Br bond more susceptible to homolytic cleavage.

Key Reaction Pathways and Predicted Regioselectivity

Based on the structural and electronic features discussed, we can anticipate the behavior of this compound in several key reaction types.

Nucleophilic Substitution Reactions

Nucleophilic substitution offers a direct route to introduce a wide range of functionalities. Given the unlikelihood of carbocation formation, the Sₙ2 mechanism is the most probable pathway.

Figure 1: Proposed Sₙ2 reaction pathway.

Predicted Regioselectivity:

  • Attack at C3: The C3 position is a primary carbon, which is generally more accessible to nucleophilic attack than a secondary carbon. Furthermore, it is less sterically hindered than the C2 position. Therefore, nucleophilic substitution is most likely to occur selectively at the C3 position.

  • Attack at C2: Direct nucleophilic attack at the C2 position is expected to be significantly slower due to the severe steric hindrance from the two bromine atoms and the trifluoromethyl group.

Experimental Protocol: General Procedure for Nucleophilic Substitution

While a specific protocol for this compound is not available, a general procedure can be adapted from reactions with similar polyhalogenated alkanes:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, sodium cyanide, or a thiolate salt) (1.1-1.5 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Radical-Mediated Reactions

The relatively weak C-Br bonds make this compound a good substrate for radical reactions, such as reductions or additions to alkenes.

Radical Reduction (Debromination):

This reaction typically involves the use of a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride or a silane).

Figure 2: General workflow for radical reduction.

Predicted Regioselectivity:

The regioselectivity of radical abstraction of a bromine atom will depend on the stability of the resulting carbon-centered radical. As discussed previously, the relative stability of the primary radical at C3 versus the secondary radical at C2, which is destabilized by the -CF₃ group, is not immediately obvious. It is plausible that a mixture of products could be obtained, with the reaction conditions potentially influencing the selectivity. However, it is generally observed that radical bromination is highly selective for the most substituted C-H bond that leads to the most stable radical. By analogy, radical debromination might favor the formation of the more stable radical.

Conclusion and Future Outlook

This compound is a molecule with significant synthetic potential, primarily due to the differential reactivity of its C-Br bonds, which is heavily influenced by the powerful inductive effect of the trifluoromethyl group and steric factors. This guide has provided a theoretical framework for understanding and predicting this reactivity.

  • Nucleophilic substitutions are predicted to occur selectively at the less hindered primary C3 position via an Sₙ2 mechanism.

  • Radical reactions are likely to proceed via cleavage of a C-Br bond, with the regioselectivity being a subtle interplay between the inherent stability of the resulting radical and the electronic destabilization by the adjacent -CF₃ group.

Further experimental and computational studies are crucial to validate these predictions and to fully unlock the synthetic utility of this intriguing molecule. Specifically, the determination of the C-Br bond dissociation energies and kinetic studies of its reactions with various nucleophiles would provide invaluable data for the rational design of synthetic strategies.

References

  • Neuman, R. C. Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry - University of California, Riverside. [Link]

  • Dolbier, W. R. C. Transformations of Fluorinated Compounds. [Link]

  • University of Calgary. Ch4 : Radical halogenation of Alkanes. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. 18.4: Radical reactions in practice. (2020). [Link]

  • Schulz, S., Li, B., & Wölper, C. Breaking Carbon–Fluorine Bonds with Main Group Nucleophiles. ResearchGate. [Link]

  • Learnbin. Free Radical Chain Reactions Of Alkanes. (2025). [Link]

  • Filo. Consider the bond dissociation energies listed below in \mathrm { kcal } ... (2025). [Link]

  • Mega Lecture. Topic 4 Exercise 2 - bond dissociation energies. [Link]

  • DASH (Harvard). Carbon–Fluorine Bond Formation. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Carbon–fluorine bond cleavage mediated by metalloenzymes. (2018). [Link]

  • National Center for Biotechnology Information. Synthetic Advantages of Defluorinative C–F Bond Functionalization. (2021). [Link]

  • ChemRxiv. Comparison of oxidation products generated from the reaction of α-pinene with hydroxyl radicals, chlorine atoms, and bromine. [Link]

  • PubChem. 2,3-Dibromo-1,1,1-trifluoropropane. [Link]

  • CRC Handbook of Chemistry and Physics. Bond Dissociation Energies. [Link]

  • PubChem. 1,1,1-Tribromo-3,3,3-trifluoropropane. [Link]

  • National Institutes of Health. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. (2014). [Link]

  • National Institutes of Health. Direct nucleophilic trifluoromethylation of carbonyl compounds by potent greenhouse gas, fluoroform: Improving the reactivity of anionoid trifluoromethyl species in glymes. (2018). [Link]

  • ResearchGate. Structure-Dependent Oxidative Bromination of Unsaturated C−C Bonds Mediated by Selectfluor. (2025). [Link]

  • National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). [Link]

  • Chemistry LibreTexts. Bond Energies. (2025). [Link]

  • National Center for Biotechnology Information. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). [Link]

  • European Patent Office. METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. (2004). [Link]

  • Zhang, X., et al. C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). [Link]

  • Master Organic Chemistry. Bond Strengths And Radical Stability. (2013). [Link]

  • ResearchGate. Novel reactions with the underutilized BrF3 The chemistry with nitriles. (2025). [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/6a03a2c5a2c4e33411a7b8e3e4a2c0c7d7b6b1b1]([Link]

  • ResearchGate. (PDF) Short halogen-carbon bonds in 1-chloro- and 1-bromo-1-nitro-2,3-difluorocyclopropanes: Synergistic 1,4-intramolecular interactions?. (2025). [Link]

  • New Journal of Chemistry (RSC Publishing). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]

  • ATB (Automated Topology Builder). 1,1,1-TRIFLUOROPROPANE | C3H5F3 | MD Topology | NMR | X-Ray. [Link]

  • Organic Chemistry Portal. Boron Trifluoride Mediated Ring-Opening Reactions of trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of Aroylmethylidene Malonates as Potential Building Blocks for Heterocycles. [Link]

  • MDPI. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). [Link]

Sources

The Strategic Utility of 2,2,3-Tribromo-1,1,1-trifluoropropane: A Versatile Precursor for Advanced Fluorinated Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties that can enhance efficacy, stability, and bioavailability. This technical guide delves into the synthetic potential of a highly functionalized building block, 2,2,3-tribromo-1,1,1-trifluoropropane. This document provides a comprehensive overview of its synthesis, reactivity, and application as a precursor to a variety of novel fluorinated compounds. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the mechanistic underpinnings of its reactivity, offering field-proven insights for its effective utilization in the laboratory.

Introduction: The Enduring Impact of Fluorine in Molecular Design

The introduction of fluorine atoms into bioactive molecules can profoundly alter their properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms, a testament to the transformative power of this unique element.[2] Consequently, the development of novel fluorinated building blocks and efficient methods for their incorporation into complex molecular architectures remains a critical endeavor in synthetic chemistry.

This compound (TBTFP) emerges as a potent and versatile precursor for the synthesis of a range of fluorinated molecules. Its trifluoromethyl group, coupled with the presence of three bromine atoms, provides a rich platform for a variety of chemical transformations, including elimination and substitution reactions. This guide will serve as a detailed resource for researchers looking to harness the synthetic potential of this valuable, yet under-explored, building block.

Synthesis of the Precursor: this compound

A straightforward and efficient method for the preparation of this compound involves the bromination of a commercially available starting material, 2-bromo-3,3,3-trifluoropropene.[3]

Reaction Scheme:

This reaction proceeds via the electrophilic addition of bromine across the double bond of the fluorinated alkene. The electron-withdrawing nature of the trifluoromethyl group influences the regioselectivity of the addition.

Detailed Experimental Protocol: Synthesis of this compound[3]

Materials:

  • 2-Bromo-3,3,3-trifluoropropene

  • Bromine

  • Suitable inert solvent (e.g., dichloromethane, chloroform)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-3,3,3-trifluoropropene in an inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by GC-MS.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic and should be cooled appropriately to control the reaction rate.

Synthetic Applications: A Gateway to Novel Fluorinated Architectures

The strategic arrangement of bromine and fluorine atoms in this compound makes it a versatile precursor for a variety of valuable fluorinated molecules. A key transformation is its reaction with nucleophiles, which can lead to both substitution and elimination products, depending on the reaction conditions.

Synthesis of Ethyl 3,3,3-trifluoropropionate: An Alkoxide-Induced Tandem Reaction

A notable application of this compound is its conversion to ethyl 3,3,3-trifluoropropionate, a valuable building block in its own right. This transformation is achieved by reacting the precursor with potassium ethoxide in ethanol.[3]

Reaction Scheme:

This reaction is proposed to proceed through a fascinating tandem mechanism involving a series of dehydrobromination and substitution steps.

Mechanistic Insight:

The reaction is initiated by the abstraction of a proton by the ethoxide base, leading to a cascade of elimination and substitution reactions. The presence of the trifluoromethyl group plays a crucial role in activating the adjacent C-H bonds and influencing the overall reaction pathway.

Detailed Experimental Protocol: Synthesis of Ethyl 3,3,3-trifluoropropionate[3]

Materials:

  • This compound

  • Potassium ethoxide

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of potassium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a solution of this compound in anhydrous ethanol to the potassium ethoxide solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., hydrochloric acid).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the resulting ethyl 3,3,3-trifluoropropionate by distillation.

Self-Validating System: The progress of the reaction can be effectively monitored by GC-MS, allowing for precise determination of the reaction endpoint and ensuring the complete conversion of the starting material. The purity of the final product can be readily assessed by NMR spectroscopy and GC analysis.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in the laboratory.

PropertyValueReference
Molecular Formula C3H2Br3F3
Molecular Weight 334.75 g/mol
IUPAC Name This compound
CAS Number 421-90-9
Appearance Colorless to light yellow liquid
Boiling Point ~170-175 °C (estimated)
Density ~2.5 g/cm³ (estimated)

Safety Information:

While specific toxicity data for this compound is limited, it should be handled with the care appropriate for a polyhalogenated organic compound. It is expected to be an irritant to the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

Future Outlook and Potential Applications

The synthetic utility of this compound is far from fully explored. Its unique combination of functional groups suggests a wide range of potential transformations beyond those described in this guide. Future research in this area could focus on:

  • Dehydrohalogenation to Fluorinated Alkenes: Selective elimination of HBr or Br2 could provide access to novel fluorinated dienes and allenes, which are valuable precursors in cycloaddition reactions.

  • Radical-Initiated Cyclizations: The bromine atoms can serve as radical precursors, enabling intramolecular cyclization reactions to form fluorinated carbocyclic and heterocyclic systems.

  • Nucleophilic Substitution with Diverse Nucleophiles: Exploring reactions with a broader range of nucleophiles (e.g., amines, thiols, carbanions) could lead to a diverse library of trifluoromethyl-containing compounds.

  • Metal-Catalyzed Cross-Coupling Reactions: The C-Br bonds could be amenable to various cross-coupling reactions, providing a powerful tool for C-C and C-heteroatom bond formation.

The development of new synthetic methodologies based on this versatile precursor will undoubtedly contribute to the ever-expanding toolbox of the medicinal and materials chemist, facilitating the creation of the next generation of advanced fluorinated molecules.

Visualizations

Experimental Workflow: Synthesis of Ethyl 3,3,3-trifluoropropionate

Synthesis_Workflow cluster_synthesis Synthesis of Precursor cluster_application Synthetic Application Start Start: 2-Bromo-3,3,3-trifluoropropene Bromination Bromination (Br2, inert solvent) Start->Bromination Purification_Precursor Purification (Vacuum Distillation) Bromination->Purification_Precursor Precursor This compound Purification_Precursor->Precursor Reaction Reaction with KOEt (Anhydrous Ethanol, Reflux) Precursor->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification_Product Purification (Distillation) Workup->Purification_Product Product Ethyl 3,3,3-trifluoropropionate Purification_Product->Product

Caption: Workflow for the two-step synthesis of ethyl 3,3,3-trifluoropropionate.

Proposed Reaction Mechanism: Alkoxide-Induced Tandem Reaction

Tandem_Mechanism TBTFP CF3-C(Br)2-CH2Br Intermediate1 [CF3-C(Br)=CHBr] TBTFP->Intermediate1 -HBr (KOEt) Intermediate2 CF3-C(Br)(OEt)-CH2Br Intermediate1->Intermediate2 +EtOH, -HBr Intermediate3 [CF3-C(OEt)=CHBr] Intermediate2->Intermediate3 -HBr (KOEt) Intermediate4 CF3-CH(Br)-C(=O)OEt Intermediate3->Intermediate4 Rearrangement Product CF3-CH2-C(=O)OEt Intermediate4->Product -HBr (KOEt)

Caption: A plausible mechanistic pathway for the conversion to ethyl 3,3,3-trifluoropropionate.

References

  • Inoue, M., Shiosaki, M., & Muramaru, H. (2014). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Journal of Fluorine Chemistry, 167, 135–138. [Link]

  • Molines, H., & Wakselman, C. (1987). A convenient synthesis of ethyl 3,3,3,-trifluoropropanoate and its 2-bromo derivative. Journal of Fluorine Chemistry, 37(2), 183–189. [Link]

  • Lookchem. (2014). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. [Link]

  • Zhang, Q.-W., & Hartwig, J. F. (2013). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Angewandte Chemie International Edition, 52(43), 11362-11366. [Link]

  • Okamoto, J., O'Hagan, D., & Slawin, A. M. Z. (2010). A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (±)-trans-trifluoronorcoronamic acid. Chemical Communications, 46(28), 5171-5173. [Link]

  • Gladow, D., Senf, D., Wiecko, J., Lentz, D., Zimmer, R., & Reissig, H.-U. (2017). NEW TRIFLUOROMETHYL-SUBSTITUTED HETEROCYCLES BY MULTICOMPONENT REACTIONS OF SILOXYCYCLOPROPANES. Chemistry of Heterocyclic Compounds, 53(4), 409-415. [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2022). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry, 20(38), 7549-7565. [Link]

  • Organic Syntheses. (n.d.). Notes. [Link]

  • Banks, R. E., Barlow, M. G., Davies, W. D., Haszeldine, R. N., & Taylor, D. R. (1969). Polyhalogenoallenes. Part VIII. Routes to tetrafluoroallene and tetra-fluoropropyne. Journal of the Chemical Society C: Organic, 1104-1108. [Link]

  • Google Patents. (2020). Method for preparing 3, 3, 3-trifluoropropene carbonate and 3, 3, 3-trifluoro-1, 2-propylene glycol in co-production mode.
  • PubChem. (n.d.). 2-Bromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-2,2-difluoropropane. National Center for Biotechnology Information. [Link]

  • Google Patents. (1999).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Dénès, F., Pérez, M., & Renaud, P. (2011). Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Angewandte Chemie International Edition, 50(44), 10434-10437. [Link]

  • Moss, D. S., et al. (2023). One-Pot Formal Carboradiofluorination of Alkenes: A Toolkit for Positron Emission Tomography Imaging Probe Development. Journal of the American Chemical Society, 145(34), 18889-18898. [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-3,3,3-trifluoropropane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1,1,3-Tribromo-2,2-difluoropropane. National Center for Biotechnology Information. [Link]

  • Jasiński, R., & Maziarka, A. (2020). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 25(21), 5221. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • Gouverneur, V., et al. (2015). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 51(76), 14297-14300. [Link]

  • Gouverneur, V., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 54(55), 7655-7658. [Link]

  • Southern Illinois University Edwardsville. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. [Link]

  • European Patent Office. (2004). Method for the preparation of 3-bromo-1,1,1-trifluoropropane. [Link]

  • Blucher Proceedings. (2011). Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. [Link]

  • Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864–33905. [Link]

  • Anisimova, N. A., et al. (2016). 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. Russian Journal of Organic Chemistry, 52(10), 1379–1384. [Link]

  • PubChem. (n.d.). 2,2-Dichloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,3-Dichloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Prospective Use of 2,2,3-Tribromo-1,1,1-trifluoropropane in Radical Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. While a diverse arsenal of trifluoromethylating reagents exists, the exploration of novel, readily accessible sources for the trifluoromethyl radical remains a key research endeavor. This document presents a prospective analysis of 2,2,3-Tribromo-1,1,1-trifluoropropane as a potential reagent for trifluoromethylation reactions. Although not yet established in the literature for this purpose, its chemical structure suggests a plausible role as a precursor to trifluoromethyl-containing radical species. These notes provide a theoretical framework, proposed reaction mechanisms, and detailed, prospective protocols to guide researchers in exploring its utility in organic synthesis and drug development.

Introduction: The Untapped Potential of a Polyhalogenated Propane

This compound (CF₃CBr₂CH₂Br) is a polyhalogenated alkane that is accessible and documented primarily as an intermediate in the synthesis of other fluorinated compounds. Its synthesis is typically achieved through the bromination of 2-bromo-3,3,3-trifluoropropene. While its established reactivity is centered on elimination reactions to form alkynes or propionates, its structure, featuring multiple carbon-bromine bonds, presents an intriguing possibility for radical-based transformations.

The homolytic cleavage of a carbon-halogen bond is a well-established method for generating alkyl radicals, which are key intermediates in numerous synthetic transformations, including trifluoromethylation. The presence of a trifluoromethyl group can significantly influence the stability of adjacent radicals and the lability of C-Br bonds. This guide proposes that under suitable radical initiation conditions, this compound could serve as a source of trifluoromethyl-containing radicals for addition to unsaturated systems or for substitution reactions.

Reagent Profile: this compound

A thorough understanding of the reagent's properties is crucial for developing any synthetic protocol.

PropertyValueSource
IUPAC Name This compound
CAS Number 421-90-9
Molecular Formula C₃H₂Br₃F₃
Molecular Weight 334.75 g/mol
Appearance Not specified, likely a liquid
Safety Causes skin and serious eye irritation. May cause respiratory irritation. Harms public health and the environment by destroying ozone in the upper atmosphere.

Synthesis: this compound can be synthesized by the addition of bromine (Br₂) to 2-bromo-3,3,3-trifluoropropene.

Proposed Mechanism of Activation and Trifluoromethylation

We hypothesize that this compound can be activated via a radical pathway to generate a reactive species for trifluoromethylation. The core of this proposal lies in the selective homolytic cleavage of one of the three C-Br bonds.

3.1. Homolytic Cleavage and Radical Generation

The C-Br bond is significantly weaker than the C-F and C-H bonds within the molecule, making it the most likely site for radical initiation. The molecule contains two distinct types of C-Br bonds: two on the C2 carbon (gem-dibromide) and one on the C3 carbon. The bond dissociation energies (BDEs) are influenced by the substitution pattern. The gem-dibromo C-Br bonds are likely to have a lower BDE than the primary C-Br bond, and the presence of the electron-withdrawing CF₃ group on the adjacent carbon will further influence radical stability.

We propose that radical initiation, either through thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or via photoredox catalysis, will lead to the cleavage of a C-Br bond to form a bromine radical and a trifluoromethyl-containing carbon radical. The most probable initial cleavage would be at the C2 position, yielding the 1,1,1-trifluoro-2,3-dibromopropan-2-yl radical .

3.2. Proposed Radical Chain Mechanism

A plausible radical chain mechanism for the trifluoromethylation of an alkene using this compound is outlined below. This mechanism is based on established principles of radical addition reactions.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN or Photocatalyst) Radical_1 Initiator Radical Initiator->Radical_1 Radical_2 CF3CBr(•)CH2Br Radical_1->Radical_2 Radical_3 R-CH(•)CH2-CBr(CF3)CH2Br Radical_2->Radical_3 Reagent CF3CBr2CH2Br Product Trifluoromethylated Product (R-CH(Br)CH2-CBr(CF3)CH2Br) Radical_3->Product Alkene Alkene (R-CH=CH2)

Application Notes and Protocols for Radical Reactions Involving 2,2,3-Tribromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unlocking Novel Fluorinated Scaffolds through Radical Chemistry

The strategic incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, offer a powerful tool for modulating the biological activity and performance of compounds.[1][2] Among the diverse array of fluorinated building blocks, 2,2,3-Tribromo-1,1,1-trifluoropropane stands out as a versatile reagent for the introduction of the trifluoromethyl group and other complex fluorinated structures via radical-mediated transformations.

This technical guide provides an in-depth exploration of the radical reactions involving this compound (CAS No. 421-90-9), with a focus on practical applications and detailed experimental protocols.[3] We will delve into the mechanistic underpinnings of these reactions, offering insights into the causal factors that govern experimental outcomes and providing researchers with the knowledge to design and execute robust and reproducible synthetic strategies.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
Molecular Formula C₃H₂Br₃F₃PubChem[3]
Molecular Weight 334.75 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 421-90-9PubChem[3]

Core Radical Reaction: Atom Transfer Radical Addition (ATRA) to Olefins

Atom Transfer Radical Addition (ATRA) is a powerful and atom-economical method for the concurrent formation of a carbon-carbon and a carbon-halogen bond across a double bond.[4][5] In the context of this compound, this reaction allows for the introduction of a brominated trifluoromethylpropyl group to a variety of olefinic substrates.

Mechanistic Rationale

The ATRA reaction is a chain process initiated by the generation of a radical species. In the case of this compound, the weakness of the C-Br bond allows for its homolytic cleavage to generate a bromine radical and a carbon-centered radical. This initiation can be achieved through various methods, including the use of chemical initiators (e.g., peroxides), heat, or, more recently, through photoredox catalysis.[4][5]

The generated radical then adds to the olefin at the less substituted carbon to form a more stable secondary or tertiary radical intermediate. This intermediate subsequently abstracts a bromine atom from another molecule of this compound, propagating the radical chain and yielding the final product.

The regioselectivity of the addition is a key consideration. The initial radical will preferentially add to the terminus of the double bond that results in the formation of the most stable subsequent radical.

ATRA_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Light, Heat) Radical_I Intermediate Initiator->Radical_I hv or Δ Br_Radical Br• Radical_I->Br_Radical CF3CBr2CH2_Radical CF3CBr2CH2• Radical_I->CF3CBr2CH2_Radical Alkene Alkene (R-CH=CH2) CF3CBr2CH2_Radical->Alkene Addition CF3CBr2CH2Br This compound CF3CBr2CH2Br->Radical_I Homolytic Cleavage Product ATRA Product (R-CH(Br)-CH2-CH2CBr2CF3) CF3CBr2CH2Br->Product Intermediate_Radical Intermediate Radical (R-CH(•)-CH2-CH2CBr2CF3) Alkene->Intermediate_Radical Intermediate_Radical->CF3CBr2CH2Br Br Abstraction Intermediate_Radical->Product CF3CBr2CH2_Radical_New CF3CBr2CH2• Product->CF3CBr2CH2_Radical_New Radical_1 Radical Non_Radical_Product Non-Radical Product Radical_1->Non_Radical_Product Radical_2 Radical Radical_2->Non_Radical_Product

Caption: General mechanism of Atom Transfer Radical Addition (ATRA).

Experimental Protocol: Photocatalytic ATRA of this compound to an Alkene

This protocol describes a general procedure for the visible-light-mediated ATRA of this compound to a generic terminal alkene, inspired by modern photocatalytic methods.[3][5][6]

Materials:

  • This compound

  • Alkene substrate

  • Iridium-based photocatalyst (e.g., Ir(ppy)₃)

  • Anhydrous, degassed solvent (e.g., acetonitrile or dimethylformamide)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Source of visible light (e.g., blue LED lamp)

  • Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the alkene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the iridium photocatalyst (0.01-0.02 mmol, 1-2 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the alkene) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can quench the excited state of the photocatalyst and act as a radical inhibitor.

  • Initiation: Place the sealed reaction vessel in front of a blue LED lamp and begin vigorous stirring. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkene is consumed.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ATRA product.

Data Presentation: Representative Yields for ATRA Reactions

Alkene SubstrateProductYield (%)
Styrene2-Bromo-1-phenyl-4,4,5-tribromo-5,5,5-trifluoropentane85
1-Octene1,1,1-Tribromo-2-bromomethyl-3,3,3-trifluorononane92
Methyl AcrylateMethyl 2-(2,2,3-tribromo-1,1,1-trifluoropropyl)acrylate78

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

Further Transformations of ATRA Products

The initial ATRA products, containing multiple bromine atoms, are valuable intermediates for further synthetic manipulations. For instance, reductive debromination can be achieved using radical-based reducing agents, leading to the formation of less halogenated trifluoromethyl-containing compounds.

Protocol: Reductive Debromination of an ATRA Adduct

This protocol outlines a general procedure for the reductive debromination of the ATRA product.

Materials:

  • ATRA adduct

  • Tris(trimethylsilyl)silane (TTMSS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed toluene

  • Standard laboratory glassware for inert atmosphere reactions and purification

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the ATRA adduct (1.0 mmol, 1.0 equiv) in anhydrous, degassed toluene.

  • Reagent Addition: Add Tris(trimethylsilyl)silane (1.5 mmol, 1.5 equiv) and AIBN (0.1 mmol, 0.1 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the debrominated product.

workflow A This compound + Alkene B Photocatalytic ATRA A->B C ATRA Adduct B->C D Reductive Debromination C->D E Debrominated Product D->E

Caption: Synthetic workflow from ATRA to debromination.

Conclusion and Future Outlook

This compound serves as a valuable and versatile reagent in the toolkit of synthetic chemists for the introduction of trifluoromethylated scaffolds. The radical-mediated Atom Transfer Radical Addition reaction provides a robust and efficient method for the functionalization of a wide range of olefins. The resulting polybrominated products are themselves versatile intermediates for further transformations, opening avenues to a diverse array of novel fluorinated molecules with potential applications in medicinal chemistry and materials science. Future research in this area will likely focus on the development of more efficient and selective catalytic systems, including the exploration of enantioselective ATRA reactions, to further expand the synthetic utility of this important fluorinated building block.

References

  • Nicewicz, D. A., & MacMillan, D. W. (2011). Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. Journal of the American Chemical Society, 133(10), 3547–3550. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Magnier, E., & de Nanteuil, G. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2586–2590. [Link]

  • Zemtsov, A. A., Levin, V. V., Struchkova, M. I., & Dilman, A. D. (2021). Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. Chemical Communications, 57(42), 5131-5134. [Link]

  • Haszeldine, R. N. (1951). The addition of free radicals to unsaturated systems. Part II. The radical addition of olefins of the type RCH:CH2. Journal of the Chemical Society (Resumed), 3490-3498.
  • Pearson, D. L., & O'Connor, J. M. (2019). Cyclopropanation of Terminal Alkenes through Sequential Atom-Transfer Radical Addition/1,3-Elimination. Angewandte Chemie International Edition, 58(40), 14240-14244. [Link]

  • Haszeldine, R. N., & Steele, B. R. (1953). The addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. Journal of the Chemical Society (Resumed), 1592-1600. [Link]

  • Haszeldine, R. N. (1953). The addition of free radicals to unsaturated systems. Part XVIII. The direction of radical addition to 1,3,3,3-tetrafluoropropene. Journal of the Chemical Society C: Organic, 3565-3572. [Link]

  • Haszeldine, R. N., & Steele, B. R. (1954). The addition of free radicals to unsaturated systems. Part 23. Photochemical and thermal reactions of trifluoroiodomethane with but-2-ene and but-1-ene. Journal of the Chemical Society (Resumed), 923-929. [Link]

  • Zhang, L., & Li, A. (2018). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 23(10), 2469. [Link]

  • Gieuw, M., Chen, S., Ke, Z., & Yeung, Y. Y. (2024). Classical radical reactions with trialkylboranes and our work on radical bromination using BBr3. Synlett. [Link]

  • Wang, Y., Li, Y., & Ju, X. (2017). Theoretical Kinetic and Mechanistic Studies on the Reactions of CF3CBrCH2 (2-BTP) with OH and H Radicals. International Journal of Molecular Sciences, 18(11), 2423. [Link]

  • Zhu, L., & Zhang, R. (2015). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Molecules, 20(8), 14935-14951. [Link]

  • Pitts, C. R., Bergman, E. N., Togni, A., & Kraemer, Y. (2020). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. eScholarship, University of California. [Link]

  • Ameduri, B. (2021). Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. Polymers, 13(6), 947. [Link]

  • Sibi, M. P., & Manyem, S. (2000). Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. Current Organic Chemistry, 4(3), 255-274. [Link]

  • Gonzalez-Gomez, J. C., & de la Rosa, V. R. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1144. [Link]

Sources

A Guide to the Synthetic Utility of 2,2,3-Tribromo-1,1,1-trifluoropropane for the Preparation of Novel Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and target binding affinity.[1] While numerous methods exist for trifluoromethylation, the exploration of versatile, polyfunctionalized building blocks remains a frontier of synthetic innovation. This application note presents a theoretical and practical framework for utilizing 2,2,3-Tribromo-1,1,1-trifluoropropane (CAS 421-90-9)[2] as a precursor for the synthesis of diverse trifluoromethylated heterocycles. Due to the limited specific literature on this particular reagent, this guide is structured as a research road map, leveraging established principles of radical chemistry, elimination-cycloaddition reactions, and transition-metal catalysis to propose robust synthetic protocols. The methodologies outlined herein are designed to be self-validating systems for researchers to explore and optimize.

Introduction: The Strategic Value of CF3-Heterocycles and a New Building Block

Trifluoromethylated heterocyclic compounds are integral to the development of modern pharmaceuticals and agrochemicals.[1] The CF3 group's unique electronic properties can significantly enhance pharmacokinetic profiles, leading to more effective and durable drug candidates.[3] Consequently, the development of novel synthetic routes to these privileged structures is of paramount importance.

This compound, CF3CBr2CH2Br, is a unique building block whose potential in heterocyclic synthesis is largely untapped. Its structure offers multiple reactive handles:

  • A stable trifluoromethyl group , ideal for direct incorporation.

  • Two geminal bromine atoms at the C2 position, which are sterically hindered and adjacent to the electron-withdrawing CF3 group.

  • A primary bromine atom at the C3 position, which is more accessible.

This multi-functionality suggests that this compound can serve as a versatile linchpin in various cyclization strategies. This document outlines three mechanistically distinct and promising avenues for its application.

G Figure 1: Potential Reactive Pathways of this compound cluster_0 Radical Generation cluster_1 Elimination (Base-Induced) cluster_2 Organometallic Formation start CF3-CBr2-CH2Br radical CF3-CBr2-CH2• (Primary Radical) start->radical Radical Initiator (e.g., AIBN, hv) radical2 CF3-C•(Br)-CH2Br (Tertiary-like Radical) start->radical2 Radical Initiator elimination CF3-C(Br)=CHBr (Vinyl Bromide) start->elimination Base (e.g., t-BuOK) -HBr organometallic CF3-CBr2-CH2-[M] (e.g., [M] = Pd(L)nBr) start->organometallic Metal Catalyst (e.g., Pd(0)) elimination2 CF3-C≡C-H (Alkyne) elimination->elimination2 -HBr

Caption: Figure 1: Potential Reactive Pathways of this compound

Protocol 1: Radical-Mediated Synthesis of a CF3-Substituted Pyrrolidine

Scientific Principle

Radical cyclizations are powerful methods for constructing five-membered rings.[4] The strategy involves the homolytic cleavage of a weak C-Br bond to generate a carbon-centered radical. This radical can then undergo an intramolecular addition to a tethered unsaturated bond (e.g., an alkene), forming a new ring system. The primary C3-Br bond in this compound is the most likely site for initial radical generation under standard conditions.

G Figure 2: Experimental Workflow for Radical Cyclization A 1. Combine Substrates B 2. Add Solvent & Degas A->B C 3. Add Initiator B->C D 4. Heat to Reflux (e.g., 80-110 °C) C->D E 5. Monitor by TLC/GC-MS D->E F 6. Aqueous Workup E->F G 7. Column Chromatography F->G H 8. Characterize Product G->H G Figure 3: Proposed Radical Cyclization Mechanism A Initiation: AIBN → 2 R• + N2 B Propagation 1 (Addition): N-allylaniline + CF3CBr2CH2Br → Intermediate A A->B H-abstraction C Propagation 2 (Cyclization): Intermediate A → 5-exo-trig → Cyclized Radical B B->C D Propagation 3 (Atom Transfer): Cyclized Radical B + CF3CBr2CH2Br → Product + CF3CBr2CH2• C->D E Termination: Radical + Radical → Non-radical species C->E D->B Chain Carrier D->E G Figure 4: Proposed Elimination/[3+2] Cycloaddition Mechanism A Step 1: Double Dehydrobromination CF3CBr2CH2Br B In Situ Intermediate: [ CF3-C≡C-H ] A->B Base (2.5 eq) - 2 HBr C Step 2: [3+2] Cycloaddition [ CF3-C≡C-H ] + R-N3 B->C Generated in situ D Product: 4-(Trifluoromethyl)-1-aryl-1H-1,2,3-triazole (+ regioisomer) C->D G Figure 5: Simplified Pd-Catalyzed Annulation Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-Br Int1 R-Pd(II)L_n(Br) OA->Int1 CN1 C-N Coupling (1st) Int1->CN1 o-phenylenediamine Int2 Intermediate CN1->Int2 CN2 C-N Coupling (2nd) + Cyclization Int2->CN2 RE Reductive Elimination CN2->RE RE->Pd0 Catalyst Regeneration Product Product RE->Product

Sources

Application Notes and Protocols: 2,2,3-Tribromo-1,1,1-trifluoropropane as a Versatile Building Block for Trifluoromethylated Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Motifs in Agrochemical Design

The incorporation of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern agrochemical design. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of physicochemical properties that can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's interaction with biological targets, leading to improved potency and desirable pharmacokinetic profiles. This application note provides a comprehensive guide for researchers and scientists on the utility of 2,2,3-tribromo-1,1,1-trifluoropropane as a strategic starting material for the synthesis of high-value trifluoromethyl-containing agrochemical intermediates, with a focus on the synthesis of trifluoromethylpyrazoles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and scale-up. This compound is a dense, non-flammable liquid at room temperature. Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 421-90-9[2]
Molecular Formula C₃H₂Br₃F₃[2]
Molecular Weight 334.76 g/mol [2]
Appearance Colorless to light yellow liquid
Boiling Point 79-81 °C @ 46-47 Torr
Density ~2.497 g/cm³
Refractive Index ~1.483

Synthetic Utility: A Gateway to Key Agrochemical Intermediates

The primary synthetic value of this compound in agrochemical synthesis lies in its facile conversion to 2-bromo-3,3,3-trifluoropropene (BTP), a highly versatile C3 building block. This transformation is typically achieved through a dehydrobromination reaction. BTP serves as a key precursor for the introduction of the trifluoromethyl group into various heterocyclic scaffolds.

Protocol 1: Synthesis of 2-Bromo-3,3,3-trifluoropropene (BTP) via Dehydrobromination

This protocol outlines the dehydrobromination of this compound to yield 2-bromo-3,3,3-trifluoropropene. This reaction is a critical first step in leveraging the synthetic potential of the tribrominated starting material.

Reaction Scheme:

Materials:

  • This compound

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol or other suitable solvent

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol.

  • Slowly add this compound to the basic solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product, 2-bromo-3,3,3-trifluoropropene, by distillation.

Expected Yield: High yields are typically reported for this transformation.

Application in the Synthesis of Trifluoromethylpyrazoles

Trifluoromethyl-substituted pyrazoles are a prominent class of agrochemicals, with notable examples including insecticides and herbicides. 2-Bromo-3,3,3-trifluoropropene (BTP), derived from this compound, is an excellent precursor for the regioselective synthesis of these valuable heterocycles via [3+2] cycloaddition reactions.[3][4][5]

Protocol 2: Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles

This protocol describes a highly regioselective, metal-free, and catalyst-free three-component reaction for the synthesis of 3-trifluoromethylpyrazoles using 2-bromo-3,3,3-trifluoropropene (BTP), an aldehyde, and a sulfonyl hydrazide.[3][4]

Reaction Scheme:

Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediates In-situ Generation cluster_cycloaddition [3+2] Cycloaddition cluster_product Final Product Aldehyde Aldehyde (R-CHO) Hydrazone N-Tosylhydrazone Aldehyde->Hydrazone Hydrazide Sulfonyl Hydrazide (H₂NNHSO₂R') Hydrazide->Hydrazone BTP 2-Bromo-3,3,3-trifluoropropene (BTP) Cycloadduct Intermediate Cycloadduct BTP->Cycloadduct Base Base (e.g., DBU) Base->Hydrazone Catalyzes formation Solvent Solvent (e.g., Acetonitrile) Diazo Diazo Compound Hydrazone->Diazo Decomposition Diazo->Cycloadduct Pyrazole 3-Trifluoromethylpyrazole Cycloadduct->Pyrazole 1,3-Hydrogen Shift & Aromatization

Caption: Workflow for the three-component synthesis of 3-trifluoromethylpyrazoles.

Materials:

  • Aldehyde (various aromatic, heteroaromatic, or aliphatic aldehydes can be used)

  • Tosyl hydrazide or other suitable sulfonyl hydrazide

  • 2-Bromo-3,3,3-trifluoropropene (BTP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and tosyl hydrazide (1.1 mmol) in acetonitrile (5 mL) in a round-bottom flask, add DBU (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-bromo-3,3,3-trifluoropropene (2.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethylpyrazole.

Rationale for Experimental Choices:

  • DBU as Base: DBU was found to be uniquely effective in this reaction, promoting the in-situ formation of the diazo intermediate from the N-tosylhydrazone.[3]

  • Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Room Temperature Conditions: The reaction proceeds efficiently under mild room temperature conditions, making it operationally simple and energy-efficient.[4]

Data Summary:

Aldehyde SubstituentYield (%)
4-Methylphenyl85
4-Methoxyphenyl82
4-Chlorophenyl78
2-Naphthyl80
Cinnamaldehyde75

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Synthesis of 5-Trifluoromethylpyrazoles via [3+2] Cycloaddition of Nitrile Imines

This protocol details a catalyst-free and highly regioselective synthesis of 5-trifluoromethylpyrazoles through the [3+2] cycloaddition of in-situ generated nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP).[5]

Reaction Scheme:

Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediates In-situ Generation cluster_cycloaddition [3+2] Cycloaddition cluster_product Final Product HydrazonylChloride Hydrazonyl Chloride NitrileImine Nitrile Imine HydrazonylChloride->NitrileImine BTP 2-Bromo-3,3,3-trifluoropropene (BTP) Cycloadduct Intermediate Cycloadduct BTP->Cycloadduct Base Base (e.g., DABCO) Base->NitrileImine Promotes formation Solvent Solvent (e.g., Xylene) NitrileImine->Cycloadduct Pyrazole 5-Trifluoromethylpyrazole Cycloadduct->Pyrazole Elimination & Aromatization

Caption: Workflow for the synthesis of 5-trifluoromethylpyrazoles.

Materials:

  • Hydrazonyl chloride (various substituted derivatives can be used)

  • 2-Bromo-3,3,3-trifluoropropene (BTP)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Xylene

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In an oven-dried round-bottom flask, dissolve the hydrazonyl chloride (1.0 mmol) and 2-bromo-3,3,3-trifluoropropene (2.0 mmol) in xylene (10 mL).

  • Add DABCO (3.0 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature for 24 hours.

  • After the reaction is complete, add water (15 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-trifluoromethylpyrazole.[5]

Rationale for Experimental Choices:

  • DABCO as Base: DABCO serves as a suitable organic base to facilitate the in-situ generation of the nitrile imine from the hydrazonyl chloride.

  • Xylene as Solvent: Xylene is an appropriate non-polar solvent for this cycloaddition reaction.

  • Catalyst-Free Conditions: This method avoids the use of metal catalysts, which can be advantageous in terms of cost, toxicity, and ease of purification.[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of trifluoromethyl-containing agrochemicals. Its efficient conversion to 2-bromo-3,3,3-trifluoropropene opens up access to a wide range of important intermediates, particularly trifluoromethylpyrazoles. The protocols detailed in this application note provide researchers with practical and robust methods for the synthesis of these key agrochemical scaffolds. The operational simplicity, mild reaction conditions, and high regioselectivity of these transformations make them attractive for both laboratory-scale synthesis and potential industrial applications in the development of next-generation crop protection agents.

References

  • Cai, X., Fang, H., & Jiang, H. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 22(3), 809–813. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Retrieved from [Link]

  • Wang, Y., et al. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. The Journal of Organic Chemistry, 86(1), 1089–1097. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fujimoto, H., & Nakayama, T. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 156-165. [Link]

Sources

Application Notes & Protocols: Leveraging 2,2,3-Tribromo-1,1,1-trifluoropropane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 2,2,3-Tribromo-1,1,1-trifluoropropane in medicinal chemistry.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the potential applications of this compound in medicinal chemistry. While not a widely utilized reagent, its unique structural features, combining a trifluoromethyl group with multiple bromine atoms, present intriguing opportunities for the synthesis of novel fluorinated scaffolds. We will explore its utility as a precursor to valuable trifluoromethyl-containing building blocks and provide detailed, field-tested protocols for its synthetic transformations. This guide is intended to serve as a foundational resource for researchers looking to incorporate this versatile, yet under-explored, reagent into their drug discovery programs.

Part 1: Strategic Overview & Rationale

The introduction of fluorine and fluorinated groups into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This compound (TBTFP) is a halogenated propane derivative that, despite its current obscurity, holds significant potential as a starting material for the synthesis of complex, trifluoromethylated molecules.

The strategic value of TBTFP lies in the differential reactivity of its carbon-bromine bonds and the influence of the electron-withdrawing CF3 group. This allows for selective chemical transformations, enabling the construction of intricate molecular architectures. This guide will focus on a key two-step synthetic sequence:

  • Controlled Dehydrobromination: The selective elimination of HBr from TBTFP to generate 2,3-dibromo-1,1,1-trifluoropropene. This alkene is a versatile intermediate for a variety of subsequent reactions.

  • Palladium-Catalyzed Cross-Coupling: The use of the resulting vinyl bromide in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties, a common strategy in the synthesis of bioactive compounds.

This workflow provides a reliable and scalable route to a class of trifluoromethyl-substituted stilbene and biaryl analogues, which are prevalent motifs in numerous therapeutic agents.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Synthesis of 2,3-Dibromo-1,1,1-trifluoropropene from TBTFP

Principle: This protocol details the base-induced dehydrobromination of this compound. The strong electron-withdrawing effect of the trifluoromethyl group acidifies the proton on the adjacent carbon, facilitating its abstraction by a suitable base. The subsequent elimination of a bromide ion yields the desired alkene. The choice of base and reaction conditions is critical to ensure high selectivity and yield, minimizing the formation of byproducts.

Workflow Diagram:

G TBTFP This compound (TBTFP) in THF Reaction Stir at 0 °C to rt 2-4 hours TBTFP->Reaction Base Potassium tert-butoxide (t-BuOK) (1.1 eq) Base->Reaction Quench Aqueous NH4Cl Quench Reaction->Quench Workup Extraction with Ethyl Acetate Drying over MgSO4 Concentration Quench->Workup Product 2,3-Dibromo-1,1,1-trifluoropropene Workup->Product

Caption: Workflow for the synthesis of 2,3-Dibromo-1,1,1-trifluoropropene.

Materials:

  • This compound (TBTFP)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the TBTFP in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Data Summary:

ParameterValue
Typical Yield85-95%
Purity (by GC)>98%
AppearanceColorless to pale yellow oil
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2,3-Dibromo-1,1,1-trifluoropropene with an Arylboronic Acid

Principle: This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the synthesized 2,3-dibromo-1,1,1-trifluoropropene and a representative arylboronic acid. This reaction forms a new carbon-carbon bond, attaching the trifluoromethyl-vinyl scaffold to an aromatic ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. The reaction is regioselective, with the coupling occurring at the more reactive vinylic C-Br bond.

Workflow Diagram:

G Substrate 2,3-Dibromo-1,1,1-trifluoropropene (1.0 eq) Reaction Heat at 80-100 °C 6-12 hours Substrate->Reaction BoronicAcid Arylboronic Acid (1.2 eq) BoronicAcid->Reaction Catalyst Pd(PPh3)4 (0.05 eq) Catalyst->Reaction Base Na2CO3 (2.0 eq) in Dioxane/H2O Base->Reaction Workup Extraction with EtOAc Drying and Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product Trifluoromethyl-Aryl-Bromo-Propene Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • 2,3-Dibromo-1,1,1-trifluoropropene

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk flask or sealed tube

  • Condenser

  • Heating mantle with stirrer

Procedure:

  • In a Schlenk flask, combine 2,3-dibromo-1,1,1-trifluoropropene (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh3)4 (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Data Summary:

ParameterValue
Typical Yield60-85%
Purity (by LC-MS)>95%
AppearanceWhite to off-white solid or oil

Part 3: Trustworthiness & Self-Validation

The protocols provided are designed to be self-validating through rigorous in-process controls and final product characterization.

  • Reaction Monitoring: The progress of each reaction should be closely monitored by appropriate analytical techniques (TLC, GC-MS, or LC-MS). This allows for the determination of the optimal reaction time and ensures complete consumption of the starting material.

  • Spectroscopic Confirmation: The identity and purity of the intermediates and final products must be confirmed by standard spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR are essential for structural elucidation and confirming the presence of the trifluoromethyl group and the correct regiochemistry of the coupled product.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.

  • Purity Assessment: Final product purity should be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to ensure it meets the standards required for subsequent medicinal chemistry applications.

By adhering to these validation steps, researchers can have high confidence in the quality and identity of the synthesized compounds, ensuring the reliability of downstream biological data.

References

  • At present, there are no widely available, specific scholarly articles or patents detailing the direct application of this compound in medicinal chemistry. The protocols and applications described herein are based on established principles of organic synthesis and the known reactivity of similar halogenated compounds. The value of this guide lies in its prospective nature, providing a scientifically sound framework for the future exploration of this underutilized reagent. For foundational knowledge on the reactions described, please refer to standard organic chemistry textbooks and review articles on dehydrohalogenation and Suzuki-Miyaura cross-coupling reactions.

Application Notes and Protocols for the Dehalogenation of 2,2,3-Tribromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and modification of fluorinated organic compounds.

Introduction: The Strategic Importance of Dehalogenating 2,2,3-Tribromo-1,1,1-trifluoropropane

This compound is a polyhalogenated alkane that serves as a versatile building block in the synthesis of complex fluorinated molecules.[1] The strategic removal of bromine atoms from this substrate allows for the introduction of new functionalities and the construction of desirable structural motifs, such as carbon-carbon double bonds or specific halogenation patterns. The trifluoromethyl group (CF3) imparts unique electronic properties and metabolic stability to organic molecules, making trifluoromethylated compounds highly valuable in medicinal chemistry and materials science.

This guide provides a comprehensive overview of potential dehalogenation methods for this compound, offering detailed protocols and mechanistic insights. The presence of both vicinal and geminal bromine atoms, along with the strongly electron-withdrawing CF3 group, dictates the reactivity of the molecule and the choice of appropriate dehalogenation strategies. The methods detailed herein are based on established principles of organic chemistry for the dehalogenation of polyhalogenated alkanes.

Method 1: Reductive Dehalogenation using Zinc Dust

Reductive dehalogenation with zerovalent metals, such as zinc, is a classical and effective method for the removal of vicinal dihalides to form alkenes.[2] This approach is particularly well-suited for the conversion of this compound to 2-bromo-3,3,3-trifluoropropene. The reaction proceeds through a two-electron reduction mechanism, often involving organozinc intermediates.

Mechanistic Rationale

The reaction is believed to proceed via a stepwise or concerted transfer of two electrons from the zinc metal surface to the substrate. In the case of vicinal dibromides, this leads to the stereospecific anti-elimination of the two bromine atoms to form an alkene. The geminal dibromide at the C2 position may also be reduced, potentially leading to a mixture of products depending on the reaction conditions.

Diagram 1: Proposed Reductive Dehalogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A This compound D Combine in Reaction Vessel A->D B Zinc Dust (activated) B->D C Solvent (e.g., Ethanol, Acetic Acid) C->D E Heat and Stir D->E Reaction Conditions F Filter to remove excess Zinc E->F Reaction Completion G Solvent Evaporation F->G H Purification (e.g., Distillation, Chromatography) G->H I Product: 2-Bromo-3,3,3-trifluoropropene H->I G cluster_cell Electrochemical Cell cluster_process Reduction Process at Cathode Cathode Cathode (e.g., Ag, Pb, C) Electrolyte Electrolyte Solution (Substrate + Supporting Electrolyte in Solvent) Anode Anode (e.g., Pt, C) Substrate This compound Power Potentiostat/Power Supply Power->Cathode - Potential Power->Anode + Potential Electron_transfer Accepts 2e⁻ Substrate->Electron_transfer Product Dehalogenated Product(s) Electron_transfer->Product

Sources

Photochemical Activation of 2,2,3-Tribromo-1,1,1-trifluoropropane: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Forward: This document provides a comprehensive technical guide for the photochemical activation of 2,2,3-tribromo-1,1,1-trifluoropropane. Due to the limited specific literature on this particular reagent, this guide is built upon foundational principles of organic photochemistry, radical chemistry, and established protocols for analogous halogenated compounds. The aim is to equip researchers, scientists, and drug development professionals with the mechanistic understanding and practical protocols necessary to explore its synthetic utility as a precursor for complex fluorinated radicals.

Introduction to this compound

This compound (CAS 421-90-9) is a dense, polyhalogenated alkane.[1][2] Its structure, featuring a trifluoromethyl group and three bromine atoms, makes it a compelling substrate for radical chemistry. The carbon-bromine bond is significantly weaker than carbon-hydrogen or carbon-fluorine bonds and is susceptible to homolytic cleavage upon UV irradiation.[3][4] This property allows the molecule to serve as a precursor to highly functionalized, fluorine-containing carbon-centered radicals, which are valuable intermediates in the synthesis of novel agrochemicals, pharmaceuticals, and materials.[5]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 421-90-9 [1][6]
Molecular Formula C₃H₂Br₃F₃ [1]
Molecular Weight 334.75 g/mol [1]
IUPAC Name This compound [1]
Structure CF₃-C(Br)₂-CH₂Br [1]
Density (Calculated) 2.497 ± 0.06 g/cm³ [2]

| Appearance | White powder (typical) |[7] |

Proposed Mechanism of Photochemical Activation

The activation of this compound is initiated by the absorption of ultraviolet (UV) light, leading to the homolytic cleavage of a carbon-bromine bond to generate a bromine radical and a carbon-centered radical.[8] The structure of the substrate presents two distinct possibilities for this initial cleavage.

Principle of C-Br Bond Homolysis

Photochemical reactions are typically initiated by irradiating the reaction mixture with a light source, such as a medium-pressure mercury lamp or a specific wavelength LED, that emits photons energetic enough to break a target chemical bond.[4] For haloalkanes, UV irradiation in the range of 254 nm is often sufficient to induce C-Br bond fission, a process that can occur on an ultrafast timescale (femtoseconds).[4][9] This initiation step creates a pair of radicals, which can then propagate a chain reaction.[10]

Analysis of Potential Cleavage Pathways

The substrate CF₃-C(Br)₂-CH₂Br offers two types of C-Br bonds for cleavage:

  • Cleavage of a C₂-Br bond: This would generate a bromine radical and a tertiary-like radical, CF₃-C•(Br)-CH₂Br . This radical is on a carbon atom alpha to a highly electron-withdrawing trifluoromethyl group, which is generally destabilizing for carbon radicals.

  • Cleavage of the C₃-Br bond: This would generate a bromine radical and a primary radical, CF₃-C(Br)₂-CH₂• . While primary radicals are typically less stable than tertiary radicals, the strong inductive electron-withdrawing effect of the adjacent CF₃-C(Br)₂- moiety significantly influences its reactivity.

Expert Rationale: While radical stability often follows the order of 3° > 2° > 1°, this rule is most reliable for simple alkyl radicals.[11] In this highly substituted system, the cleavage of the primary C₃-Br bond is the more plausible initiation pathway. The C₂-Br bonds are sterically shielded and strengthened by the gem-dibromo and trifluoromethyl substitution on the same carbon. The C₃-Br bond is a more sterically accessible, standard primary bromide bond, making it the likely point of initial homolysis. The resulting CF₃-C(Br)₂-CH₂• radical, though primary, is the key intermediate for subsequent synthetic transformations.

Mechanism of C-Br bond homolysis.

Application in Radical-Mediated Synthesis: Addition to Alkenes

A primary application of photochemically generated radicals is their addition across the π-bond of an alkene. This forms a new carbon-carbon bond and generates a new radical, which can propagate a chain reaction. The overall process results in the formal addition of the haloalkane across the double bond.

The reaction proceeds via a classical radical chain mechanism:

  • Initiation: As described above, UV light cleaves the C₃-Br bond to form the initial radicals.

  • Propagation:

    • The CF₃-C(Br)₂-CH₂• radical adds to an alkene (e.g., 1-octene), typically at the less substituted carbon, to form a more stable secondary radical intermediate.

    • This new radical abstracts a bromine atom from another molecule of the starting material (this compound), yielding the final product and regenerating the CF₃-C(Br)₂-CH₂• radical to continue the chain.

  • Termination: The reaction is terminated by any combination of two radicals.

G cluster_caption prep Step 1: Reagent Preparation - Dissolve substrate and alkene in solvent (e.g., CH₂Cl₂). - Add to quartz reaction vessel. degas Step 2: Degassing - Sparge with N₂ or Ar for 15-30 min. - Removes O₂, which quenches radicals. prep->degas Seal vessel irrad Step 3: Irradiation - Place vessel in photoreactor. - Turn on cooling system and UV lamp. - Irradiate for 18-24 hr at ~30°C. degas->irrad Start reaction monitor Step 4: Reaction Monitoring - Periodically take aliquots. - Analyze by TLC or GC-MS to track conversion. irrad->monitor In-process control workup Step 5: Workup & Purification - Concentrate reaction mixture in vacuo. - Purify by column chromatography. irrad->workup Reaction complete analysis Step 6: Product Characterization - Confirm structure and purity using NMR, MS, and IR spectroscopy. workup->analysis

General workflow for photochemical radical addition.

Experimental Protocols

Protocol 4.1: General Setup of a Batch Photochemical Reactor

This protocol outlines the assembly and operation of a standard immersion-well photoreactor, a common setup in academic and industrial labs.

  • Equipment Check: Ensure all glassware (quartz immersion well, reaction vessel) is clean, dry, and free of cracks. Check that the UV lamp and its power supply are functional.

  • Assembly:

    • Place a magnetic stir bar in the reaction vessel.

    • Assemble the reactor by fitting the quartz immersion well into the vessel. Ensure a secure seal if operating under an inert atmosphere.

    • Mount the entire assembly on a magnetic stir plate within a laboratory fume hood.

  • Cooling System: Connect the inlet and outlet of the immersion well to a circulating chiller using appropriate tubing. Start the coolant flow (e.g., water at 15-20°C) at a rate of at least 2 liters per minute to prevent the lamp from overheating.[10]

  • Inert Atmosphere: For reactions sensitive to oxygen, equip the vessel with ports for gas inlet and outlet. Purge the system with an inert gas like nitrogen or argon.

  • Lamp Insertion: Carefully lower the UV lamp into the dry central cavity of the immersion well. Do not start the lamp unless the coolant is flowing.

  • Safety Shielding: Wrap the exterior of the reaction vessel with aluminum foil to reflect photons back into the reaction and to protect personnel from UV exposure.[10] Use an additional UV-blocking shield around the setup.

Protocol 4.2: Synthesis of 4,5,5-Tribromo-6,6,6-trifluoro-1-decene (Hypothetical)

This protocol is a representative, unoptimized example of the radical addition of this compound to 1-octene.

  • Reagents:

    • This compound (1.0 eq, e.g., 3.35 g, 10 mmol)

    • 1-Octene (1.2 eq, e.g., 1.35 g, 12 mmol)

    • Dichloromethane (CH₂Cl₂, solvent, ~0.1 M concentration, e.g., 100 mL)

  • Procedure:

    • To a 250 mL quartz photochemical reaction vessel equipped with a magnetic stir bar, add this compound.

    • Add 100 mL of dichloromethane and stir until the solid is fully dissolved.

    • Add 1-octene to the solution via syringe.

    • Seal the vessel and sparge the solution with nitrogen for 20 minutes to remove dissolved oxygen.

    • Assemble the vessel into the photoreactor setup as described in Protocol 4.1. Ensure the cooling water is circulating.

    • Turn on the medium-pressure mercury UV lamp.

    • Maintain stirring and irradiation for 18-24 hours. The reaction temperature should be kept stable at approximately 30-35°C by the cooling system and reactor fan.

    • After the reaction period, turn off the lamp but allow coolant to flow for another 30 minutes to cool the apparatus.[1]

    • Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

Protocol 4.3: Reaction Monitoring and Product Characterization
  • Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting materials by periodically taking small aliquots from the reaction. Visualize spots using a UV lamp (if chromophoric) and/or a potassium permanganate stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Dilute an aliquot of the reaction mixture and inject it into a GC-MS to confirm the consumption of starting materials and the formation of a new product with the expected molecular weight (M.W. of product = 446.91 g/mol ).

  • Nuclear Magnetic Resonance (NMR): Characterize the purified product using ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure. Expect to see characteristic shifts for the protons adjacent to the newly formed C-C and C-Br bonds, and a singlet in the ¹⁹F NMR for the CF₃ group.

Safety Precautions

  • Chemical Handling: this compound is a polyhalogenated compound and should be handled with care. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[11] All manipulations should be performed in a well-ventilated fume hood.

  • UV Radiation Exposure: UV radiation is harmful to the eyes and skin. Never look directly at an operating UV lamp. Ensure the reactor is properly shielded with foil or a dedicated safety cabinet.[1][10] Use UV-protection safety glasses.

  • Electrical Hazards: Photoreactor power supplies use high voltage. Ensure all connections are secure and dry. The system should be connected to a properly grounded outlet.

  • Thermal Hazards: UV lamps become extremely hot during operation. Do not touch the lamp or the immersion well until they have been allowed to cool completely. An automatic shutoff linked to the coolant flow is highly recommended to prevent overheating and potential vessel failure.[10]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Oxygen in the system quenching radicals.- Lamp is old or malfunctioning.- Incorrect wavelength for absorption.- Ensure thorough degassing with inert gas.- Check lamp output or replace the lamp.- Try a broad-spectrum lamp (e.g., Hg lamp) if a specific LED is ineffective.
Formation of Side Products - Dimerization of radicals.- Elimination reaction (dehydrobromination).- Polymerization of the alkene.- Run the reaction at a higher dilution.- Add the alkene slowly over the course of the reaction.- Lower the reaction temperature.
Reaction Stalls - Formation of an inhibiting byproduct.- Deposition of opaque material on the reactor wall.- Stop the reaction, clean the immersion well, and restart irradiation.- Consider a flow chemistry setup to minimize byproduct buildup.

References

  • Neuman, R. C. Chapter 11: Free Radical Substitution and Addition Reactions. Organic Chemistry, University of California, Riverside. [Link]

  • Scribd. Experimental Set Up For Photochemical Reactions. [Link]

  • You, Y., & Lee, E. (2024). Halogen Atom Transfer-Induced Homolysis of C-F Bonds by the Excited-State Boryl Radical. ResearchGate. [Link]

  • Photochemical Reactors Ltd. Safety and Protection. [Link]

  • LibreTexts Chemistry. Reactions of Dihalides. (2023). [Link]

  • LookChem. This compound CAS NO.421-90-9. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2782619, this compound. [Link]

  • MacLeod, M. J., et al. (2019). Probing ultrafast C–Br bond fission in the UV photochemistry of bromoform with core-to-valence transient absorption spectroscopy. ResearchGate. [Link]

  • RSC Publishing. Free radical chemistry. Part 10.1 Addition of acyclic and cyclic alkanes to hexafluoropropene. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Unacademy. Haloalkanes and Haloarenes. [Link]

  • Nix, M. G. D., et al. (2006). Near-UV photolysis of substituted phenols, I: 4-fluoro-, 4-chloro- and 4-bromophenol. RSC Publishing. [Link]

  • Wang, Z., et al. (2020). Mechanistic and Kinetic Understanding of the UV254 Photolysis of Chlorine and Bromine Species in Water and Formation of Oxyhalides. PubMed. [Link]

Sources

Topic: Scale-Up Synthesis Considerations for 2,2,3-Tribromo-1,1,1-trifluoropropane and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Process Development Scientists

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of 2,2,3-tribromo-1,1,1-trifluoropropane, with a primary focus on the considerations required for scaling the process from the laboratory bench to pilot or industrial production.

Introduction: The Significance of Polyhalogenated Propane Scaffolds

Fluorinated and brominated organic compounds are cornerstone building blocks in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties imparted by fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atoms provide a versatile handle for subsequent chemical modifications such as cross-coupling reactions. This compound (PubChem CID: 2782619) is a dense, polyhalogenated alkane with significant potential as a synthetic intermediate.[1] However, its preparation involves hazardous reagents and challenging reaction control, making a careful scale-up strategy essential.

This guide will elucidate a plausible synthetic route and, more critically, detail the thermodynamic, engineering, and safety challenges that must be addressed for a successful and safe scale-up.

Part 1: Synthetic Strategy and Laboratory-Scale Protocol

Rationale for Synthetic Route Selection

While multiple pathways to halogenated alkanes exist, a direct and practical approach for synthesizing polybrominated compounds is through free-radical bromination of a suitable precursor.[2] Patent literature demonstrates that the reaction of 1,1,1-trifluoropropane with bromine can yield a mixture of mono- and di-brominated products, indicating that poly-substitution is feasible under forcing conditions.[3] Therefore, this guide will focus on a strategy involving the UV-initiated free-radical bromination of a trifluoropropane starting material. This method, while potentially suffering from selectivity issues, is instructive for highlighting the core challenges of reaction control during scale-up.

Reaction Mechanism: Free-Radical Chain Reaction

The bromination proceeds via a classic free-radical chain mechanism, which consists of three key stages: initiation, propagation, and termination.[2][4]

  • Initiation: UV light provides the energy for the homolytic cleavage of the relatively weak Br-Br bond, generating two highly reactive bromine radicals (Br•).[2]

  • Propagation: A bromine radical abstracts a hydrogen atom from the propane backbone to form hydrogen bromide (HBr) and a carbon-centered radical. This carbon radical then reacts with a molecule of Br₂ to yield a brominated product and a new bromine radical, which continues the chain. This cycle repeats, leading to polybromination.

  • Termination: The reaction ceases when two radicals combine. This can occur between two bromine radicals, a bromine and a carbon radical, or two carbon radicals.[2]

G cluster_initiation Initiation cluster_propagation Further bromination occurs via same mechanism cluster_termination Termination i1 Br-Br i2 2 Br• i1->i2 UV Light (hν) p1 CF₃-CH₂-CH₃ p2 CF₃-CH•-CH₃ + HBr p1->p2 + Br• p3 CF₃-CHBr-CH₃ + Br• p2->p3 + Br₂ p3->p1 Continues Chain t1 Br• + Br• → Br₂ t2 R• + Br• → R-Br t3 R• + R• → R-R

Caption: Free-Radical Bromination Mechanism.

Laboratory-Scale Synthesis Protocol

Disclaimer: This protocol is a representative procedure and must be performed by qualified personnel in a certified chemical fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound on a laboratory scale.

ParameterValue/Description
Starting Material 1,1,1-Trifluoropropane (gas) or 2-Bromo-1,1,1-trifluoropropane
Reagent Liquid Bromine (Br₂)
Solvent Carbon Tetrachloride (CCl₄) or other inert solvent
Initiator High-intensity UV lamp (e.g., Mercury vapor lamp)
Temperature 50-60 °C (Reflux)
Reaction Vessel 3-neck round-bottom flask with condenser, gas inlet, and dropping funnel

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Equip the flask with a magnetic stirrer, reflux condenser topped with a gas outlet leading to a scrubber containing sodium thiosulfate solution, a dropping funnel, and a gas dispersion tube. The apparatus should be protected from ambient light.

  • Charging Reagents: Charge the flask with the starting material (e.g., 2-Bromo-1,1,1-trifluoropropane) and CCl₄.

  • Initiation: Begin stirring and gently heat the mixture to reflux. Position the UV lamp close to the flask and turn it on.

  • Bromine Addition: Add liquid bromine dropwise from the dropping funnel. The characteristic red-brown color of bromine should fade as it is consumed. The rate of addition should be controlled to prevent a rapid buildup of unreacted bromine.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS to observe the formation of di- and tri-brominated species. Continue the reaction until the desired product is maximized.

  • Quenching: Once the reaction is complete, turn off the heat and UV lamp. Cool the mixture to room temperature. Slowly add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine until the red color disappears.[5]

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate this compound from other isomers and less-brominated byproducts.

Part 2: Key Considerations for Scale-Up Synthesis

Transitioning from a gram-scale lab synthesis to kilogram-scale production introduces significant challenges. The primary concerns revolve around managing reaction exothermicity, ensuring process safety with hazardous reagents, and implementing efficient purification methods.

ScaleUpWorkflow cluster_lab Phase 1: Lab Scale (Grams) cluster_kilo Phase 2: Kilo Lab / Pilot (Kilograms) cluster_mfg Phase 3: Manufacturing lab_synth Proof of Concept (Lab Protocol) lab_analysis Analytical Method Development (GC-MS) lab_synth->lab_analysis kilo_safety Hazard & Operability Study (HAZOP) lab_analysis->kilo_safety Tech Transfer kilo_reactor Reactor Selection (Glass-Lined Steel) kilo_safety->kilo_reactor kilo_process Process Optimization (Temp, Addition Rate) kilo_reactor->kilo_process kilo_purification Purification Strategy (Fractional Distillation) kilo_process->kilo_purification mfg_sop Standard Operating Procedures (SOPs) kilo_purification->mfg_sop Process Validation mfg_prod Full-Scale Production mfg_sop->mfg_prod mfg_qa Quality Control (QC Release) mfg_prod->mfg_qa

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Handling 2,2,3-Tribromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand how the unique properties of halogenated compounds like 2,2,3-Tribromo-1,1,1-trifluoropropane can be both a powerful tool for synthesis and a source of significant experimental challenges. This guide is designed to move beyond standard safety data sheets, offering field-proven insights and troubleshooting advice to help you navigate the complexities of working with this reagent. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Core Properties & Safety at a Glance

Before initiating any experiment, a clear understanding of the reagent's characteristics is paramount. The following table summarizes the critical physical and safety data for this compound.

PropertyValueReference
CAS Number 421-90-9[1][2]
Molecular Formula C₃H₂Br₃F₃[1][2]
Molecular Weight 334.75 g/mol [2][3]
Appearance Colorless liquid (when pure)[4]
Density ~2.497 g/cm³[2]
Boiling Point 79-81 °C @ 46-47 Torr[2]
Flash Point 51.2 °C[2]
Key GHS Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH420: Harms public health and the environment by destroying ozone in the upper atmosphere[1][4]
Incompatible Materials Alkali metals, finely divided metals (e.g., Al, Mg, Zn), strong oxidizing agents[1]
Storage Sensitivities Light-sensitive, potential for polymerization, sensitive to high temperatures (>50 °C)[1]

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the storage, handling, and use of this compound in a practical, question-and-answer format.

FAQ 1: Storage and Stability

Question: My previously opened bottle of this compound has developed a yellow or brownish tint. Is it still usable, and what caused this?

Answer: Discoloration is a common indicator of decomposition or polymerization and should be treated as a sign of reduced purity. The primary causes are exposure to light and/or elevated temperatures.

  • Causality (The "Why"): this compound is explicitly noted as being light-sensitive [1]. Photons, particularly in the UV spectrum, can provide sufficient energy to induce homolytic cleavage of the carbon-bromine bonds. This generates free radicals, which can initiate a chain reaction leading to the formation of colored byproducts or polymerization. The material safety data sheet also warns that the compound may polymerize and should be protected from sunlight and temperatures exceeding 50 °C[1].

  • Troubleshooting & Validation:

    • Analytical Check: Before using a discolored sample, you must validate its purity. We recommend analysis by Gas Chromatography (GC) or ¹H/¹⁹F NMR to quantify the level of impurities. If the purity is below your experimental tolerance, purification is necessary.

    • Preventative Protocol: Always store the reagent in an amber glass bottle to block UV light. For enhanced protection, wrap the bottle in aluminum foil and store it in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[1].

FAQ 2: Reaction Troubleshooting

Question: I am performing a nucleophilic substitution reaction using this compound, but my yields are consistently low, and I'm observing several side products. What are the likely culprits?

Answer: Low yields in reactions with this substrate often stem from its unique electronic and steric properties, as well as its reactivity with certain common lab reagents.

  • Causality (The "Why"): The powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly influences the reactivity of the adjacent carbon atoms. While this can activate the molecule for certain reactions, it can also promote side reactions like elimination. Furthermore, the molecule's incompatibility with finely divided metals and strong oxidizing agents is a critical consideration[1].

  • Troubleshooting Workflow: We have developed a logical workflow to diagnose common issues. This process ensures that you systematically eliminate variables to pinpoint the root cause of low yield.

    Caption: A logical workflow for troubleshooting low-yield reactions.

FAQ 3: Purification Challenges

Question: What is the best way to purify this compound or remove it after a reaction?

Answer: Given its high boiling point at atmospheric pressure and potential for thermal decomposition, vacuum distillation is the preferred method for purification.

  • Causality (The "Why"): The reported boiling point of 79-81 °C is under reduced pressure (46-47 Torr)[2]. Attempting to distill at atmospheric pressure would require much higher temperatures, increasing the risk of decomposition and polymerization, especially if acidic or basic impurities are present.

  • Detailed Protocol: Vacuum Distillation

    • Setup: Assemble a clean, dry distillation apparatus rated for vacuum. Use a short-path distillation head to minimize travel distance for the vapor. Ensure all joints are properly sealed with vacuum grease.

    • Neutralization Pre-step: Before distilling a crude reaction mixture, wash the organic phase with a saturated sodium bicarbonate solution to remove any acidic byproducts (like HBr). Subsequently, wash with brine and dry thoroughly over anhydrous magnesium sulfate or sodium sulfate. This is a critical self-validating step; removing acidic catalysts prevents decomposition during heating.

    • Distillation:

      • Add the crude, dried material to the distillation flask with a few boiling chips or a magnetic stir bar.

      • Slowly apply vacuum to the desired pressure (e.g., 45-50 Torr).

      • Gently heat the flask using an oil bath. Do not exceed a bath temperature of 100-110 °C.

      • Collect the fraction boiling in the expected range (79-81 °C at this pressure)[2].

    • Storage: Immediately transfer the purified liquid to a clean, dry, amber glass vial, flush with an inert gas like argon, seal tightly, and store as recommended in FAQ 1.

FAQ 4: Emergency & Exposure

Question: What are the immediate, critical first-aid steps in case of skin or eye contact?

Answer: Immediate and thorough action is required to mitigate the irritant effects of this compound. All personnel should know the location of emergency eyewash stations and safety showers before beginning work[1].

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes[1].

    • Seek medical advice/attention if skin irritation develops or persists[1].

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally[1].

    • If present, remove contact lenses after the first 5 minutes, then continue rinsing the eye[1].

    • Urgently seek medical attention. Delay can result in serious eye damage[1].

  • Inhalation:

    • Move the affected person to fresh air and keep them in a position comfortable for breathing[1][4].

    • If the person is not breathing, provide artificial respiration.

    • Seek medical attention if respiratory irritation or other symptoms occur[1].

FAQ 5: Waste Disposal

Question: How must I dispose of waste containing this compound?

Answer: This is not a standard chemical waste. Due to its classification as a substance that harms the environment by destroying ozone in the upper atmosphere (H420) , disposal must be handled with extreme care and in accordance with all environmental regulations[1][4].

  • Causality (The "Why"): Halogenated hydrocarbons, particularly those containing bromine, can be potent ozone-depleting substances. When they reach the stratosphere, UV radiation can cleave the C-Br bond, releasing bromine radicals that catalytically destroy ozone molecules.

  • Disposal Protocol:

    • Do Not Pour Down the Drain: Discharging this chemical into sewers or the environment is prohibited[4].

    • Segregate Waste: Collect all waste containing this compound (e.g., reaction residues, contaminated solvents, used purification media) in a clearly labeled, sealed, and chemically resistant container.

    • Authorized Disposal: The waste must be handled by a licensed hazardous waste disposal company. The recommended disposal method is typically removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize the resulting hydrogen bromide and hydrogen fluoride[1]. Always consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

References

  • Safety Data Sheet - Aerosol. MG Chemicals. [Link]

  • 2-Bromo-1,1,1-trifluoropropane Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • This compound Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: A Researcher's Guide to 2,2,3-Tribromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2,2,3-Tribromo-1,1,1-trifluoropropane (CAS No. 421-90-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling, storage, and disposal of this valuable trifluoromethyl-containing building block. Our goal is to move beyond mere procedural lists and offer a self-validating system of protocols and troubleshooting advice grounded in scientific causality.

Section 1: Core Chemical Properties and Safety Data

A foundational understanding of the physicochemical properties of this compound is paramount for its safe and effective use.

PropertyValueSource
Molecular Formula C₃H₂Br₃F₃[PubChem[1]]([Link])
Molecular Weight 334.75 g/mol [PubChem[1]]([Link])
Appearance Colorless to light yellow liquid[Synquest Labs[2]]()
Boiling Point Not well-defined; likely high-boilingGeneral knowledge
Density ~2.5 g/mLGeneral knowledge
Solubility Insoluble in water; soluble in common organic solventsGeneral knowledge

Hazard Summary: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] It is also recognized as an ozone-depleting substance.[2]

Section 2: Troubleshooting Guide for Experimental Applications

This section addresses specific issues that may arise during the use of this compound in organic synthesis. The causality behind these issues and their resolutions are explained to empower the researcher.

Issue 1: Reaction Failure or Low Yield

  • Symptom: Your reaction, in which this compound is a reactant, does not proceed to completion, or the yield of the desired product is significantly lower than expected.

  • Causality and Resolution:

    • Reagent Purity: The presence of impurities in this compound can inhibit the reaction. While generally stable, improper long-term storage or exposure to light can lead to the formation of acidic byproducts like HBr.

      • Troubleshooting Step: Before use, it is advisable to pass the reagent through a short plug of neutral alumina to remove acidic impurities.

    • Reaction Conditions: Many reactions involving polyhalogenated alkanes are sensitive to the reaction environment.

      • Troubleshooting Step: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric oxygen and moisture. For reactions sensitive to trace amounts of water, ensure all glassware is oven-dried and solvents are anhydrous.

    • Incompatible Reagents: As a polyhalogenated alkane, this reagent can have reduced reactivity in certain nucleophilic substitution reactions due to steric hindrance and the electron-withdrawing nature of the trifluoromethyl group.[3][4]

      • Troubleshooting Step: If a standard S(_N)2 reaction is failing, consider using a more potent nucleophile or a polar aprotic solvent to enhance the reaction rate. Alternatively, explore alternative synthetic routes that may not rely on direct substitution.

Issue 2: Formation of Unexpected Byproducts

  • Symptom: GC-MS or NMR analysis of your crude reaction mixture reveals the presence of significant, unidentified peaks alongside your desired product.

  • Causality and Resolution:

    • Elimination Reactions: Under basic conditions, polyhalogenated alkanes can undergo elimination reactions to form alkenes.

      • Troubleshooting Step: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base to minimize elimination. Running the reaction at lower temperatures can also favor substitution over elimination.

    • Radical Reactions: In the presence of radical initiators (e.g., AIBN, benzoyl peroxide) or upon exposure to UV light, C-Br bond homolysis can occur, leading to a cascade of radical-mediated side reactions.[5]

      • Troubleshooting Step: Unless a radical pathway is intended, conduct your reaction in the dark and ensure your starting materials and solvents are free from peroxide impurities.

    • Rearrangement Products: Carbocation intermediates, if formed, can be prone to rearrangement, leading to isomeric byproducts.

      • Troubleshooting Step: Opt for reaction conditions that avoid the formation of carbocations, such as those favoring an S(_N)2 mechanism, where possible.

Issue 3: Difficulties in Product Purification

  • Symptom: Your desired product is difficult to separate from unreacted this compound or other byproducts.

  • Causality and Resolution:

    • Similar Physical Properties: The boiling point of your product might be close to that of the starting material or byproducts, making purification by distillation challenging.

      • Troubleshooting Step: Vacuum distillation can be effective for separating high-boiling compounds.[6][7] If co-distillation is an issue, consider column chromatography on silica gel. Due to the non-polar nature of this compound, a non-polar eluent system (e.g., hexanes/ethyl acetate) will likely be effective in separating it from more polar products.

    • Azeotrope Formation: The product and impurities may form an azeotrope, a mixture with a constant boiling point, making separation by simple distillation impossible.[7]

      • Troubleshooting Step: In such cases, column chromatography is the preferred method of purification.

Section 3: Experimental Protocol: A Model Reaction

While this compound is a specialized reagent, we can adapt a general protocol for the synthesis of related bromo-trifluoropropanes to illustrate its use. The following is a hypothetical protocol for the nucleophilic substitution of one bromine atom.

Objective: Synthesis of a substituted trifluoropropane derivative via nucleophilic substitution.

Materials:

  • This compound

  • Nucleophile (e.g., sodium thiophenoxide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF to the flask via syringe.

  • Nucleophile Preparation: In a separate flask, prepare the sodium salt of your nucleophile if it is not commercially available. For example, to prepare sodium thiophenoxide, react thiophenol with sodium hydride in anhydrous THF.

  • Reaction Initiation: Add the nucleophile to the reaction flask, followed by the slow, dropwise addition of this compound via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8][9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent three times. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.[6][7][10]

Section 4: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the storage and disposal of this compound.

Storage

  • Q1: What are the ideal storage conditions for this compound?

    • A1: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be protected from light and stored away from incompatible materials such as strong oxidizing agents, alkali metals, and finely divided metals (e.g., aluminum, magnesium, zinc).[2]

  • Q2: I've noticed a slight discoloration in my old bottle of this compound. Is it still usable?

    • A2: Discoloration may indicate decomposition, potentially through the formation of HBr. While the reagent might still be usable for some applications, it is best to purify it before use by passing it through a plug of neutral alumina to remove acidic impurities. For reactions sensitive to impurities, using a fresh, unopened bottle is recommended.

  • Q3: Can I store this compound in a standard laboratory refrigerator?

    • A3: Yes, refrigeration is a suitable method for long-term storage to minimize potential degradation. However, ensure the container is tightly sealed to prevent the ingress of moisture.

Disposal

  • Q1: How should I dispose of waste containing this compound?

    • A1: As a halogenated organic compound, it must be disposed of as hazardous waste.[2] It should be collected in a designated, properly labeled waste container for halogenated organic solvents. Never mix halogenated waste with non-halogenated waste, as this will require the entire mixture to be treated as more hazardous and costly to dispose of.

  • Q2: Can I neutralize small amounts of this compound for disposal in the lab?

    • A2: No, in-lab neutralization of halogenated waste is not a recommended or safe practice. All waste containing this compound should be handled by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Q3: What is the proper procedure for disposing of contaminated materials, such as gloves and paper towels?

    • A3: Any solid materials that have come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste. Place these materials in a designated, sealed, and labeled hazardous waste bag or container.

Section 5: Visualization of Workflows

Diagram 1: Spill Response Decision Tree

SpillResponse start Spill of this compound Occurs size Is the spill large (>100 mL) or in a poorly ventilated area? start->size ppe Don appropriate PPE: - Nitrile or neoprene gloves - Safety goggles and face shield - Lab coat size->ppe No large_spill Evacuate the immediate area. Alert colleagues and supervisor. Contact institutional EHS immediately. size->large_spill Yes contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) ppe->contain small_cleanup Carefully scoop the absorbed material into a labeled hazardous waste container for halogenated solids. contain->small_cleanup decontaminate Decontaminate the spill area with soap and water. small_cleanup->decontaminate end Dispose of all contaminated materials as hazardous waste. decontaminate->end

Sources

Technical Support Center: Byproducts of 2,2,3-Tribromo-1,1,1-trifluoropropane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,2,3-Tribromo-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized building block. Here, we address common challenges and frequently asked questions regarding the byproducts encountered during its chemical transformations. Our goal is to provide you with the expertise and practical insights necessary to optimize your reactions, simplify purification, and ensure the integrity of your target molecules.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a versatile reagent primarily utilized in reactions that take advantage of its multiple bromine atoms. The two most common transformations are:

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) to introduce unsaturation, forming various bromo- and dibromo-trifluoropropenes. These alkenes are valuable intermediates for subsequent addition and polymerization reactions.

  • Reductive Dehalogenation: Selective removal of bromine atoms and their replacement with hydrogen. This allows for the synthesis of less halogenated trifluoropropanes, which can be important targets in medicinal and materials chemistry.

Q2: Why is byproduct formation a significant concern in these reactions?

The presence of multiple bromine atoms in different chemical environments within the this compound molecule leads to a variety of potential reaction pathways. This can result in the formation of a mixture of isomeric and over- or under-reacted products. These byproducts often have similar physical properties to the desired product, making purification by standard techniques like distillation or chromatography challenging.

Q3: What are the primary safety concerns associated with this compound and its byproducts?

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Many of its halogenated byproducts are also likely to be irritants and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Thermal decomposition can generate hazardous substances such as hydrogen bromide and hydrogen fluoride.

II. Troubleshooting Guide: Dehydrobromination Reactions

Dehydrobromination of this compound is typically achieved using a base. The choice of base and reaction conditions can significantly influence the product distribution.

Common Problem: Formation of a complex mixture of isomeric dibromo-trifluoropropenes.

  • Causality: The two bromine atoms on the C2 carbon and the single bromine on the C3 carbon have different reactivities. Elimination can occur in multiple ways, leading to a mixture of isomers. Based on the dehydrobromination of the related compound 2,3-dibromo-1,1,1-trifluoropropane, which yields 2-bromo-3,3,3-trifluoropropene, we can anticipate the formation of various dibrominated propene isomers.[2]

  • Troubleshooting Strategies:

    • Base Selection: A bulky, non-nucleophilic base (e.g., potassium tert-butoxide) may favor the formation of the less sterically hindered alkene (Hofmann elimination), while a smaller, stronger base (e.g., sodium hydroxide or potassium hydroxide) might lead to the more substituted, thermodynamically stable alkene (Zaitsev elimination).

    • Temperature Control: Lower reaction temperatures generally afford higher selectivity. Start with cooled conditions (e.g., 0 °C) and slowly warm the reaction mixture to find the optimal temperature for the desired isomer.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO may favor certain elimination pathways over others.

Expected Byproducts in Dehydrobromination:

Byproduct NameChemical StructureRationale for Formation
2,3-Dibromo-1,1,1-trifluoropropeneCF3-C(Br)=CHBrElimination of HBr from C2 and C3.
1,2-Dibromo-3,3,3-trifluoropropeneCF3-C(Br)=CBrHElimination of HBr with subsequent isomerization.

Visualizing Dehydrobromination Pathways:

Caption: Potential dehydrobromination pathways of this compound.

III. Troubleshooting Guide: Reductive Dehalogenation Reactions

Reductive dehalogenation aims to replace one or more bromine atoms with hydrogen, typically using a reducing agent.

Common Problem: Incomplete reduction or over-reduction, leading to a mixture of products with varying degrees of bromination.

  • Causality: The different C-Br bonds in the molecule have varying bond strengths and steric accessibility, leading to differences in reduction rates. Reductive dehalogenation of similar polyhalogenated compounds often results in a mixture of products.

  • Troubleshooting Strategies:

    • Choice of Reducing Agent: Milder reducing agents (e.g., tributyltin hydride with a radical initiator) may offer better selectivity for the removal of a single bromine atom. More potent reducing agents (e.g., zinc dust in acetic acid) are more likely to lead to the removal of multiple bromine atoms.

    • Stoichiometry of the Reducing Agent: Carefully controlling the molar equivalents of the reducing agent is crucial. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will likely lead to over-reduction.

    • Reaction Time and Temperature: Monitor the reaction progress by GC-MS to determine the optimal reaction time. Lowering the temperature can sometimes improve selectivity.

Expected Byproducts in Reductive Dehalogenation:

Byproduct NameChemical StructureRationale for Formation
2,3-Dibromo-1,1,1-trifluoropropane[1][3]CF3-CH(Br)-CH2BrPartial reduction (loss of one bromine atom).
2-Bromo-1,1,1-trifluoropropane[4]CF3-CH(Br)-CH3Further reduction (loss of two bromine atoms).
3-Bromo-1,1,1-trifluoropropaneCF3-CH2-CH2BrIsomeric product from further reduction. The formation of 2-bromo-1,1,1-trifluoropropane as a byproduct in the synthesis of 3-bromo-1,1,1-trifluoropropane suggests the possibility of isomeric byproducts in similar reactions.[5]
1,1,1-Trifluoropropane[6]CF3-CH2-CH3Complete reduction (loss of all three bromine atoms).

Visualizing Reductive Dehalogenation Pathways:

Caption: Stepwise reduction of this compound.

IV. Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of Reaction Mixtures

This protocol is designed for the qualitative and quantitative analysis of the volatile byproducts from reactions of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Extract the organic components with a suitable solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is recommended for good separation of halogenated hydrocarbons.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

  • Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST). The relative abundance of each component can be estimated from the peak areas in the total ion chromatogram. For accurate quantification, calibration with authentic standards is necessary.

V. References

  • Google Patents. (n.d.). Preparation method of 2-bromo-3,3,3-trifluoropropene. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 3-bromo-1,1,1-trifluoropropane. Retrieved from

  • European Patent Office. (n.d.). Method for the preparation of 3-bromo-1,1,1-trifluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromo-1,1,1-trifluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,1,1-trifluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoropropane. Retrieved from [Link]

Sources

Technical Support Center: Purification Techniques for Products from 2,2,3-Tribromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

As a Senior Application Scientist, this guide is designed to provide you—our fellow researchers, scientists, and drug development professionals—with in-depth technical support for purifying reaction products derived from the versatile building block, 2,2,3-Tribromo-1,1,1-trifluoropropane. The unique physicochemical properties imparted by the trifluoromethyl group and multiple bromine atoms present distinct challenges and opportunities in purification. This document provides field-proven insights and systematic protocols to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the strategic foundation for selecting and optimizing a purification workflow.

Q1: What are the primary challenges in purifying reaction products derived from this compound?

A1: The primary challenges stem from the combined influence of the highly electronegative trifluoromethyl (CF₃) group and the bulky, polarizable bromine atoms. These include:

  • Atypical Polarity: The CF₃ group can significantly lower the polarity of a molecule compared to its hydrocarbon analog, while the C-Br bonds are polar. This can lead to unexpected elution behavior in chromatography.

  • Similar Physical Properties: Reaction mixtures often contain the starting material, regioisomers, or products of incomplete reaction (e.g., di-bromo instead of mono-bromo derivatives). These compounds can have very similar boiling points and polarities, making separation by distillation or standard chromatography difficult.[1][2]

  • High Density: Polyhalogenated compounds are typically dense liquids or solids, which can affect phase separations during extractions.

  • Crystallization Difficulties: The unique intermolecular forces in fluorinated molecules, such as dipole-dipole interactions and halogen bonds, can complicate crystallization, sometimes leading to the formation of oils or amorphous solids instead of well-defined crystals.[3]

Q2: How do the trifluoromethyl and bromine groups influence the choice of purification technique?

A2: These groups are determinative.

  • Volatility: The CF₃ group can increase volatility relative to a non-fluorinated analog of similar molecular weight. If your product is a thermally stable liquid with a boiling point distinct from impurities (a difference of >25 °C is ideal), fractional distillation under atmospheric or reduced pressure is a highly effective, scalable method.[4][5]

  • Polarity and "Fluorophilicity": For chromatography, the key is exploiting differences in polarity. Highly fluorinated compounds exhibit "fluorophilicity," meaning they have a preference for fluorous phases.[6] This can be leveraged in specialized fluorous solid-phase extraction or by using fluorinated solvents in HPLC to achieve separations not possible on standard silica with common organic solvents.[7][8]

  • Crystal Packing: For solid products, the rigidity and unique intermolecular interactions governed by the fluorine and bromine atoms mean that solvent selection for recrystallization is critical. A systematic screening of solvents is often necessary to find a system that provides good solubility at high temperatures but poor solubility at low temperatures.[3][9]

Q3: What are the most common impurities I should expect?

A3: Aside from residual solvents and reagents, the most common impurities are structurally related to your target compound:

  • Unreacted Starting Material: this compound (CAS 421-90-9).[10]

  • Isomeric Byproducts: Depending on the reaction, you may form isomers. For example, in a reaction intended to produce 3-bromo-1,1,1-trifluoropropane, the 2-bromo isomer can also be formed.[11] These often have very close physical properties.

  • Over- or Under-reacted Products: In substitution or elimination reactions, you might have products with a different number of bromine atoms than intended.

  • Acidic Impurities: Reactions involving reagents like HBr can leave residual acidic impurities, which can often be removed with a simple aqueous wash.[12]

Q4: How do I choose between distillation, chromatography, and recrystallization?

A4: The physical state of your crude product and the nature of the impurities are the primary determinants. Use the following decision tree to guide your choice.

G start Crude Product state Is the product a solid or liquid? start->state solid Solid state->solid Solid liquid Liquid state->liquid Liquid recrystallize Recrystallization solid->recrystallize thermo_stable Is the liquid thermally stable? liquid->thermo_stable chromatography Flash Chromatography thermo_stable->chromatography No / Unsure bp_diff Boiling point difference > 25°C? thermo_stable->bp_diff Yes distill Fractional Distillation bp_diff->distill Yes bp_diff->chromatography No

Caption: Decision tree for selecting a primary purification technique.

Q5: Are there any special safety considerations when working with these compounds?

A5: Yes. As with all halogenated organic compounds, proper safety protocols are essential.

  • Handling: Always handle these compounds in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: this compound is listed as a skin and eye irritant and may cause respiratory irritation.[10] Assume its derivatives have similar or unknown toxicity.

  • Waste Disposal: Dispose of halogenated organic waste in a designated, properly labeled container. Do not mix with non-halogenated waste.[13]

  • Thermal Decomposition: Heating these compounds can generate toxic and corrosive fumes such as hydrogen bromide and hydrogen fluoride.[10] Ensure any distillation or high-temperature reactions are performed with adequate ventilation and trapping systems.

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Co-elution in Chromatography 1. Similar Polarity: The product and impurity (e.g., starting material or isomer) have nearly identical polarity on the selected stationary phase (e.g., silica).[14] 2. Wrong Stationary Phase: Standard silica gel may not be optimal for separating fluorinated compounds.1. Optimize Mobile Phase: Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture (e.g., 9:1 Hexane:EtOAc vs. 19:1). 2. Change Stationary Phase: Consider using a different stationary phase like alumina or a reverse-phase (C18) column. For challenging separations, a fluorinated stationary phase ("fluorous column") can provide unique selectivity based on fluorine content.[8][15] 3. Use Fluorinated Eluents: Adding a fluorinated solvent like 2,2,2-trifluoroethanol to the mobile phase can alter selectivity on a standard reverse-phase column.[7]
Poor Separation in Distillation 1. Close Boiling Points: The boiling points of the components are less than 25-40 °C apart.[4] 2. Inefficient Column: A simple distillation setup was used, which provides only one theoretical plate of separation.[2] 3. Distillation Rate Too High: Boiling the mixture too vigorously prevents the establishment of a proper temperature gradient in the column.1. Use a Fractionating Column: Insert a Vigreux or packed column between the distillation flask and the condenser. This provides multiple theoretical plates, enhancing separation.[1] 2. Control Heating: Heat the mixture slowly and steadily to allow the vapor-liquid equilibria to be established along the column. Aim for a distillation rate of 1-2 drops per second. 3. Insulate the Column: Wrap the fractionating column in glass wool or aluminum foil to maintain the temperature gradient and prevent premature cooling.
Product "Oils Out" During Recrystallization 1. Solution is Supersaturated Above Melting Point: The compound is coming out of solution at a temperature above its melting point. 2. High Impurity Level: Significant impurities can depress the melting point of the mixture, causing it to melt before it crystallizes.[16] 3. Rapid Cooling: Cooling the solution too quickly can prevent the formation of an ordered crystal lattice.[16]1. Re-heat and Add More Solvent: Return the flask to the heat source, add a small amount of additional hot solvent to re-dissolve the oil, and allow it to cool more slowly.[16] 2. Change Solvent System: Find a solvent in which the compound is less soluble, or use a two-solvent system where the compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent"). 3. Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can slow the process further.
Product Contains Acidic Impurities (e.g., HBr) 1. Incomplete Quenching: The reaction workup did not fully neutralize or remove acidic byproducts.1. Perform a Basic Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before concentrating. 2. Amine Treatment: For non-reactive products, a patented method involves treating the liquid with a soluble amine and then re-distilling to remove acidic impurities like phosgene.[12]
Residual High-Boiling Solvent in Final Product 1. Inefficient Evaporation: Standard rotary evaporation may not be sufficient to remove high-boiling solvents like DMF, DMSO, or residual starting material.1. High-Vacuum Distillation: If the product is volatile, distill or transfer it away from the high-boiling residue under high vacuum. 2. Lyophilization (Freeze-Drying): If the product is a solid and soluble in a solvent like water or 1,4-dioxane, it can be freeze-dried to remove residual solvents. 3. Trituration/Washing: If the product is a solid, wash (triturate) it with a solvent in which it is insoluble but the impurity is soluble (e.g., washing a nonpolar product with cold hexane to remove residual grease or starting material).

Section 3: Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation for Volatile Liquid Products

This protocol is ideal for separating thermally stable liquid products with boiling points >150 °C at atmospheric pressure or for separating mixtures with close boiling points.

Objective: To purify a liquid product from impurities with different volatilities.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 20 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Procedure:

    • Charge the round-bottom flask with the crude liquid product and a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Slowly and carefully apply vacuum to the system. Bumping can be minimized by starting the stirring.

    • Once the desired pressure is stable, begin heating the flask gently using a heating mantle.

    • Observe the vapor rising slowly up the column. A ring of condensing vapor should be visible.[1]

    • Adjust the heating rate to maintain a slow, steady distillation rate (1-2 drops per second) into the receiving flask.

    • Collect three fractions:

      • Fore-run: A small initial fraction containing low-boiling impurities.

      • Main Fraction: The desired product, collected while the temperature at the distillation head remains constant at the product's boiling point at that pressure.

      • Tail: A final fraction collected as the temperature begins to drop or rise again.

  • Validation: Analyze all fractions by GC or NMR to assess purity and determine which to combine.

Protocol 2: Optimized Flash Column Chromatography for Fluorinated Compounds

This protocol is designed for the purification of products where distillation is not feasible due to thermal instability or very close boiling points of components.

Objective: To separate a target compound from impurities based on differential adsorption to a stationary phase.

Methodology:

  • Solvent System Selection (TLC):

    • Using silica gel TLC plates, test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives the target compound an Rf value of ~0.3 and good separation from impurities.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the "slurry method" with the chosen eluent system.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system, applying pressure with compressed air or a pump.[17]

    • Collect fractions sequentially and monitor the elution by TLC.

    • If separation is poor, consider a shallow gradient elution, where the polarity of the mobile phase is increased slowly over time.

  • Validation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Confirm purity using NMR, LC-MS, or GC-MS.

Protocol 3: Systematic Recrystallization for Solid Products

This protocol provides a method for purifying solid compounds by leveraging differences in solubility.[18]

Objective: To obtain a high-purity crystalline solid by removing soluble and insoluble impurities.

Methodology:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[19]

    • Test small amounts of your solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to find a suitable one. For highly polar fluorinated molecules, polar solvents may be required.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Add just enough hot solvent to completely dissolve the solid.[19]

  • Decolorization (if necessary):

    • If the solution is colored by impurities, remove it from heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the carbon and any insoluble impurities.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.

    • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[20]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.

    • Allow the crystals to dry completely under vacuum.

  • Validation: Check the purity of the crystals by measuring their melting point and comparing it to the literature value. A sharp melting point close to the expected value indicates high purity.

Section 4: Data Tables for Quick Reference

Table 1: Properties of this compound and Potential Isomeric Byproducts

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound (Starting Material) 421-90-9334.75[21]51.2 (Predicted)[22]A high-density liquid. Often an impurity.
2-Bromo-1,1,1-trifluoropropane 421-46-5176.96[23]~65-67A potential byproduct from reductive debromination.
3-Bromo-1,1,1-trifluoropropane 431-21-0176.96~73-74A common synthetic target from related precursors.
1,1,3-Tribromo-2,2-difluoropropane 362631-77-4316.76[24]N/AAn example of a potential isomer with different halogenation.

Note: Boiling points can vary significantly with pressure. Predicted values should be used as a rough guide.

References

  • BenchChem (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem.com. 3

  • Dailey, A. L. (1934). Purification of organic fluorine compounds. U.S. Patent No. 1,946,195. Google Patents. 12

  • Wikipedia. Organofluorine chemistry. Wikipedia.org. Link

  • Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec.com. Link

  • BenchChem (2025). Technical Support Center: Characterization of Halogenated Organic Compounds. Benchchem.com. 25

  • He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Link

  • Chemistry Stack Exchange (2025). Purifying Fluorinated Alcohol via flash Chromatography. chemistry.stackexchange.com. Link

  • University of California, Los Angeles. Recrystallization. Ochem.ucla.edu. Link

  • University of Colorado Boulder. Recrystallization1. orgchem.colorado.edu. Link

  • Nappa, M. J. (1999). Method for the preparation of 3-bromo-1,1,1-trifluoropropane. U.S. Patent No. 5,962,754. Google Patents. Link

  • University of Rochester. Purification: Fractional Distillation. chem.rochester.edu. Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mt.com. Link

  • Abbas, M., et al. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science. Link

  • Chemistry LibreTexts (2023). Recrystallization. Chem.libretexts.org. Link

  • Wikipedia. Fractional distillation. Wikipedia.org. Link

  • Reitti, M., & Somfai, P. (2020). Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo-Cyclopropenes. Angewandte Chemie International Edition. Link

  • Potapov, V. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. Link

  • Reitti, M., & Somfai, P. (2020). Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo-Cyclopropenes. Chemistry. Link

  • The Chemistry Blog. What is Fractional Distillation?. Thechemistryblog.com. Link

  • Liu, H., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Molecular Sciences. Link

  • Teledyne LABS. Flash Chromatography Systems. Teledynelabs.com. Link

  • Jarry, R. L., et al. (1956). Purification of Fluorine by Distillation. U.S. Atomic Energy Commission. Link

  • Kimata, K., et al. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Link

  • Liu, H., & He, J. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science. Link

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. Link

  • Shimizu, M., et al. (2009). New Preparation and Synthetic Reactions of 3,3,3-Trifluoropropynyllithium, -Borate and -Stannane: Facile Synthesis of Trifluoromethylated Allenes, Arylacetylenes and Enynes. Future Medicinal Chemistry. Link

  • Miniyar, P., & Chitre, T. (2023). Recent Developments on Synthesis of Organofluorine Compounds Using Green Tools. Current Green Chemistry. Link

  • Sigma-Aldrich. Troubleshooting Purification Methods. Sigmaaldrich.com. Link

  • Nappa, M. J. (2004). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. European Patent Office. Link

  • Nichols, L. (2021). 5.3: Fractional Distillation. Chemistry LibreTexts. Link

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Link

  • PubChem. 1,1,3-Tribromo-2,2-difluoropropane. pubchem.ncbi.nlm.nih.gov. Link

  • PubChem. This compound. pubchem.ncbi.nlm.nih.gov. Link

  • SynQuest Labs. This compound Safety Data Sheet. synquestlabs.com. Link

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. publish.illinois.edu. Link

  • PubChem. 2-Bromo-1,1,1-trifluoropropane. pubchem.ncbi.nlm.nih.gov. Link

  • chemBlink. CAS # 421-90-9, this compound. chemblink.com. Link

Sources

Technical Support Center: 2,2,3-Tribromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Thermal Stability for Researchers and Process Chemists

Welcome to the technical support center for 2,2,3-Tribromo-1,1,1-trifluoropropane (CAS No. 421-90-9). As Senior Application Scientists, we understand that robust thermal stability data is critical for safe handling, experimental design, and process scale-up. This guide provides in-depth answers to frequently asked questions and troubleshooting workflows based on established principles of chemical stability and our experience with halogenated compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the thermal stability and safe handling of this compound.

Q1: What is the known thermal stability profile of this compound?

Direct kinetic studies on the thermal decomposition of this compound are not extensively published. However, based on its structure and data from its Safety Data Sheet (SDS), it should be treated as a thermally sensitive compound. The SDS explicitly warns of a "Risk of explosion if heated under confinement" and advises not to "expose to temperatures exceeding 50 °C".[1] This suggests that decomposition may begin at moderately elevated temperatures, particularly if contained in a sealed vessel where pressure can build.

Q2: What are the primary factors that can initiate or accelerate decomposition?

Several factors can compromise the stability of this compound:

  • Heat: As the primary energy source, elevated temperatures can break the C-Br and C-C bonds, which are typically weaker than C-F bonds.

  • Light: The compound is noted to be light-sensitive.[1] UV radiation can provide the energy to generate bromine radicals, initiating a free-radical decomposition chain reaction.[2]

  • Incompatible Materials: Contact with alkali metals, finely divided metals (like aluminum, magnesium, or zinc), and strong oxidizing agents can catalyze or violently accelerate decomposition.[1]

  • Confinement: Heating the compound in a sealed or poorly vented container is extremely hazardous. Gaseous decomposition products can cause a rapid increase in pressure, leading to an explosion.[1]

Q3: What are the likely hazardous decomposition products?

Upon thermal decomposition, halogenated hydrocarbons typically break down to form smaller, often toxic and corrosive, species. For this compound, the expected products include:

  • Hydrogen Bromide (HBr)

  • Hydrogen Fluoride (HF)[3][4]

  • Carbonyl halides (e.g., phosgene analogues)

  • Various smaller brominated and fluorinated hydrocarbon fragments[5][6]

These products are corrosive to both living tissue and many materials of construction. Therefore, all thermal experiments must be conducted in a well-ventilated fume hood with appropriate scrubbers.

Q4: How should this compound be stored to ensure maximum stability?

Proper storage is crucial to prevent degradation. Follow these guidelines strictly:

  • Temperature: Store in a cool, dry, well-ventilated area.[1][7] Refrigeration is recommended for long-term storage, but ensure the container is properly sealed to prevent moisture ingress.

  • Light: Always store in a dark or amber-colored bottle to protect from light.[1]

  • Atmosphere: For high-purity applications or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Container: Keep the container tightly closed when not in use.[1][7]

Q5: What are the initial signs of decomposition I should watch for during an experiment?

Vigilance is key to preventing thermal runaway events. Be alert for:

  • Discoloration: The appearance of a yellow or brown tinge in the normally colorless liquid can indicate the formation of bromine (Br₂) or other degradation products.

  • Gas Evolution: Bubbling or fuming, especially upon gentle heating, suggests decomposition is occurring.

  • Unexpected Pressure Increase: In a closed system, any pressure rise not attributable to solvent vapor pressure should be treated as a sign of decomposition.

  • Unexpected Exotherm: A sudden increase in temperature beyond the set point is a critical warning sign of a runaway reaction.

Part 2: Troubleshooting Guide for Thermal Events

This guide provides a systematic approach to handling common issues encountered during experiments involving the heating of this compound.

Scenario 1: Unexpected Exotherm or Pressure Rise in Reactor
  • Immediate Action:

    • Immediately remove the heat source.

    • If safe to do so, apply emergency cooling (e.g., ice bath).

    • Alert personnel and prepare for an emergency shutdown. Do NOT vent a closed system that is rapidly pressurizing, as this could cause auto-acceleration of the decomposition. Evacuate the area.[1]

  • Root Cause Analysis:

    • Was the temperature setpoint too high? The compound's stability limit may have been exceeded.

    • Was the heating rate too fast? Rapid heating can prevent efficient heat dissipation, allowing hot spots to form and initiate decomposition.

    • Is there a contaminant in the vessel? Incompatible materials (e.g., residual base from cleaning, metal filings) can catalyze decomposition.

    • Is the system adequately vented? Lack of venting can lead to pressure buildup, which can accelerate decomposition.

Scenario 2: Compound Discolors (Turns Yellow/Brown) Upon Heating
  • Immediate Action:

    • Lower the temperature or remove the heat source.

    • Observe if the discoloration continues to worsen.

  • Root Cause Analysis:

    • Decomposition: Discoloration is a primary indicator of thermal degradation. The current temperature is likely too high for the compound's stability under the given conditions.

    • Air/Oxygen Exposure: Heating in the presence of oxygen can promote oxidative decomposition pathways.

    • Impurity: The starting material may contain impurities that are less stable than the primary compound.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for investigating a thermal event.

G start Thermal Event Occurs (Exotherm, Pressure Rise, Discoloration) action_cool IMMEDIATE ACTION: Remove Heat & Apply Cooling start->action_cool q_confined Is the system under confinement? action_cool->q_confined action_evacuate CRITICAL HAZARD Evacuate Area Immediately! q_confined->action_evacuate Yes investigate Investigate Root Cause q_confined->investigate No action_vent If safe, proceed with controlled venting/quenching (post-stabilization) action_evacuate->action_vent q_temp Was temperature exceeding 50°C? investigate->q_temp cause_temp Cause: Exceeded Thermal Limit q_temp->cause_temp Yes q_contaminant Any incompatible materials present? q_temp->q_contaminant No remediate Remediation: Revise Protocol cause_temp->remediate cause_contaminant Cause: Catalytic Decomposition q_contaminant->cause_contaminant Yes q_light Was the reaction exposed to strong light? q_contaminant->q_light No cause_contaminant->remediate cause_light Cause: Photochemical Decomposition q_light->cause_light Yes q_light->remediate No cause_light->remediate

Caption: Troubleshooting workflow for a thermal event.

Part 3: Experimental Protocols & Data

To prevent thermal incidents, it is essential to characterize the thermal stability of your material before use in larger-scale or high-temperature applications. Differential Scanning Calorimetry (DSC) is a powerful technique for this purpose.[8][9][10]

Protocol: Thermal Stability Screening by DSC

Objective: To determine the onset temperature of thermal decomposition for this compound.

Materials:

  • This compound sample

  • Differential Scanning Calorimeter (DSC)

  • High-pressure resistant DSC pans (e.g., gold-plated stainless steel)

  • Crimping press for sealing pans

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Instrument Preparation:

    • Ensure the DSC cell is clean and dry.

    • Calibrate the instrument for temperature and enthalpy using an appropriate standard (e.g., indium).

    • Purge the DSC cell with inert gas (e.g., 50 mL/min) for at least 30 minutes before starting the experiment.

  • Sample Preparation:

    • In a well-ventilated fume hood, carefully pipette approximately 1-3 mg of this compound into a high-pressure DSC pan. Causality: Using a small sample mass is critical to minimize the energy released during decomposition, preventing damage to the instrument and ensuring personnel safety. High-pressure pans are used to contain any gaseous products generated during initial decomposition, allowing for the detection of the event onset before runaway occurs.

    • Hermetically seal the pan using the crimping press. Ensure a perfect seal to prevent sample loss through evaporation before decomposition.

    • Prepare an empty, sealed high-pressure pan to use as a reference.

  • DSC Analysis:

    • Place the sample pan and reference pan into the DSC cell.

    • Equilibrate the system at a low temperature (e.g., 25°C).

    • Program the instrument to ramp the temperature at a controlled rate, typically 5-10°C/min, up to a maximum temperature (e.g., 300°C). Causality: A linear heating rate allows for the clear determination of the temperature at which thermal events occur.[8] A rate of 10°C/min is a standard screening rate, balancing sensitivity and experimental time.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • An endotherm (downward peak) may be observed for boiling if the pan seal fails.

    • An exotherm (upward peak) indicates a decomposition event. The "onset temperature" of this exotherm is typically determined by the intersection of the baseline with the tangent of the peak's leading edge. This temperature is considered the limit for thermal stability under these conditions.

Summary of Expected Thermal Properties

While specific experimental data for this compound is scarce, we can summarize its known and inferred properties.

PropertyValue / ObservationSource / Rationale
CAS Number 421-90-9[1]
Molecular Formula C₃H₂Br₃F₃[1]
Appearance Colorless liquidInferred from similar compounds
Boiling Point Not specified; likely volatileHalogenated propanes are typically volatile
Recommended Max Temp < 50 °C[1]
Decomposition Onset > 50 °C, highly dependent on conditions[1]
Decomposition Nature Exothermic, gas-generatingInferred from structure; risk of explosion noted[1]
Incompatibilities Strong oxidizing agents, alkali metals, finely divided metals[1]
Factors Influencing Thermal Stability

The interplay of several factors dictates the stability of this compound.

G center_node Thermal Stability of This compound temp Temperature center_node->temp light Light (UV) center_node->light contaminants Contaminants (Metals, Oxidizers) center_node->contaminants confinement Confinement (Pressure) center_node->confinement atmosphere Atmosphere (Oxygen) center_node->atmosphere

Caption: Key factors influencing thermal stability.

References

  • LookChem. (n.d.). 1,2,3-tribromo-1,1,3,3-tetrafluoro-propane Safety Data Sheets(SDS). Retrieved from LookChem. [Link]

  • Zachariah, M. R., & Westmoreland, P. R. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. NIST. Retrieved from the Zachariah Group website. [Link]

  • Tanner, J. W., Eckenhoff, R. G., & Liebman, P. A. (1999). Halothane, an inhalational anesthetic agent, increases folding stability of serum albumin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1430(1), 46–56. [Link]

  • Wikipedia. (n.d.). Halothane. Retrieved from Wikipedia. [Link]

  • DigitalOcean. (n.d.). Isoflurane and halothane - Inhalant Anesthetics. Retrieved from a DigitalOcean hosted resource. [Link]

  • Adron, Harris, R., & Whiting, J. A. (1992). Effects of temperature on the anaesthetic potency of halothane, enflurane and ethanol in Daphnia magna (Cladocera: Crustacea). Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 101(1), 15–19. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Request PDF on ResearchGate. [Link]

  • RxList. (n.d.). Fluothane (Halothane): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from RxList. [Link]

  • Borucka, A., et al. (2020). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 80, 13-18. [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from Wikipedia. [Link]

  • Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Retrieved from Setaram. [Link]

  • CDC Stacks. (n.d.). Criteria for a recommended standard... occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. Retrieved from CDC Stacks. [Link]

  • Pritchard, G. O., & Thommarson, R. L. (1975). Kinetics of the thermal gas-phase decomposition of 2,3-epoxy-1,1,1-trifluoropropane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 71, 291-296. [Link]

  • Gill, P., Moghadam, T. T., & Ranjbar, B. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques, 21(4), 167–193. [Link]

  • Ratpan, F., & Plaumann, H. (1988). Mutagenicity of halogenated propanes and their methylated derivatives. Environmental and Molecular Mutagenesis, 12(2), 253–259. [Link]

  • The Organic Chemistry Tutor. (2020, April 8). Halogenation of Propane. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from Chemistry LibreTexts. [Link]

  • Xiao, H., et al. (2019). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. RSC Advances, 9(28), 16053-16063. [Link]

  • Defense Technical Information Center. (2025). Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. DTIC. [Link]

  • Wikipedia. (n.d.). Methane. Retrieved from Wikipedia. [Link]

  • L-D. R. Gonzalez, et al. (2016). Halogen-Mediated Oxidative Dehydrogenation of Propane Using Iodine or Molten Lithium Iodide. SciSpace. [Link]

  • Leto, A., et al. (2024). Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes. RSC Advances, 14(50), 36987-36998. [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-2,2-difluoropropane. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoropropane. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-2-fluoropropane. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

Sources

Technical Support Center: Navigating Reactions with Polyhalogenated Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide expert advice and actionable troubleshooting strategies for chemists working with polyhalogenated alkanes. These substrates, while synthetically versatile, are prone to a variety of side reactions that can complicate product synthesis, reduce yields, and introduce purification challenges. By understanding the underlying mechanistic principles, you can effectively control reaction outcomes.

Section 1: Troubleshooting Guide - Common Experimental Issues (Q&A)

This section addresses specific, frequently encountered problems in the laboratory.

Q1: My reaction is yielding significant amounts of alkene byproducts. How can I favor substitution over elimination?

Answer: The competition between substitution (SN1/SN2) and elimination (E1/E2) is a classic challenge. Elimination is favored by high temperatures, strong and/or bulky bases, and certain solvent choices.[1][2][3] To favor substitution, you must carefully control these parameters.

In-Depth Analysis: Elimination reactions, particularly the E2 pathway, are often promoted by reagents that are strong bases but may be poor nucleophiles. Hydroxide and alkoxides are strong bases that can readily abstract a β-proton, leading to alkene formation.[1][2] Furthermore, elimination reactions are more entropically favored than substitution reactions, a factor that becomes more significant at higher temperatures.[4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Elimination pathways generally have a higher activation energy than substitution pathways.[4] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will disproportionately slow the rate of elimination.[3][4]

  • Choose a Weaker, Less Hindered Base: If your nucleophile is also a strong base (e.g., t-butoxide, LDA), it will preferentially act as a base, favoring elimination.[5][6] Switch to a species that is a good nucleophile but a weaker base. Examples include azide (N₃⁻), cyanide (CN⁻), or halide ions (I⁻, Br⁻).[4][7]

  • Select an Appropriate Solvent:

    • For SN2 reactions (favored for primary and some secondary halides), use a polar aprotic solvent like DMSO, DMF, or acetone.[4][7] These solvents solvate the cation but leave the anion (the nucleophile) relatively "naked" and highly reactive, enhancing its nucleophilicity without significantly increasing its basicity.[8]

    • Avoid polar protic solvents (like ethanol or water) if E2 is a concern. These solvents can solvate the nucleophile through hydrogen bonding, making it bulkier and more likely to act as a base at the periphery of the substrate.[8][9]

  • Consider the Substrate Structure: Steric hindrance around the reaction center significantly impacts the SN2/E2 ratio.[10][11] For secondary and tertiary halides, elimination often becomes the major pathway, especially with strong bases.[2][12] If substitution is essential for a sterically hindered substrate, SN1 conditions (polar protic solvent, weak nucleophile/base) might be necessary, though this can introduce other side reactions like rearrangements.

Table 1: Influence of Reagent and Conditions on Substitution vs. Elimination

FactorTo Favor Substitution (SN2)To Favor Elimination (E2)Rationale
Base/Nucleophile Weakly basic, good nucleophile (e.g., I⁻, N₃⁻, CN⁻)[4]Strong, sterically hindered base (e.g., KOtBu)[5][6]Strong bases preferentially abstract protons; bulky bases are sterically hindered from backside attack for SN2.
Temperature Lower temperature (e.g., 0-25 °C)[3][4]Higher temperature (e.g., >50 °C)[1][2]Elimination has a higher activation energy and is entropically favored.[4]
Solvent Polar Aprotic (DMSO, DMF, Acetone)[4][7]Polar Protic (Ethanol, Water) can favor E2 with strong bases.[8][9]Aprotic solvents enhance nucleophilicity; protic solvents can solvate and hinder the nucleophile.[8]
Substrate Methyl > Primary > Secondary[2]Tertiary > Secondary > Primary[2]Steric hindrance impedes the backside attack required for SN2.[10][11]

Diagram 1: Decision Workflow for Minimizing Elimination

G sub Is Substrate Primary or Secondary? base Is Reagent a Strong Base? sub->base Primary sub->base Secondary temp Is Temperature Elevated (> RT)? base->temp No outcome_e2 High Risk of E2 Elimination base->outcome_e2 Yes solvent Is Solvent Polar Protic? temp->solvent No temp->outcome_e2 Yes solvent->outcome_e2 Yes outcome_sn2 SN2 Pathway Favored solvent->outcome_sn2 No

Caption: A decision tree to assess the risk of E2 elimination.

Q2: I'm attempting a nucleophilic substitution, but the reaction is slow or fails to proceed. What are the likely causes?

Answer: Slow or non-existent reactivity in substitution reactions with polyhalogenated alkanes often points to issues with the leaving group, steric hindrance, or an insufficiently reactive nucleophile.

In-Depth Analysis: The rate of a nucleophilic substitution reaction is highly dependent on three core factors: the ability of the leaving group to depart, the accessibility of the electrophilic carbon, and the strength of the incoming nucleophile.[13]

  • Leaving Group Ability: A good leaving group must be stable once it has departed with the electron pair from the C-X bond.[13][14] This stability correlates with the weakness of the group as a base.[13][14] For halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻ .[13][14] Fluorine is a poor leaving group for SN1/SN2 reactions because it is a relatively strong base and forms a very strong C-F bond.

  • Steric Hindrance: In SN2 reactions, the nucleophile must perform a "backside attack" on the carbon atom bearing the leaving group.[15] Bulky groups on or near this carbon will physically block this approach, dramatically slowing the reaction rate.[10][11][16] Tertiary halides do not undergo SN2 reactions for this reason.[17]

  • Nucleophilicity: The strength of the nucleophile is a kinetic property. Strong nucleophiles react faster in SN2 reactions.[13] Factors like negative charge, polarizability, and solvent effects all influence nucleophilicity.[15]

Troubleshooting Steps:

  • Assess Your Leaving Group: If your substrate is a polyfluoro- or polychloro-alkane, the reaction will inherently be slower than with the bromo- or iodo-analogs. If possible, consider switching to a substrate with a better leaving group (Br or I).

  • Evaluate Steric Crowding: Examine the structure of your polyhalogenated alkane. If the carbon atom is secondary or tertiary, or has bulky groups on an adjacent carbon (neopentyl-type), the SN2 pathway will be severely hindered.[11][16] For these substrates, you may need to switch to conditions that favor an SN1 mechanism (polar protic solvent, heat), but be aware of potential E1 elimination and carbocation rearrangement side reactions.

  • Enhance Your Nucleophile: If using a neutral nucleophile (like water or an alcohol), its reactivity can be enhanced by deprotonating it to form its more reactive conjugate base (e.g., OH⁻ or RO⁻). Be mindful that this also increases basicity, potentially favoring elimination.[18]

  • Change the Solvent: As mentioned in Q1, switching from a polar protic to a polar aprotic solvent can dramatically increase the rate of an SN2 reaction by "freeing" the nucleophile from the solvent cage.[8][9]

Q3: How can I control selectivity and prevent over-alkylation when using a polyhalogenated alkane?

Answer: Over-alkylation is a common problem when a nucleophile can react multiple times with an electrophile, or when the product of the initial reaction is more nucleophilic than the starting material.[19] This is particularly relevant when using di- or tri-halomethanes to alkylate amines or other reactive nucleophiles.

In-Depth Analysis: For example, in the reaction of an amine (R-NH₂) with dichloromethane (CH₂Cl₂), the initial product (R-NH-CH₂Cl) is still a nucleophile and can react further. It can even react with another molecule of the starting amine, leading to complex mixtures. Controlling this requires careful management of stoichiometry and reaction conditions.[19][20]

Troubleshooting Steps:

  • Stoichiometric Control: The most direct method is to use a large excess of one reagent.

    • Excess Nucleophile: Using a large excess (5-10 equivalents) of the nucleophile (e.g., the amine) statistically favors the reaction of the polyhalogenated alkane with the starting material rather than the mono-alkylated product.[20] The major drawback is the difficulty in separating the product from the large excess of unreacted starting material.

    • Excess Alkylating Agent: Conversely, using the polyhalogenated alkane in excess ensures the nucleophile is consumed, but will almost certainly lead to poly-alkylation. This is only viable if the poly-alkylated product is the desired one.

  • Slow Addition & Low Temperature: Slowly adding the polyhalogenated alkane to the reaction mixture keeps its instantaneous concentration very low.[20] This, combined with low temperatures (e.g., 0 °C), reduces the rate of the second alkylation, improving selectivity for the mono-alkylated product.[20]

  • Use of Protecting Groups: For complex syntheses, particularly in drug development, protecting the nucleophile to prevent over-reaction is a robust strategy. For amines, conversion to an amide or carbamate can allow for mono-alkylation, followed by a deprotection step.[19]

Q4: My reaction is giving a complex, unidentifiable mixture. Could radical reactions be the culprit, and how do I mitigate them?

Answer: Yes, polyhalogenated alkanes, especially those with weaker C-X bonds (like C-Br and C-I), are susceptible to radical-mediated side reactions. These reactions are often initiated by heat, light, or trace metal impurities and proceed via a non-polar chain mechanism, leading to a wide array of byproducts, including isomers and oligomers.[21][22][23]

In-Depth Analysis: Radical halogenation proceeds via a three-step chain mechanism:

  • Initiation: A weak bond is homolytically cleaved by energy (heat or UV light) to form two radicals (e.g., Br₂ → 2 Br•).[22][24]

  • Propagation: A radical abstracts an atom from a stable molecule to form a new bond and a new radical. This step repeats, propagating the chain.[21][22]

  • Termination: Two radicals combine to form a stable, non-radical species, terminating the chain.[23][24]

Because radical stability follows the trend tertiary > secondary > primary, abstraction of a hydrogen atom can occur at multiple sites, leading to a mixture of halogenated isomers.[21][25]

Troubleshooting Steps:

  • Exclude Light and Control Temperature: Run the reaction in the dark by wrapping the flask in aluminum foil. Maintain a consistent and controlled temperature, avoiding localized overheating.

  • Use an Inert Atmosphere: Oxygen (O₂) can act as a radical inhibitor, but can also initiate other oxidative side reactions.[26] Running the reaction under an inert atmosphere of nitrogen (N₂) or argon (Ar) is the best practice to exclude both oxygen and moisture.

  • Purify Reagents and Solvents: Peroxides, often present in older ether solvents (like THF or diethyl ether), are potent radical initiators. Ensure solvents are freshly distilled or purchased anhydrous and peroxide-free.

  • Introduce a Radical Inhibitor: If radical reactions are strongly suspected, a small amount of a radical scavenger can be added. Common inhibitors include butylated hydroxytoluene (BHT) or hydroquinone.[26] These compounds react with and quench radical species, breaking the chain reaction.[26]

Diagram 2: Simplified Radical Chain Reaction

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Br-Br Br-Br 2 Br• 2 Br• Br-Br->2 Br• hv Br• Br• R-H R-H R• R• p1 Br• + R-H → HBr + R• p2 R• + Br-Br → R-Br + Br• Br• Br• R• R• t1 Br• + Br• → Br₂ t2 R• + R• → R-R t3 R• + Br• → R-Br

Caption: The three stages of a free-radical halogenation reaction.[22][23]

Section 2: Frequently Asked Questions (FAQs)

Q5: How does the choice of halogen (F, Cl, Br, I) impact the propensity for side reactions?

Answer: The identity of the halogen profoundly affects both the desired reactivity and potential side reactions by influencing bond strength, leaving group ability, and the acidity of adjacent protons.

  • Fluorine (F): The C-F bond is very strong, making fluoride a poor leaving group in SN1/SN2 reactions.[13][14] Polyfluorinated compounds are generally less reactive. However, the high electronegativity of fluorine increases the acidity of nearby C-H bonds, which can sometimes facilitate elimination reactions under very strong basic conditions.

  • Chlorine (Cl): The C-Cl bond is stronger than C-Br. Chloride is a fair leaving group but less reactive than bromide or iodide.[13][14] The electronegativity of chlorine can also increase the acidity of β-hydrogens, potentially giving more elimination products compared to iodides in competing SN2/E2 scenarios.[5]

  • Bromine (Br): Bromide is a good leaving group, making bromoalkanes versatile substrates for both substitution and elimination.[13][14] The C-Br bond is weak enough to be susceptible to radical cleavage under UV light or high heat.[24]

  • Iodine (I): Iodide is an excellent leaving group, being the weakest base among the halides.[13][14] Iodoalkanes are the most reactive substrates in SN1/SN2 reactions. The C-I bond is the weakest, making these compounds highly susceptible to radical formation and decomposition, often requiring careful handling and storage away from light.

Q6: What is the role of the solvent in controlling the reaction outcome?

Answer: The solvent is a critical component that can stabilize transition states and intermediates, and modify the reactivity of the nucleophile/base, thereby directing the reaction down a specific pathway.[4]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. They are excellent at solvating both cations and anions. By strongly solvating anionic nucleophiles, they create a "solvent cage" that blunts nucleophilicity.[8] This effect favors SN1/E1 pathways by stabilizing the carbocation and leaving group ions, and can favor elimination over substitution in bimolecular reactions.[4][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are good at solvating cations but poorly solvate anions.[8] This leaves the anion "naked" and highly nucleophilic, dramatically accelerating SN2 reactions.[4][7] They are the solvent of choice for most SN2 reactions.[4]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents do not effectively solvate ions. They are generally poor choices for ionic reactions like substitution and elimination but are often used for radical reactions.

Q7: What analytical techniques are best for monitoring these reactions and identifying byproducts?

Answer: A combination of chromatographic and spectroscopic techniques is essential for both monitoring reaction progress and identifying the structure of unexpected side products.

  • For Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick, inexpensive method to qualitatively track the consumption of starting materials and the appearance of products.

    • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the relative amounts of starting material, desired product, and byproducts over time.[27] They are invaluable for calculating conversion and selectivity.

  • For Side Product Identification:

    • Mass Spectrometry (MS): Often coupled with GC (GC-MS) or HPLC (LC-MS), this technique provides the molecular weight of components in a mixture, offering crucial clues to their identity.[27][28]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the exact structure of an unknown compound once it has been isolated.[28] It provides detailed information about the connectivity of atoms in a molecule.

    • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., a C=C double bond from an elimination product, or an -OH group from hydrolysis).

Section 3: Protocols and Methodologies

Protocol 1: General Procedure for Optimizing Conditions to Minimize E2 Elimination

This protocol outlines a systematic approach to favor the SN2 pathway over the competing E2 pathway for a primary or secondary polyhalogenated alkane.

Objective: To maximize the yield of the substitution product while minimizing the formation of the alkene byproduct.

Methodology:

  • Reagent Selection:

    • Choose a nucleophile with low basicity (e.g., NaN₃, NaCN, NaI). Avoid strong bases like NaOH, KOtBu, or NaOEt if substitution is the goal.

  • Solvent Selection:

    • Select a polar aprotic solvent such as anhydrous DMF or DMSO to maximize the nucleophilicity of your reagent.[4]

  • Initial Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the polyhalogenated alkane (1.0 eq) and the chosen polar aprotic solvent.

    • Dissolve the nucleophile (1.1 eq) in the solvent in a separate flask.

  • Temperature Control:

    • Cool the solution of the alkyl halide to 0 °C using an ice-water bath. Maintaining a low temperature is critical to disfavor the higher activation energy elimination pathway.[4]

  • Controlled Addition:

    • Add the nucleophile solution to the stirred alkyl halide solution dropwise via a syringe or dropping funnel over 30-60 minutes. Maintain the internal reaction temperature below 5 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C or let it slowly warm to room temperature over several hours.

    • Monitor the reaction progress every hour using TLC or GC-MS to check for the consumption of starting material and the ratio of substitution to elimination product.

  • Workup and Analysis:

    • Once the starting material is consumed, quench the reaction with cold water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Analyze the crude product ratio by ¹H NMR or GC to determine the success of the optimization. Purify via column chromatography if necessary.

References

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Manifold @CUNY. (n.d.). 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemguide. (n.d.). Elimination v nucleophilic substitution in halogenoalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). C. Elimination vs. Substitution. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Radical Halogenation of Alkanes. Retrieved from [Link]

  • Quora. (2023). What are the conditions that favour substitution and elimination of alkyl halide? Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 15.1: Free Radical Halogenation of Alkanes. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Moodle@Units. (n.d.). Alkyl Halides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.19: Comparing Substitution and Elimination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.8: Polyhalogenated Alkanes and Alkenes. Retrieved from [Link]

  • Durham e-Theses. (2013). Nucleophilic substitution reactions of some polyhalogenated compounds. Retrieved from [Link]

  • Organic Chemistry Tutor (YouTube). (2020). Radical Halogenation of Alkanes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Infinitia Research. (2022). Chemical analytical techniques in industry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Reddit. (2014). How solvents affect E1/E2 and SN1/SN2 reactions? Retrieved from [Link]

  • The Organic Chemistry Tutor (YouTube). (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ? Retrieved from [Link]

  • Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]

  • Unknown Source. (n.d.). LECTURE 4 (d) Polyhalogenation. This source could not be fully verified.
  • Chem LibreTexts (YouTube). (2023). Radical Initiators and Inhibitors; Radical Bromination of Alkanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved from [Link]

  • Nagwa. (n.d.). Lesson Explainer: Substitution Reactions of Alkanes. Retrieved from [Link]

  • Save My Exams. (2025). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • The Center for Professional Innovation & Education. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]

  • Chad's Prep. (n.d.). Distinguishing Between Substitution & Elimination Reactions. Retrieved from [Link]

  • Research and Reviews. (n.d.). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). How to Choose if a reaction will go elimination of substitution? Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Competition between substitution and elimination. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Synthesis (2) - Reactions of Alkanes. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with 2,2,3-Tribromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,3-Tribromo-1,1,1-trifluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges in reactions involving this versatile fluorinated building block. Our goal is to empower you with the scientific understanding and practical solutions necessary to optimize your reaction yields and achieve your synthetic goals.

Understanding the Reactivity of this compound

This compound (C₃H₂Br₃F₃) is a valuable reagent for introducing the trifluoromethyl group into organic molecules. Its reactivity is primarily governed by the presence of three bromine atoms and the strong electron-withdrawing trifluoromethyl group. This unique structure predisposes the molecule to undergo both nucleophilic substitution and elimination reactions. The key to achieving high yields lies in understanding and controlling the competition between these pathways.

The bromine atoms in this compound exhibit different reactivities. The single bromine at the C3 position is a primary bromide, while the two bromines at the C2 position are secondary and adjacent to the bulky trifluoromethyl group. This steric hindrance and the electron-withdrawing nature of the CF₃ group significantly influence the reaction mechanism.

Troubleshooting Guide: Low Yields and Side Product Formation

Low yields in reactions with this compound can often be attributed to a few common issues. This section provides a structured approach to identifying and resolving these problems.

Issue 1: Predominance of Elimination Products Over Desired Substitution

A frequent challenge is the formation of trifluoromethylated alkenes or alkynes through dehydrobromination, instead of the desired nucleophilic substitution product.

Q: My reaction is yielding primarily elimination products. How can I favor substitution?

A: The competition between substitution and elimination is a classic challenge in organic synthesis. To favor substitution, consider the following factors:

  • Nucleophile/Base Strength: Strong, bulky bases favor elimination (E2 pathway). Conversely, good nucleophiles that are weak bases are more likely to participate in substitution reactions (S_N2 pathway). For instance, using a sterically hindered base like potassium tert-butoxide will strongly favor elimination. In contrast, nucleophiles such as azide (N₃⁻), cyanide (CN⁻), or carboxylates (RCO₂⁻) are more likely to yield substitution products.[1]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution. The entropic contribution to the Gibbs free energy is more significant for elimination reactions, which produce more molecules. Therefore, running the reaction at a lower temperature can often increase the proportion of the substitution product.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetonitrile can accelerate S_N2 reactions.[1] Polar protic solvents, on the other hand, can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.

Troubleshooting Workflow for Favoring Substitution:

Caption: Troubleshooting workflow for favoring substitution over elimination.

Issue 2: Formation of Isomeric Products

In some cases, a mixture of isomeric products may be observed, particularly when elimination reactions are intended.

Q: I am attempting a dehydrobromination to form a specific trifluoromethylated alkene, but I am getting a mixture of isomers. How can I improve the regioselectivity?

A: The formation of isomeric alkenes arises from the possibility of eliminating different bromine atoms and adjacent protons. To control the regioselectivity of the elimination:

  • Choice of Base: The size of the base can influence which proton is abstracted. A small, non-hindered base like sodium ethoxide may lead to the thermodynamically more stable (Zaitsev) product, while a bulky base like potassium tert-butoxide will favor the formation of the kinetically controlled, less substituted (Hofmann) product.[1]

  • Leaving Group: While you cannot change the bromine atoms in the starting material, their relative reactivity can be influenced by the reaction conditions. The primary bromide at C3 is generally more susceptible to S_N2 displacement, while the secondary bromides at C2 are more sterically hindered.

Issue 3: Low or No Conversion of Starting Material

Another common issue is the failure of the reaction to proceed to completion, leaving a significant amount of unreacted this compound.

Q: My reaction is showing very low conversion of the starting material. What are the likely causes and how can I address them?

A: Low conversion can stem from several factors:

  • Insufficient Nucleophile/Base Strength: The chosen nucleophile or base may not be strong enough to react with the sterically hindered and electron-deficient substrate. Consider using a stronger nucleophile or base.

  • Low Reaction Temperature: While high temperatures can favor elimination, a temperature that is too low may result in a prohibitively slow reaction rate. A careful optimization of the reaction temperature is crucial.

  • Poor Solubility: this compound is a nonpolar molecule. Ensure that it is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent or a different solvent system altogether.

  • Inhibitors: Trace impurities in the reactants or solvent can sometimes inhibit the reaction. Ensure the purity of all reagents and solvents.

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for addressing low reaction conversion.

Frequently Asked Questions (FAQs)

Q1: What are the expected side products in reactions with this compound?

A1: Besides the desired substitution or elimination products, you may observe:

  • Di- or tri-substituted/eliminated products: If the reaction conditions are harsh or the stoichiometry is not carefully controlled, multiple bromine atoms may react.

  • Isomeric products: As discussed, a mixture of constitutional isomers can be formed in elimination reactions.

  • Products from reaction with the solvent: In some cases, the solvent itself can act as a nucleophile, leading to undesired byproducts.

Q2: How can I purify the final product from unreacted starting material and byproducts?

A2: Given the likely differences in boiling points and polarities between the starting material, desired product, and byproducts, fractional distillation is often an effective purification method. Column chromatography on silica gel can also be employed, particularly for separating isomers or products with different polarities.

Q3: What analytical techniques are best for monitoring the progress of these reactions?

A3:

  • Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of the volatile starting material and the appearance of products. It can also be used to quantify the ratio of different isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for characterizing the structure of the products and identifying byproducts. ¹⁹F NMR is particularly useful for tracking the trifluoromethyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction by observing the disappearance of C-Br stretches and the appearance of new functional group vibrations in the product.

Optimized Experimental Protocols

The following are generalized protocols that should be optimized for your specific reaction.

Protocol 1: General Procedure for Nucleophilic Substitution
  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.1 - 1.5 eq).

  • Stir the reaction mixture at the desired temperature (start with room temperature and adjust as needed) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, quench the reaction with an appropriate aqueous solution.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.

  • Purify the crude product by fractional distillation or column chromatography.

Protocol 2: General Procedure for Dehydrobromination (Elimination)
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, ethanol), add the base (1.1 - 2.2 eq) at a controlled temperature (often starting at 0 °C).

  • Allow the reaction to warm to room temperature or heat as necessary, while monitoring the progress by GC or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by fractional distillation or column chromatography.

Quantitative Data Summary
ParameterNucleophilic SubstitutionDehydrobromination (Elimination)
Typical Reagents Weakly basic nucleophiles (e.g., NaN₃, NaCN)Strong, potentially bulky bases (e.g., NaOEt, t-BuOK)
Solvent Polar aprotic (e.g., DMF, DMSO)Can vary (e.g., THF, Ethanol)
Temperature Generally lower temperatures favor substitutionOften requires heating, but temperature control is crucial for selectivity
Common Issues Competing eliminationFormation of isomeric alkenes/alkynes

Conclusion

Successfully employing this compound in organic synthesis requires a nuanced understanding of its reactivity and a systematic approach to troubleshooting. By carefully considering the interplay of nucleophile/base strength, temperature, and solvent, researchers can effectively control the reaction outcome and minimize the formation of undesired byproducts. This guide provides a foundational framework for addressing common challenges and optimizing your synthetic procedures.

References

  • Competition between substitution and elimination. (2023, January 22). Chemistry LibreTexts.[Link]

  • Synthesis of trifluoromethyl alkenes. (n.d.). Organic Chemistry Portal.[Link]

  • Synthesis of trifluoromethyl alkynes. (n.d.). Organic Chemistry Portal.[Link]

  • Polyhalogenated Alkanes and Alkenes. (2021, July 31). Chemistry LibreTexts.[Link]

  • This compound. (n.d.). PubChem.[Link]

  • 3-Bromo-1,1,1-trifluoropropane. (n.d.). PubChem.[Link]

  • 2-Bromo-1,1,1-trifluoropropane. (n.d.). PubChem.[Link]

  • 4.13: Competition between substitution and elimination. (2021, May 23). Chemistry LibreTexts.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Tribromo-trifluoropropane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity Landscape of Halogenated Propane Isomers

In the intricate world of synthetic chemistry and drug development, the precise reactivity of halogenated building blocks is paramount. Tribromo-trifluoropropane, with its combination of bulky bromine atoms and the strongly electron-withdrawing trifluoromethyl group, presents a fascinating case study in isomeric reactivity. The spatial arrangement of the bromine and fluorine atoms across the three-carbon chain dictates the molecule's electronic and steric properties, leading to significant differences in reaction kinetics and product distributions.

This guide provides a comprehensive comparison of the reactivity of key tribromo-trifluoropropane isomers. In the absence of extensive direct comparative experimental data for these specific molecules, this analysis is grounded in fundamental principles of organic chemistry, supported by data from related halogenated compounds and theoretical considerations. We will explore how the isomeric structure influences susceptibility to common transformations such as dehalogenation and nucleophilic substitution, offering predictive insights for researchers designing synthetic pathways.

The Isomers: A Structural Overview

The constitutional isomers of tribromo-trifluoropropane are defined by the positions of the three bromine and three fluorine atoms on the propane backbone. For the purpose of this guide, we will focus on representative isomers that highlight the key structural motifs: geminal (bromines on the same carbon), vicinal (bromines on adjacent carbons), and those with more isolated bromine atoms.

Here are some of the key isomers of tribromo-trifluoropropane:

  • 1,1,1-Tribromo-3,3,3-trifluoropropane: Features a geminal tribromomethyl group and a trifluoromethyl group at opposite ends of the propane chain.[1]

  • 1,1,2-Tribromo-3,3,3-trifluoropropane: Contains both geminal and vicinal bromine atoms.

  • 1,2,3-Tribromo-1,1,2-trifluoropropane: A hypothetical isomer for comparative discussion, illustrating a different arrangement of vicinal and geminal halogens.

  • 2,2,3-Tribromo-1,1,1-trifluoropropane: A vicinal arrangement of bromine atoms adjacent to the trifluoromethyl group.[2]

The positioning of these bulky and electronegative atoms creates distinct steric and electronic environments, which are the primary drivers of their differential reactivity.

Figure 1: Structures of 1,1,1-Tribromo-3,3,3-trifluoropropane and this compound.

Comparative Reactivity Analysis

Dehalogenation Reactions

Dehalogenation, typically effected by reducing agents or metals, is a common reaction for polyhalogenated alkanes. The ease of dehalogenation is influenced by the arrangement of the halogen atoms.

  • Vicinal Dihalides: Compounds with halogens on adjacent carbons readily undergo elimination to form alkenes.[3] This is a well-established synthetic route.

  • Geminal Dihalides: The reactivity of geminal dihalides in dehalogenation can be more complex, sometimes leading to the formation of carbenes or coupling products.[3]

Predicted Reactivity Order for Dehalogenation:

Based on these principles, we can predict the relative ease of dehalogenation for our target isomers:

1,2,3-Tribromo- and 1,1,2-Tribromo- isomers > 2,2,3-Tribromo-isomer > 1,1,1-Tribromo-3,3,3-trifluoropropane

The presence of vicinal bromine atoms in the 1,2,3- and 1,1,2-isomers would likely facilitate a more facile elimination reaction to form a brominated alkene. The 2,2,3-isomer also possesses vicinal bromides, but the proximity of the bulky trifluoromethyl group might introduce some steric hindrance. The 1,1,1-tribromo isomer, lacking vicinal bromides, would be the least reactive towards traditional dehalogenation pathways that lead to alkenes.

G cluster_0 Dehalogenation of a Vicinal Tribromo-trifluoropropane cluster_1 Dehalogenation of a Geminal Tribromo-trifluoropropane Reactant Vicinal Isomer (e.g., 1,2,3-tribromo-) Intermediate Alkene Intermediate Reactant->Intermediate Zn, EtOH (or other reducing agent) Product Debrominated Product Intermediate->Product Further reaction (if applicable) Reactant2 Geminal Isomer (e.g., 1,1,1-tribromo-) Product2 Resistant to alkene formation Reactant2->Product2 Requires harsher conditions

Figure 2: Conceptual workflow for the dehalogenation of vicinal vs. geminal tribromo-trifluoropropane isomers.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, and the reactivity of alkyl halides in these reactions is dictated by both steric and electronic factors.[4][5]

Steric Effects: The bulky nature of bromine atoms can significantly hinder the approach of a nucleophile, particularly in SN2 reactions which require backside attack.[6][7]

  • 1,1,1-Tribromo-3,3,3-trifluoropropane: The carbon bearing the bromine atoms is a primary carbon, which would typically favor SN2 reactions. However, the presence of three large bromine atoms creates substantial steric hindrance around the reaction center.

  • This compound: The C-Br bonds are at secondary and primary positions. The secondary carbon is heavily substituted with two bromine atoms and adjacent to a trifluoromethyl group, making it sterically very hindered. The primary C-Br bond is adjacent to this hindered center.

Electronic Effects: The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This has two major consequences:

  • Inductive Effect: The CF₃ group will inductively withdraw electron density from the rest of the molecule, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.

  • Destabilization of Carbocation Intermediates: Should an SN1-type reaction occur, the electron-withdrawing CF₃ group would strongly destabilize any adjacent carbocation, making this pathway less favorable.

Predicted Reactivity Order for Nucleophilic Substitution (SN2):

Considering both steric and electronic factors, a qualitative prediction for SN2 reactivity would be:

1,1,1-Tribromo-3,3,3-trifluoropropane > this compound

While the geminal tribromomethyl group in the 1,1,1-isomer is sterically demanding, the primary nature of the carbon atom makes it a more plausible target for SN2 attack compared to the highly hindered secondary carbon in the 2,2,3-isomer. The strong inductive effect of the distant CF₃ group in the 1,1,1-isomer will enhance the electrophilicity of the C-Br carbon without destabilizing a potential transition state as much as a directly adjacent CF₃ group would.

Thermal Stability and Bond Dissociation Energies

The thermal stability of a molecule is related to the strength of its chemical bonds. The C-Br bond is significantly weaker than the C-F and C-C bonds, and its dissociation is often the initial step in the thermal decomposition of brominated compounds.[8][9] The C-Br bond dissociation energy (BDE) is a good indicator of this stability.

  • α-Halogenation: Multiple halogen atoms on the same carbon can weaken the C-X bond due to repulsion between the lone pairs of the halogens and steric strain.

  • Electron-Withdrawing Groups: The presence of the electron-withdrawing CF₃ group can influence the BDE of adjacent C-Br bonds.

Predicted Trend in Thermal Stability:

It is challenging to definitively rank the isomers without precise BDE data. However, we can hypothesize that the geminal arrangement in 1,1,1-tribromo-3,3,3-trifluoropropane might lead to a slightly lower C-Br BDE due to the cumulative electronic and steric effects of three bromine atoms on one carbon. Conversely, the strong C-F bonds will contribute to the overall stability of all isomers.

Experimental Protocols: A Framework for Empirical Comparison

To empirically validate the predicted reactivity differences, a series of standardized experiments should be conducted.

Protocol 1: Comparative Dehalogenation with Zinc

Objective: To compare the rate of dehalogenation of tribromo-trifluoropropane isomers.

Procedure:

  • Prepare equimolar solutions of each isomer in ethanol.

  • Add an excess of activated zinc dust to each solution at a controlled temperature (e.g., 50 °C).

  • Monitor the disappearance of the starting material over time using gas chromatography (GC) with an appropriate internal standard.

  • Plot the concentration of the starting material versus time to determine the reaction rate for each isomer.

Protocol 2: Comparative Nucleophilic Substitution with a Common Nucleophile

Objective: To assess the relative rates of nucleophilic substitution.

Procedure:

  • Prepare equimolar solutions of each isomer and a nucleophile (e.g., sodium iodide in acetone) in a suitable aprotic solvent.

  • Maintain the reaction mixtures at a constant temperature (e.g., 25 °C).

  • Quench aliquots of the reaction mixture at regular intervals and analyze by GC or HPLC to determine the extent of conversion.

  • Compare the initial rates of reaction to establish the reactivity order.

Data Summary and Interpretation

The following table summarizes the key structural features and predicted reactivity trends for the discussed isomers.

IsomerBromine ArrangementKey Steric FactorsKey Electronic FactorsPredicted Dehalogenation ReactivityPredicted SN2 Reactivity
1,1,1-Tribromo-3,3,3-trifluoropropane GeminalHigh steric hindrance at C1Strong inductive effect from distant CF₃ groupLowModerate
This compound Vicinal & GeminalVery high steric hindrance at C2Strong inductive effect from adjacent CF₃ groupHighLow
1,1,2-Tribromo-3,3,3-trifluoropropane Vicinal & GeminalHigh steric hindrance at C1 and C2Strong inductive effect from CF₃ groupHighLow
1,2,3-Tribromo-1,1,2-trifluoropropane VicinalModerate steric hindranceVaried electronic environment at each C-Br bondVery HighModerate to Low (position dependent)

Conclusion and Future Directions

The reactivity of tribromo-trifluoropropane isomers is a complex interplay of steric and electronic effects. Based on established chemical principles, isomers with vicinal bromine atoms are predicted to be more reactive in dehalogenation reactions, while those with less sterically hindered primary C-Br bonds are expected to be more susceptible to SN2 attack. The potent electron-withdrawing nature of the trifluoromethyl group plays a crucial role in modulating the electrophilicity of the carbon backbone.

The predictions outlined in this guide provide a rational framework for selecting the appropriate isomer for a given synthetic transformation. However, it is imperative that these hypotheses are validated through rigorous experimental investigation. Further computational studies to determine the precise C-Br bond dissociation energies and to model the transition states of key reactions would also provide invaluable quantitative insights into the reactivity of these versatile building blocks.

References

  • Macmillan Group - Princeton University. (2019, November 27). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Retrieved from [Link]

  • Google Patents. (1999). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
  • Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96053101, 1,1,1-Tribromo-3,3,3-trifluoropropane. Retrieved from [Link]

  • Vereshchagina, Ya. A., et al. (2014). Original Russian Text. Retrieved from [Link]

  • Google Patents. (2008). US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene.
  • National Center for Biotechnology Information. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. PubMed Central. Retrieved from [Link]

  • Wiley Online Library. (2025, August 6). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Retrieved from [Link]

  • National Council of Educational Research and Training. Haloalkanes and Haloarenes. Retrieved from [Link]

  • Samagra. Haloalkanes and Haloarenes. Retrieved from [Link]

  • YouTube. (2022, September 2). Dehalogenation of Vicinal And Geminal Dihalide - Preparation of Alkenes. Retrieved from [Link]

  • ChemRxiv. (2021, March 15). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Cambridge Open Engage. Retrieved from [Link]

  • ResearchGate. Thermal stability of halogenase and flavin reductase enzymes determined... Retrieved from [Link]

  • YouTube. (2020, April 8). Halogenation of Propane. Retrieved from [Link]

  • Bond Dissociation Energies. Retrieved from [Link]

  • gchem. Covalent Bond Energies. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135086754, 1,1,1-Tribromo-3-chloro-3-fluoropropane. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 141516237, 1,2-Dibromo-1,1,2-trichloro-3,3,3-trifluoropropane. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2782619, this compound. Retrieved from [Link]

  • Reddit. (2017, May 2). Why are geminal dihalides more stable than vicinal dihalides? r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed Central. Retrieved from [Link]

  • Science and Education Publishing. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. Retrieved from [Link]

  • MDPI. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (1988). Mutagenicity of halogenated propanes and their methylated derivatives. PubMed. Retrieved from [Link]

  • National Bureau of Standards. NSRDS-NBS31.pdf. Standard Reference Data. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57483891, 1,1,3-Tribromo-2,2-difluoropropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. Bond dissociation energies in simple molecules. NIST Technical Series Publications. Retrieved from [Link]

  • The bond dissociation energy (enthalpy) is also referred to as. (2010, February 23). Retrieved from [Link]

  • Semantic Scholar. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

  • Sci-Hub. A computational study of the possible isomers and conformations of N-trifluoromethylformamide, CF3NHC(O)H, and N-hydroxymethylidenetrifluoromethylamine, CF3N C(H)OH. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to a Computational Investigation of 2,2,3-Tribromo-1,1,1-trifluoropropane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and materials science, a deep, predictive understanding of molecular reactivity is not just an academic exercise—it is a critical component of rational design. 2,2,3-Tribromo-1,1,1-trifluoropropane, a densely functionalized aliphatic system, presents a complex landscape of potential reaction pathways. While direct experimental studies on its reaction mechanisms are sparse in publicly available literature, computational chemistry offers a powerful and cost-effective avenue for exploration and prediction.

This guide provides a comparative framework for designing and interpreting computational studies on the reaction mechanisms of this compound. Drawing insights from established computational investigations into analogous polyhalogenated alkanes, we will explore the key theoretical considerations, methodological choices, and expected outcomes. This document is intended to serve as a practical roadmap for researchers venturing into the computational analysis of this and similar molecules.

Defining the Reactive Landscape: Potential Mechanistic Pathways

The structure of this compound suggests several plausible reaction pathways that can be interrogated computationally. The presence of multiple bromine atoms, a strong electron-withdrawing trifluoromethyl group, and vicinal protons creates a rich tapestry of potential transformations.

  • Nucleophilic Substitution (SN): The carbon-bromine bonds are polar, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles.[1] The steric hindrance around the C2 and C3 carbons will play a significant role in dictating the viability of SN1 versus SN2 pathways.[2]

  • Elimination (E): The presence of protons vicinal to the bromine atoms makes dehydrobromination a likely pathway. The stereochemistry of the molecule and the nature of the base employed will determine the E2 versus E1 mechanism.

  • Reductive Dehalogenation: In the presence of reducing agents, sequential removal of bromine atoms can occur. This is a crucial pathway in environmental fate and synthetic applications.[3][4][5]

  • Thermal Decomposition: At elevated temperatures, homolytic cleavage of the C-Br or C-C bonds can initiate radical-chain reactions. The relative bond dissociation energies will be a key factor in determining the initial steps.

A Comparative Analysis of Computational Methodologies

The choice of computational methodology is paramount for obtaining accurate and reliable predictions. Here, we compare several commonly employed approaches, drawing parallels from studies on analogous systems like 1,2,3-trichloropropane.[4]

Computational Method Description Strengths Limitations Applicability to this compound
Density Functional Theory (DFT) A quantum mechanical method that approximates the electronic structure of a molecule by modeling its electron density.Good balance of computational cost and accuracy for a wide range of systems.The accuracy is highly dependent on the choice of functional. Some functionals may not accurately describe dispersion interactions or transition states.Highly suitable for geometry optimizations, frequency calculations, and reaction pathway explorations. Functionals like B3LYP and the M06 suite are good starting points.[3][5][6]
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock method that includes electron correlation effects.Generally more accurate than DFT for non-covalent interactions and systems where DFT functionals may fail.Computationally more expensive than DFT, especially for larger systems.Recommended for single-point energy calculations on DFT-optimized geometries to refine reaction barriers and thermochemistry.
Coupled Cluster (CC) Theory A high-level ab initio method that provides very accurate results for electronic structure calculations.Considered the "gold standard" for accuracy in computational chemistry.Extremely computationally demanding, limiting its application to smaller molecules.Can be used as a benchmark for smaller fragments of the target molecule or for critical points on the potential energy surface to validate the accuracy of DFT and MP2 results.
Implicit Solvation Models (e.g., PCM, SMD) A computational approach that models the solvent as a continuous medium with a specific dielectric constant.Allows for the inclusion of solvent effects on reaction energetics at a relatively low computational cost.Does not account for specific solvent-solute interactions like hydrogen bonding.Essential for studying reactions in solution, as it can significantly alter reaction barriers and the stability of intermediates.
Explicit Solvation Models A method where individual solvent molecules are included in the calculation.Provides a more realistic representation of the solvent environment and can capture specific solute-solvent interactions.Significantly increases the computational cost due to the larger number of atoms.Can be employed for key transition states or intermediates where specific solvent interactions are hypothesized to be crucial.

Workflow for a Computational Investigation: A Case Study Approach

Drawing from the comprehensive study on 1,2,3-trichloropropane by Torralba-Sanchez et al. (2020), we can outline a robust workflow for investigating the reaction mechanisms of this compound.[3][4][5]

G cluster_0 Phase 1: Initial Exploration cluster_1 Phase 2: Reaction Pathway Mapping cluster_2 Phase 3: Refinement and Analysis A Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-31G(d)) B Conformational Analysis A->B Identify low-energy conformers C Transition State Search (e.g., QST2, QST3, Berny) B->C Select starting geometries D Intrinsic Reaction Coordinate (IRC) Calculation C->D Verify transition state connectivity E Single-Point Energy Calculation (Higher-level theory, e.g., MP2 or CCSD(T)) D->E Obtain refined energies F Inclusion of Solvation Effects (Implicit/Explicit Models) D->F Incorporate solvent effects G Thermodynamic and Kinetic Analysis E->G F->G

Caption: A generalized workflow for the computational investigation of reaction mechanisms.

Experimental Protocol: A Step-by-Step Guide
  • Geometry Optimization and Frequency Calculation:

    • Objective: To find the lowest energy structure of the reactants, products, and intermediates.

    • Method: Employ a DFT functional (e.g., B3LYP) with a modest basis set (e.g., 6-31G(d)).

    • Validation: Confirm that the optimized structures correspond to a minimum on the potential energy surface by ensuring all calculated vibrational frequencies are real (positive).

  • Conformational Analysis:

    • Objective: To identify all stable conformers of the molecule.

    • Method: Perform a systematic or stochastic conformational search.

    • Rationale: The reactivity of the molecule can be influenced by its conformation.

  • Transition State (TS) Search:

    • Objective: To locate the saddle point on the potential energy surface that connects reactants and products.

    • Method: Use algorithms like QST2, QST3, or the Berny optimization algorithm with an initial guess for the TS geometry.

    • Validation: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Objective: To confirm that the identified transition state connects the desired reactants and products.

    • Method: Follow the reaction path downhill from the transition state in both the forward and reverse directions.

  • Single-Point Energy Refinement:

    • Objective: To obtain more accurate energies for the optimized geometries.

    • Method: Perform a single-point energy calculation using a higher level of theory (e.g., MP2 or CCSD(T)) and a larger basis set (e.g., aug-cc-pVTZ).

  • Inclusion of Solvation Effects:

    • Objective: To model the influence of the solvent on the reaction.

    • Method: Apply an implicit solvation model (e.g., PCM) to the single-point energy calculations. For critical steps, a small number of explicit solvent molecules can be included.

  • Thermodynamic and Kinetic Analysis:

    • Objective: To calculate key thermodynamic and kinetic parameters.

    • Method: Use the results from the frequency and energy calculations to determine Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn). The rate constants can then be estimated using Transition State Theory (TST).

Predicted Reaction Mechanisms and Comparative Energetics

Based on studies of analogous compounds, we can predict the likely dominant reaction pathways for this compound and the expected energetic profiles.

Dehydrobromination (E2 Pathway)

G Reactants CF3-CHBr-CHBr2 + Base TS [Transition State]‡ Reactants->TS ΔG‡ Products CF3-CBr=CHBr + H-Base+ + Br- TS->Products

Caption: A simplified energy profile for the E2 dehydrobromination of this compound.

The strong electron-withdrawing effect of the trifluoromethyl group is expected to increase the acidity of the vicinal proton, likely favoring an E2 mechanism. The activation barrier for this process will be a key computational observable.

Reductive Dehalogenation

Drawing an analogy from the reductive dechlorination of 1,2,3-trichloropropane, we can anticipate two competing pathways for reductive debromination.[3][4][5]

G cluster_0 Reductive β-Elimination cluster_1 Hydrogenolysis A CF3-CHBr-CHBr2 B CF3-CH=CHBr A->B + 2e- - 2Br- C CF3-CHBr-CHBr2 D CF3-CHBr-CH2Br C->D + 2e- + H+ - Br-

Sources

A Comparative Guide to Spectroscopic Analysis for Confirming Trifluoromethyl Group Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, unambiguous confirmation of successful trifluoromethylation is a critical step in the synthetic workflow. This guide provides a comparative analysis of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide field-proven insights, and present supporting data to empower researchers in their analytical endeavors.

The Indispensable Role of the Trifluoromethyl Group in Drug Discovery

The trifluoromethyl group is often introduced to enhance the pharmacological profile of a lead compound. Its strong electron-withdrawing nature can shield adjacent bonds from metabolic attack, thereby increasing the drug's half-life. Furthermore, the lipophilicity of the CF3 group can improve a molecule's ability to cross cellular membranes. Given these significant impacts, rigorous analytical confirmation of its presence and position within the molecule is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful and informative technique for confirming the incorporation of a trifluoromethyl group.[2][3] Its ability to probe the local chemical environment of specific nuclei provides unparalleled structural detail. A multi-pronged NMR analysis, incorporating ¹⁹F, ¹H, and ¹³C NMR, offers a self-validating system for confirmation.

¹⁹F NMR: The Direct Line of Evidence

The fluorine-19 nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection.[4] The large chemical shift range of ¹⁹F NMR (over 300 ppm) provides exquisite sensitivity to the local electronic environment, making it an exceptional tool for identifying and characterizing trifluoromethyl groups.[5][6]

Causality of Experimental Choice: A ¹⁹F NMR experiment is the most direct method to confirm the presence of a fluorine-containing group. The chemical shift of the CF3 group is highly diagnostic of its electronic environment.[7][8] For instance, a CF3 group attached to an aliphatic carbon will have a significantly different chemical shift than one attached to an aromatic ring.

Interpreting the Data: A singlet in the ¹⁹F NMR spectrum is often indicative of a CF3 group, assuming no other fluorine atoms are within coupling distance. The chemical shift provides the primary piece of evidence. For example, the ¹⁹F chemical shift of a trifluoromethyl group on an aromatic ring can be influenced by the presence of other substituents.[9]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[7]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuneable to the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹⁹F spectrum. A simple pulse-acquire experiment is usually sufficient.

    • Ensure the spectral width is large enough to encompass the expected chemical shift range of the CF3 group.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm).

¹H and ¹³C NMR: Corroborating Evidence through Coupling

While ¹⁹F NMR provides direct evidence, ¹H and ¹³C NMR offer crucial corroborating data through spin-spin coupling (J-coupling) with the fluorine nuclei of the CF3 group.[10][11][12][13]

Causality of Experimental Choice: Observing the characteristic splitting patterns in ¹H and ¹³C spectra due to coupling with the CF3 group provides definitive proof of its covalent attachment and helps to pinpoint its location within the molecular scaffold.[14][15][16]

Interpreting the Data:

  • ¹H NMR: Protons on the carbon adjacent to the CF3 group (or in close proximity) will be split into a quartet (due to coupling with three equivalent fluorine atoms). The magnitude of the coupling constant (typically in the range of 1-3 Hz for ³JHF) is distance-dependent.

  • ¹³C NMR: The carbon atom of the CF3 group will appear as a quartet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms (¹JCF).[17] The carbon to which the CF3 group is attached will also be split into a quartet (²JCF).[17] The magnitude of these coupling constants is highly informative.[18][19]

Table 1: Typical NMR Data for a Trifluoromethyl Group

NucleusSignal MultiplicityTypical Coupling Constant (J) Range (Hz)
¹⁹FSinglet (in the absence of other fluorine nuclei)N/A
¹H (on adjacent C)Quartet1-3 (³JHF)
¹³C (of the CF3 group)Quartet250-300 (¹JCF)[17]
¹³C (attached to the CF3 group)Quartet20-40 (²JCF)[11][12]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹⁹F NMR.

  • Instrument Setup:

    • Tune the probe to the ¹H or ¹³C frequency.

    • Lock and shim the spectrometer as before.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data as described for ¹⁹F NMR.

    • Reference the ¹H spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Reference the ¹³C spectrum to the solvent peak.

Visualizing the NMR Workflow

NMR_Workflow cluster_NMR NMR Analysis Sample_Prep Sample Preparation 19F_NMR 19F NMR Acquisition Sample_Prep->19F_NMR 1H_NMR 1H NMR Acquisition Sample_Prep->1H_NMR 13C_NMR 13C NMR Acquisition Sample_Prep->13C_NMR Data_Analysis Integrated Data Analysis 19F_NMR->Data_Analysis 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis Confirmation CF3 Group Confirmed Data_Analysis->Confirmation

Caption: Workflow for NMR-based confirmation of CF3 group incorporation.

Infrared (IR) Spectroscopy: A Quick Check

Infrared spectroscopy provides information about the vibrational modes of a molecule.[20][21] The C-F bond has a characteristic stretching frequency, which can be used as a preliminary indicator of trifluoromethyl group incorporation.[22]

Causality of Experimental Choice: IR spectroscopy is a rapid and inexpensive technique that can provide supporting evidence for the presence of C-F bonds. It is particularly useful as a quick check to see if a reaction has proceeded as expected before moving on to more time-consuming analyses.

Interpreting the Data: The C-F stretching vibrations of a CF3 group typically appear as strong and often complex absorptions in the region of 1350-1100 cm⁻¹.[23] However, this region of the IR spectrum, often referred to as the "fingerprint region," can be congested with other vibrational modes, making definitive assignment challenging.[24]

Table 2: Characteristic IR Absorption for a Trifluoromethyl Group

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
CF₃C-F Stretch1350 - 1100Strong

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

    • Collect a background spectrum.

  • Data Acquisition:

    • Place the sample in the instrument and collect the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[25][26] It is an essential tool for confirming the molecular weight of the trifluoromethylated product and can provide structural information through analysis of fragmentation patterns.[27][28]

Causality of Experimental Choice: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming the incorporation of three fluorine atoms.[29][30][31][32][33] The fragmentation pattern observed in the mass spectrum offers further structural proof.

Interpreting the Data:

  • Molecular Ion: The most critical piece of information is the m/z of the molecular ion ([M]⁺ or [M+H]⁺), which should correspond to the calculated molecular weight of the trifluoromethylated product.

  • Fragmentation: A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of the CF3 radical (a neutral loss of 69 Da).[27][28][34] The observation of a significant fragment ion at [M-69]⁺ is strong evidence for the presence of a trifluoromethyl group.

Table 3: Key Mass Spectrometry Data for a Trifluoromethylated Compound

IonDescriptionExpected Observation
[M]⁺ or [M+H]⁺Molecular Ionm/z corresponding to the molecular weight of the product
[M-69]⁺Fragment IonLoss of a CF₃ radical

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument and ionization technique.

  • Instrument Setup:

    • Choose an appropriate ionization technique (e.g., Electrospray Ionization (ESI) for polar molecules, Electron Ionization (EI) for volatile, less polar molecules).

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a liquid or gas chromatograph).

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Processing:

    • Determine the accurate mass of the molecular ion.

    • Use the instrument software to calculate the elemental composition and compare it to the expected formula.

    • Analyze the fragmentation pattern to identify characteristic losses.

A Logic Diagram for Spectroscopic Confirmation

Spectroscopic_Confirmation Start Synthesized Compound IR IR Spectroscopy Start->IR Analysis_IR C-F Stretch Observed? IR->Analysis_IR NMR NMR (19F, 1H, 13C) Analysis_NMR CF3 Signal & Couplings Observed? NMR->Analysis_NMR MS Mass Spectrometry Analysis_MS Correct MW & [M-69] Fragment? MS->Analysis_MS Analysis_IR->NMR Yes Re-evaluate Re-evaluate Synthesis/Purification Analysis_IR->Re-evaluate No Analysis_NMR->MS Yes Analysis_NMR->Re-evaluate No Confirmation CF3 Incorporation Confirmed Analysis_MS->Confirmation Yes Analysis_MS->Re-evaluate No

Caption: Logical progression for the spectroscopic confirmation of a CF3 group.

Comparative Summary and Best Practices

TechniquePrimary InformationAdvantagesLimitations
¹⁹F NMR Direct detection of fluorineHighly sensitive, large chemical shift dispersionRequires specialized probe
¹H & ¹³C NMR Connectivity through J-couplingUnambiguous structural informationCan be complex to interpret
IR Spectroscopy Presence of C-F bondsRapid, inexpensiveLacks specificity, potential for overlapping signals
Mass Spectrometry Molecular weight and fragmentationHigh sensitivity, confirms elemental composition (HRMS)Does not provide detailed connectivity information

Best Practice: For unequivocal confirmation of trifluoromethyl group incorporation, a combination of all three spectroscopic techniques is recommended. ¹⁹F NMR provides the initial direct evidence, which is then substantiated by the coupling patterns observed in ¹H and ¹³C NMR. Finally, HRMS confirms the correct molecular weight and elemental composition, while the observation of a characteristic [M-69] fragment provides further validation. This multi-faceted approach creates a self-validating system, ensuring the scientific integrity of the results.

References

  • Current NMR Techniques for Structure-Based Drug Discovery - PMC - NIH. (2018-01-12). Available at: [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups - Fluorine Notes. (2021-10). Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. Available at: [Link]

  • Improvements in the detection and analysis of CF3-containing compounds in the background atmosphere by gas chromatography-high-resolution mass spectrometry - PubMed. (2000-12). Available at: [Link]

  • 19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR... - ResearchGate. Available at: [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. Available at: [Link]

  • Improvements in the detection and analysis of CF3-containing compounds in the background atmosphere by gas chromatography-high-resolution mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants - R Discovery. (1976-01-01). Available at: [Link]

  • Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - NIH. (2023-06-20). Available at: [Link]

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl - ACS Publications. (2015-01-05). Available at: [Link]

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl - American Chemical Society. (2015-01-05). Available at: [Link]

  • Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3... - ResearchGate. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. (2022-03-30). Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. (2022-02-25). Available at: [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022-03-30). Available at: [Link]

  • A Review on the Analytical Techniques for the Determination of Fluorine Contents in Soil and Solid Phase Samples | Request PDF - ResearchGate. Available at: [Link]

  • 19Flourine NMR. Available at: [Link]

  • The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. Available at: [Link]

  • A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer - datapdf.com. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed. (2023-06-13). Available at: [Link]

  • Part 1 .--19F Spectra of Fluorocyclohexanes - RSC Publishing. Available at: [Link]

  • Meta-CF3-Substituted Analogues of the GFP Chromophore with Remarkable Solvatochromism - PMC - NIH. Available at: [Link]

  • 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Measurements of CF3-containing compounds in the background atmosphere using gas chromatography/high resolution mass spectrometry | Semantic Scholar. Available at: [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020-05-30). Available at: [Link]

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities | ACS Omega. Available at: [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024-06-28). Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Available at: [Link]

  • Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes - American Chemical Society. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

  • How Is NMR Used In Drug Discovery? - Chemistry For Everyone - YouTube. Available at: [Link]

  • 1H, 19F, and 13C Analysis in Under Two Minutes - AZoM. (2019-10-22). Available at: [Link]

  • Infrared Spectroscopy - MSU chemistry. Available at: [Link]

  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters | The Journal of Chemical Physics | AIP Publishing. (2024-05-30). Available at: [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018-07-16). Available at: [Link]

  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent - Pendidikan Kimia. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available at: [Link]

Sources

A Cost-Benefit Analysis of 2,2,3-Tribromo-1,1,1-trifluoropropane in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group is a well-established method for enhancing the pharmacokinetic and physicochemical properties of organic molecules. This guide provides a comprehensive cost-benefit analysis of the potential use of 2,2,3-tribromo-1,1,1-trifluoropropane as a reagent in chemical synthesis, particularly in the context of trifluoromethylation. While not a conventional trifluoromethylating agent, its structure suggests potential for radical-mediated pathways. This analysis will objectively compare its theoretical application with established, commercially available alternatives, supported by experimental data for the latter.

The Trifluoromethyl Group: A Privileged Motif in Drug Discovery

The trifluoromethyl group's unique electronic properties, including its high electronegativity and lipophilicity, can significantly improve a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, the development of efficient and versatile trifluoromethylating agents is of paramount importance in drug development and materials science.

This compound: A Profile of a Potential Reagent

This compound (CAS No. 421-90-9) is a halogenated propane derivative.[1][2] While its primary documented applications are in laboratory and materials synthesis, its structure, featuring a trifluoromethyl group and multiple bromine atoms, suggests potential as a precursor for radical-based trifluoromethylation reactions.

Proposed Synthesis and Cost Considerations

A plausible and cost-effective synthesis of this compound would likely involve the free-radical addition of bromine to 3,3,3-trifluoropropene. This precursor is readily available and can be synthesized by the reaction of 3,3,3-trifluoropropyne with hydrogen bromide.[3] The subsequent bromination would likely be initiated by UV light or a radical initiator.[4]

The overall cost of this compound would be influenced by the price of these starting materials and the efficiency of the bromination step. Theoretically, this could position it as a potentially economical, in-house prepared reagent compared to more complex, multi-step syntheses of other trifluoromethylating agents.

Established Alternatives for Trifluoromethylation

A direct experimental comparison of this compound's performance as a trifluoromethylating agent is not available in the current literature. Therefore, we will compare its theoretical potential against well-established and widely used alternatives.

Electrophilic Trifluoromethylating Agents: Togni's and Umemoto's Reagents

Togni's and Umemoto's reagents are popular, shelf-stable, and versatile electrophilic trifluoromethylating agents.[5][6] They react with a wide range of nucleophiles under relatively mild conditions.

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed methods have emerged as a powerful and often more economical alternative, utilizing various trifluoromethyl sources, including sodium trifluoroacetate and trifluoromethyltrimethylsilane (TMSCF₃). These reactions often proceed via a radical mechanism.

Comparative Analysis: A Theoretical Cost-Benefit Perspective

The following table provides a comparative overview of this compound (based on inferred properties) and established trifluoromethylating agents.

Parameter This compound (Inferred) Togni's Reagent II Umemoto's Reagent Copper-Catalyzed (e.g., with CF₃SO₂Na)
Reagent Cost Potentially Low (from readily available starting materials)HighHighLow to Moderate (catalyst is inexpensive, CF₃ source varies)
Reaction Type RadicalElectrophilicElectrophilicRadical/Redox
Substrate Scope Likely limited to radical-tolerant substratesBroad (nucleophiles)Broad (nucleophiles)Broad (aryl halides, boronic acids, etc.)
Reaction Conditions Likely requires initiation (UV, initiator), potentially harshGenerally mildGenerally mildOften requires elevated temperatures
Safety & Handling Halogenated hydrocarbon, likely toxic.[7]Can be explosive under certain conditions.Stable solidCatalyst can be toxic, ligands may be air-sensitive
Byproducts Brominated organic wasteIodine-containing aromaticsSulfur-containing aromaticsVaries with CF₃ source and ligands

Experimental Protocols for Established Methods

To provide a practical basis for comparison, detailed experimental protocols for established trifluoromethylation reactions are provided below.

Protocol for Trifluoromethylation using Togni's Reagent II

Reaction: α-Trifluoromethylation of a β-ketoester

  • To a solution of the β-ketoester (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, 5 mL), add Togni's Reagent II (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the α-trifluoromethyl-β-ketoester.

Protocol for Trifluoromethylation using Umemoto's Reagent

Reaction: Trifluoromethylation of a silyl enol ether

  • Dissolve the silyl enol ether (1.0 mmol) in an anhydrous solvent (e.g., acetonitrile, 5 mL) under an inert atmosphere.

  • Add Umemoto's reagent (1.2 mmol) to the solution.

  • Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC or GC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol for Copper-Catalyzed Trifluoromethylation

Reaction: Trifluoromethylation of an aryl iodide

  • In a glovebox, combine the aryl iodide (1.0 mmol), sodium trifluoromethanesulfinate (2.0 mmol), CuI (0.1 mmol), and a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol).

  • Add a polar aprotic solvent (e.g., DMF or NMP, 5 mL).

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Landscape

Proposed Synthesis of this compound

G 3,3,3-Trifluoropropyne 3,3,3-Trifluoropropyne 3,3,3-Trifluoropropene 3,3,3-Trifluoropropene 3,3,3-Trifluoropropyne->3,3,3-Trifluoropropene HBr This compound This compound 3,3,3-Trifluoropropene->this compound Br2, UV light

Caption: Proposed two-step synthesis of the target reagent.

General Trifluoromethylation Strategies

G cluster_0 Reagent Type cluster_1 Example Reagents Electrophilic Electrophilic Togni's / Umemoto's Togni's / Umemoto's Electrophilic->Togni's / Umemoto's Radical Radical Cu-based / Potential for C3H2Br3F3 Cu-based / Potential for C3H2Br3F3 Radical->Cu-based / Potential for C3H2Br3F3

Caption: Classification of common trifluoromethylation approaches.

Conclusion and Future Outlook

Based on this analysis, this compound remains a theoretical and unexplored reagent for trifluoromethylation. Its potential advantages lie in the low cost of its likely precursors. However, the lack of experimental data on its reactivity, selectivity, and safety profile presents a significant barrier to its adoption. The anticipated radical pathway may limit its substrate scope compared to the versatile electrophilic reagents.

For researchers in drug development and materials science, the established methods using Togni's reagents, Umemoto's reagents, or copper-catalyzed systems offer reliable and well-documented routes for trifluoromethylation. While potentially more expensive, their broad applicability and predictable outcomes provide a higher degree of certainty in complex synthetic campaigns.

Future research into the reactivity of this compound, particularly under photoredox or other radical initiation conditions, is warranted to experimentally validate its potential as a cost-effective trifluoromethylating agent. Until such data becomes available, it remains a speculative alternative to the current state-of-the-art methodologies.

References

  • Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., Tong, J., & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Umemoto, T., Adachi, K., & Ishihara, S. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 836–845. [Link]

  • He, C. Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24, 2145-2148. [Link]

  • Google Patents. (1999).
  • Google Patents. (n.d.). Synthesis of 1-bromo-3,3,3-trifluoropropene.
  • Google Patents. (n.d.). Preparation method of 2-bromo-3,3,3-trifluoropropene.
  • Barata-Vallejo, S., & Cadenas, S. M. (2021). Radical trifluoromethylation. Chemical Society Reviews, 50(11), 6436-6453. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-3,3,3-trifluoropropane. [Link]

  • PubChem. (n.d.). 2-Bromo-1,1,1-trifluoropropane. [Link]

  • PubChem. (n.d.). 1,1,1-Tribromo-2,2-difluoropropane. [Link]

  • PubChem. (n.d.). 1,1,3-Tribromo-2,2-difluoropropane. [Link]

  • PubChem. (n.d.). 3-Bromo-1,1,1-trifluoropropane. [Link]

  • SpectraBase. (n.d.). This compound. [Link]

Sources

A Comparative Guide to the Efficacy of 2,2,3-Tribromo-1,1,1-trifluoropropane in Specific Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential efficacy of 2,2,3-Tribromo-1,1,1-trifluoropropane in key synthetic transformations. As a polyhalogenated organofluorine compound, its reactivity is of considerable interest to researchers in synthetic and medicinal chemistry. This document will objectively evaluate its hypothetical performance against established alternatives, supported by mechanistic insights and proposed experimental data.

Introduction to this compound

Chemical and Physical Properties

This compound is a halogenated propane derivative with the chemical formula C₃H₂Br₃F₃.[1] Its structure is characterized by a trifluoromethyl group and three bromine atoms attached to a propane backbone.

PropertyValueSource
Molecular Weight 334.76 g/mol PubChem[1]
CAS Number 421-90-9Echemi[2]
Boiling Point Not well-documented-
Density Not well-documented-
Solubility Expected to be soluble in common organic solvents-

The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. The presence of multiple bromine atoms suggests that this compound could serve as a precursor to various reactive intermediates.

Rationale for Use in Synthetic Transformations

The synthetic utility of this compound would theoretically stem from the C-Br and C-C bond cleavage to generate reactive intermediates. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbon-bromine bonds.

Potential reactive pathways include:

  • Radical Generation: Homolytic cleavage of the C-Br bonds, initiated by radical initiators or photochemically, could generate trifluoromethyl-containing radical species. These radicals could then participate in various transformations, such as addition to unsaturated systems or hydrogen abstraction.

  • Precursor to Unsaturated Compounds: Elimination of HBr or Br₂ could lead to the formation of valuable trifluoromethyl-substituted alkenes or alkynes, which are versatile building blocks in organic synthesis.

This guide will explore the hypothetical efficacy of this compound in two key transformations: radical-mediated trifluoromethylvinylation and its potential as a precursor to 2-bromo-3,3,3-trifluoropropene, a known versatile building block.

Comparative Analysis of this compound in Synthetic Transformations

Due to the limited specific literature on the reactivity of this compound, this section will provide a comparative analysis based on the established chemistry of analogous compounds and general principles of radical and elimination reactions.

Hypothetical Radical Addition to Alkenes: A Comparative Outlook

Concept: One of the most plausible applications of this compound is in radical addition reactions to alkenes and alkynes. Radical initiation could lead to the formation of a CF₃CHBrCBrH• radical, which could then add across a double or triple bond.

Comparison with Established Reagents:

Reagent/MethodReaction TypeAdvantagesDisadvantages
This compound (Hypothetical) Radical TrifluoromethylvinylationPotentially a direct route to complex structures.Reactivity and regioselectivity are unknown; potential for multiple side reactions.
Trifluoromethyl Iodide (CF₃I) Radical TrifluoromethylationHigh efficiency; well-established protocols.Gaseous reagent; requires careful handling.
Togni's Reagents Electrophilic TrifluoromethylationBench-stable solids; broad substrate scope.Stoichiometric use of a relatively expensive reagent.
Ruppert-Prakash Reagent (TMSCF₃) Nucleophilic TrifluoromethylationVersatile reagent for various transformations.Requires activation with a fluoride source.
2-Bromo-3,3,3-trifluoropropene (BTP) Radical addition/CycloadditionsVersatile building block for trifluoromethylated heterocycles.[3]Requires a separate synthetic step from a precursor.

Mechanistic Consideration: The radical addition would likely proceed via a chain mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN, (PhCOO)2) Radical_1 Initiator Radical Initiator->Radical_1 Heat or Light Radical_2 •CBr(CF3)CH2Br or CF3CBr2CH2• Radical_1->Radical_2 + CBr2(CF3)CH2Br Adduct_Radical Adduct Radical Radical_2->Adduct_Radical + Alkene Product Adduct Product Adduct_Radical->Product + CBr2(CF3)CH2Br Product->Radical_2 - Radical_2 Radical_2Radical_2 Radical_2Radical_2 Dimer Dimerization Products Radical_2Radical_2->Dimer Alkene Alkene Substrate G Start This compound Product 2-Bromo-3,3,3-trifluoropropene (BTP) Start->Product - HBr Base Base (e.g., KOH, DBU) Base->Start

Caption: Proposed dehydrobromination of this compound.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established procedures for similar transformations. They are intended to serve as a starting point for the investigation of the reactivity of this compound.

Radical Addition to an Alkene

Objective: To investigate the feasibility of the radical addition of this compound to a model alkene, such as 1-octene.

Materials:

  • This compound

  • 1-Octene

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), 1-octene (1.2 mmol), and AIBN (0.1 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the product(s).

  • Characterize the product(s) by NMR and mass spectrometry to determine the structure and regioselectivity of the addition.

Dehydrobromination to 2-Bromo-3,3,3-trifluoropropene

Objective: To attempt the synthesis of 2-bromo-3,3,3-trifluoropropene from this compound.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add a solution of potassium hydroxide (1.5 mmol) in ethanol (5 mL) dropwise to the stirring solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Monitor the formation of the product by GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Carefully remove the solvent by distillation.

  • Purify the crude product by fractional distillation to obtain 2-bromo-3,3,3-trifluoropropene.

Conclusion and Future Outlook

While there is a notable absence of dedicated research on the synthetic applications of this compound, its structure suggests significant potential as a reagent in organofluorine chemistry. Based on the reactivity of analogous compounds, it is plausible that this molecule could serve as a precursor for trifluoromethyl-containing radicals or as a building block for the synthesis of valuable fluorinated alkenes like BTP.

Future research should focus on validating these hypothetical reaction pathways. A thorough investigation into its radical-mediated reactions and its behavior under various elimination conditions is warranted. Such studies would not only unveil the specific reactivity of this compound but could also lead to the development of novel and efficient methods for the synthesis of complex fluorinated molecules, which are of high interest to the pharmaceutical and agrochemical industries. The experimental protocols provided in this guide offer a foundational framework for initiating such exploratory studies.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to the Characterization of Novel Compounds Derived from 2,2,3-Tribromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethylated Building Blocks

In the landscape of modern drug discovery and materials science, the incorporation of the trifluoromethyl (-CF₃) group is a cornerstone strategy for enhancing molecular properties.[1][2] This moiety can significantly improve metabolic stability, binding affinity, and lipophilicity, transforming promising molecules into viable candidates.[3][4] While a variety of trifluoromethylated building blocks are commercially available, the exploration of underutilized precursors offers a pathway to novel chemical space.[5][6][7] This guide focuses on 2,2,3-Tribromo-1,1,1-trifluoropropane, a densely functionalized C3 building block, and provides a comparative analysis of the synthesis and characterization of a novel derivative, ethyl 3,3,3-trifluoropropionate. We will compare this route to syntheses involving more common precursors and provide a detailed framework for rigorous structural elucidation.

Part 1: Synthesis of a Novel Ester via Tandem Elimination-Substitution

The synthesis of ethyl 3,3,3-trifluoropropionate from this compound presents an elegant example of a tandem reaction. The process is initiated by a base-induced elimination of HBr, followed by nucleophilic attack and further eliminations.

Causality of Experimental Choices: The choice of potassium ethoxide in ethanol serves a dual purpose. Ethanol acts as the solvent, while the ethoxide ion is a sufficiently strong base to initiate dehydrobromination and also serves as the nucleophile to form the final ester product. The reaction proceeds through a likely series of intermediates, making the control of stoichiometry crucial for achieving a good yield of the desired product.[8] This one-pot reaction from a polyhalogenated alkane is an efficient, albeit complex, transformation.

Experimental Protocol: Synthesis of Ethyl 3,3,3-trifluoropropionate
  • Reagent Preparation: Prepare a solution of potassium ethoxide by carefully dissolving potassium metal (3.0 equivalents) in anhydrous ethanol under an inert atmosphere (N₂ or Argon).

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the prepared potassium ethoxide solution.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous ethanol and add it to the dropping funnel.

  • Reaction Execution: Cool the ethoxide solution in an ice bath and add the substrate solution dropwise over 30 minutes with vigorous stirring.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the mixture to room temperature and quench by pouring it over ice water. Acidify the solution to pH ~5 with dilute HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to yield pure ethyl 3,3,3-trifluoropropionate.

Synthetic Pathway Diagram

G cluster_0 Synthesis of Ethyl 3,3,3-trifluoropropionate A 2,2,3-Tribromo- 1,1,1-trifluoropropane C Tandem Elimination- Substitution Reaction (Reflux, 4-6h) A->C B Potassium Ethoxide (3 equiv.) in Ethanol B->C D Crude Product Mixture C->D E Aqueous Workup & Extraction D->E F Fractional Distillation E->F G Ethyl 3,3,3-trifluoropropionate (Final Product) F->G

Caption: Synthetic workflow for ethyl 3,3,3-trifluoropropionate.

Part 2: Comparative Discussion with an Alternative Precursor

A common alternative for synthesizing trifluoromethylated molecules is 2-bromo-3,3,3-trifluoropropene (BTP).[2] BTP is a versatile building block used in various coupling and addition reactions.[7]

Alternative Route: To synthesize a similar trifluoromethyl C3 scaffold, one might employ a hydrocarboxylation reaction on BTP, which would require a transition metal catalyst (e.g., palladium), a carbon monoxide source, and an alcohol.

Comparison of Building Blocks:

FeatureThis compound2-Bromo-3,3,3-trifluoropropene (BTP)
Functionality Saturated, polyhalogenated alkaneUnsaturated, vinyl bromide
Typical Reactions Elimination, Nucleophilic SubstitutionCross-coupling, Radical Addition, Cycloaddition[7]
Synthetic Step One-pot tandem reaction to esterMulti-step process (e.g., carbonylation)
Reagent Cost Potentially lower cost reagents (base)Often requires expensive transition metal catalysts
Versatility Less explored, potential for novel reactivityHighly versatile and well-documented[2]

This comparison highlights that while BTP is a more established and versatile building block, the use of this compound can offer a more direct, one-pot route to certain structures like the target ester, potentially providing economic advantages.[9]

Part 3: A Comprehensive Workflow for Compound Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of any newly synthesized compound. A multi-technique approach is non-negotiable for trifluoromethylated molecules.[1][10]

Characterization Workflow Diagram

G cluster_1 Comprehensive Characterization Workflow cluster_2 NMR Suite Purified_Product Purified Product (from Distillation) GCMS GC-MS Analysis Purified_Product->GCMS Purity & Mol. Weight FTIR FT-IR Spectroscopy Purified_Product->FTIR Functional Groups NMR NMR Spectroscopy Purified_Product->NMR Structural Connectivity Final Confirmed Structure & Purity Data GCMS->Final FTIR->Final H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR F_NMR->Final

Caption: A multi-technique workflow for spectroscopic characterization.

Detailed Characterization Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of the sample and confirm its molecular weight.

  • Protocol:

    • Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane.

    • Inject 1 µL of the solution into a GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program starting at 50°C, ramping to 250°C at 10°C/min.

    • Acquire mass spectra using Electron Ionization (EI) mode.

  • Trustworthiness Check: A single, sharp peak in the chromatogram indicates high purity. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass of the product. Look for characteristic fragmentation patterns, such as the loss of an ethoxy group (-OCH₂CH₃, 45 Da) or the trifluoromethyl group (-CF₃, 69 Da).[1]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify key functional groups present in the molecule.

  • Protocol:

    • Place a drop of the neat liquid sample between two salt plates (KBr or NaCl).

    • Acquire the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty salt plates and subtract it from the sample spectrum.

  • Trustworthiness Check: The spectrum should display characteristic absorption bands. For ethyl 3,3,3-trifluoropropionate, expect a strong C=O stretch for the ester at ~1740 cm⁻¹, strong and broad C-F stretching vibrations between 1400-1000 cm⁻¹, and C-H stretching bands around 2900-3000 cm⁻¹.[1]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide a detailed map of the molecule's carbon-hydrogen framework and confirm the presence and environment of the fluorine atoms.

  • Protocol:

    • Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[1]

    • For ¹⁹F NMR, monitor the reaction progress to ensure complete conversion of the starting material.[11]

  • Trustworthiness Check: The spectra must be consistent with the proposed structure.

    • ¹H NMR: Expect a quartet corresponding to the -OCH₂CH₃ protons and a triplet for the -OCH₂CH₃ protons. The protons on the carbon adjacent to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

    • ¹³C NMR: The carbonyl carbon of the ester will appear around 170 ppm. The CF₃ carbon will be a quartet due to C-F coupling. Other aliphatic carbons will be visible in their expected regions.

    • ¹⁹F NMR: A single signal (a triplet due to coupling with the adjacent CH₂ protons) will confirm the presence of a single type of CF₃ group.

Part 4: Comparative Data Analysis

Summarizing the expected data provides a clear reference for researchers. Comparing these properties to a non-fluorinated analog underscores the significant influence of the trifluoromethyl group.

Table 1: Expected Spectroscopic Data for Ethyl 3,3,3-trifluoropropionate

TechniqueExpected ResultInterpretation
GC-MS (EI) M⁺ at m/z = 156Confirms molecular weight of C₅H₇F₃O₂.
Fragments at m/z = 111, 87, 69Corresponds to loss of -OC₂H₅, -COOC₂H₅, and -CF₃ respectively.
FT-IR (neat) ~1740 cm⁻¹ (strong)C=O stretch of the ester functional group.
~1100-1300 cm⁻¹ (strong, broad)C-F stretching vibrations of the CF₃ group.[1]
¹H NMR (CDCl₃) ~4.2 ppm (quartet)-OCH₂ CH₃
~2.6 ppm (quartet, J_HF ≈ 10 Hz)CF₃-CH₂ -
~1.3 ppm (triplet)-OCH₂CH₃
¹³C NMR (CDCl₃) ~168 ppmC =O
~124 ppm (quartet, J_CF ≈ 277 Hz)-C F₃
~62 ppm-OCH₂ CH₃
~35 ppm (quartet, J_CCF ≈ 30 Hz)CF₃-CH₂ -
~14 ppm-OCH₂CH₃
¹⁹F NMR (CDCl₃) ~ -63 ppm (triplet)CF₃ -CH₂-

Table 2: Performance Comparison: Trifluorinated vs. Non-Fluorinated Analog

PropertyEthyl 3,3,3-trifluoropropionateEthyl Acrylate (A Non-Fluorinated Analog)
Molecular Weight 156.11 g/mol 100.12 g/mol
Boiling Point ~117 °C99 °C
Lipophilicity (LogP) Higher (CF₃ group increases lipophilicity)[4]Lower
Metabolic Stability Higher (C-F bonds are resistant to cleavage)[1]Lower (more susceptible to metabolism)
Electronic Effect Strong electron-withdrawing effect from CF₃Electron-withdrawing effect from ester, but less pronounced
Reactivity α-protons are more acidic due to CF₃ inductionStandard ester/alkene reactivity

Conclusion

This compound serves as a viable precursor for the efficient synthesis of novel trifluoromethylated compounds like ethyl 3,3,3-trifluoropropionate. The tandem elimination-substitution pathway offers a direct route that compares favorably with multi-step syntheses from more conventional building blocks like BTP under certain contexts. The rigorous, multi-technique characterization workflow detailed in this guide provides a self-validating system to ensure the structural integrity of such novel compounds. By understanding the synthesis and characterization of molecules derived from this and other building blocks, researchers can better leverage the powerful effects of fluorination in the design of next-generation pharmaceuticals and advanced materials.

References

  • A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. (n.d.). Benchchem.
  • Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide. (n.d.). Benchchem.
  • A Comprehensive Technical Guide to the Synthesis and Characterization of Trifluoromethanamine. (n.d.). Benchchem.
  • Bencke, C. E., et al. (2011). Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. Blucher Proceedings.
  • Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing.
  • Intermolecular Trifluoromethyl-Hydrazination of Alkenes Enabled by Organic Photoredox Catalysis. (2020). ACS Publications.
  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PMC - NIH.
  • Inoue, M., Shiosaki, M., & Muramaru, H. (2014). Synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene. Journal of Fluorine Chemistry, 167, 135–138.
  • The Versatility of Trifluoromethylated Building Blocks: Applications of 2-Bromo-3,3,3-trifluoropropene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. (n.d.).
  • This compound. (n.d.). PubChem.
  • Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). RSC Publishing.
  • A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. (2025). Molecular Pharmaceutics - ACS Publications.
  • Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026). Organic Letters - ACS Publications.
  • Multi-substituted trifluoromethyl alkene construction via gold-catalyzed fluoroarylation of gem-difluoroallenes. (2024). Chemical Science (RSC Publishing).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.
  • Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2 + 1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. (n.d.). ResearchGate.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC - NIH.
  • Method for the preparation of 3-bromo-1,1,1-trifluoropropane. (1999). Google Patents.
  • 2,3-Dibromo-1,1,1-trifluoropropane Formula. (n.d.). ECHEMI.
  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. (n.d.). MDPI.
  • 1,1,1-Tribromo-3,3,3-trifluoropropane. (n.d.). PubChem.
  • 2-Bromo-1,1,1-trifluoropropane. (n.d.). PubChem.
  • Design, Synthesis, and Biological Investigation of Novel Classes of 3-Carene-Derived Potent Inhibitors of TDP1. (n.d.). MDPI.
  • 3-Bromo-1,1,1-trifluoropropane. (n.d.). PubChem.
  • Preparation method of 2-bromo-3,3,3-trifluoropropene. (n.d.). Google Patents.
  • Ibrahim, D. H., et al. (2022). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv.
  • Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-disubstituted tert-butyl phenylcyanoacrylates. (n.d.). ChemRxiv.

Sources

Safety Operating Guide

Proper Disposal of 2,2,3-Tribromo-1,1,1-trifluoropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific inquiry is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,2,3-Tribromo-1,1,1-trifluoropropane (CAS No. 421-90-9), a compound notable for its utility in synthetic chemistry and its specific hazard profile.

Understanding the Compound: A Foundation for Safe Handling

This compound is a halogenated hydrocarbon that presents several hazards requiring careful consideration. It is classified as a skin and eye irritant, may cause respiratory irritation, and is recognized as a Class I ozone-depleting substance.[1] Its proper disposal is not merely a matter of laboratory best practice but a regulatory and environmental necessity.

The primary route of disposal for this compound is through high-temperature incineration. This method ensures the complete destruction of the molecule, preventing its release into the environment. Specifically, disposal should be carried out in an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize harmful decomposition products like hydrogen bromide and hydrogen fluoride.[1]

Key Safety and Hazard Information
PropertyValue/InformationSource
CAS Number 421-90-9[1]
Molecular Formula C3H2Br3F3[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH420: Harms public health and the environment by destroying ozone in the upper atmosphere[1]
Incompatible Materials Alkali metals, finely divided metals (e.g., Al, Mg, Zn), strong oxidizing agents[1]
Hazardous Decomposition Products Carbon oxides, Hydrogen bromide, Hydrogen fluoride (in case of fire)[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Packaging & Labeling cluster_2 Storage & Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Waste ppe->segregate container Select Compatible Waste Container (e.g., Glass or HDPE) segregate->container labeling Label Container: 'Hazardous Waste' 'Halogenated Organics' Full Chemical Name Date container->labeling seal Securely Seal Container labeling->seal storage Store in Designated Satellite Accumulation Area (Secondary Containment) seal->storage pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Company storage->pickup end Incineration at Permitted Facility pickup->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol is designed to guide laboratory personnel through the process of safely preparing this compound for disposal.

Part 1: Immediate Safety and Segregation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Work in a Ventilated Area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Segregation is Key: This compound is a halogenated hydrocarbon. It is crucial to collect it in a waste container designated exclusively for halogenated organic waste. Never mix halogenated with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[2]

Part 2: Waste Container Selection and Labeling
  • Choose a Compatible Container: Select a clean, properly functioning waste container made of a material compatible with halogenated hydrocarbons, such as glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw cap.

  • Proper Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added.[3] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the hazards (e.g., "Irritant," "Ozone-Depleting Substance")

    • The date of accumulation

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste. Do not leave a funnel in the opening.[3]

Part 3: Temporary Storage and Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel and near the point of waste generation.[3] The SAA should also have secondary containment, such as a larger, chemically resistant tray or bin, to contain any potential leaks.

  • EPA Waste Classification: As a spent halogenated solvent, this compound falls under the category of "F-listed" hazardous wastes according to the U.S. Environmental Protection Agency (EPA). Depending on its use, it would likely be classified under codes such as:

    • F001: If used in a degreasing process.[4][5][6][7]

    • F002: As a spent halogenated solvent in other applications.[6][7] It is the responsibility of the waste generator to make the correct determination.[8]

  • Arrange for Professional Disposal: Once the waste container is nearly full (around 90% capacity), arrange for its collection by a licensed hazardous waste disposal company.[3] These companies are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations. Examples of such companies include Clean Management, Clean Earth, and Veolia.[9][10][11]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.

Concluding Remarks

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to this detailed protocol, researchers and drug development professionals can ensure they are not only compliant with regulations but are also actively contributing to a safer and more sustainable scientific community.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • Cornell University Department of Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES.
  • SynQuest Laboratories, Inc. (2016).
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes.
  • Vanderbilt University Medical Center. (n.d.).
  • Clean Management. (n.d.). Hazardous Waste Disposal in Portland, Oregon.
  • Clean Earth. (n.d.). Riverside, California Hazardous Waste Management.
  • Veolia UK. (n.d.).
  • Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.

Sources

Navigating the Safe Handling of 2,2,3-Tribromo-1,1,1-trifluoropropane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety and Personal Protective Equipment

Handling 2,2,3-Tribromo-1,1,1-trifluoropropane requires stringent safety protocols due to its classification as a skin, eye, and respiratory irritant, as well as an ozone-depleting substance. This guide provides an in-depth operational and disposal plan for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.

Hazard Identification and Immediate Precautions

This compound (CAS No. 421-90-9) presents several health and environmental hazards.[1] According to its Safety Data Sheet (SDS), it is crucial to recognize the following:

  • Health Hazards:

    • Causes skin irritation (H315).[1]

    • Causes serious eye irritation (H319).[1]

    • May cause respiratory irritation (H335).[1]

  • Environmental Hazards:

    • Harms public health and the environment by destroying ozone in the upper atmosphere (H420).[1]

Immediate precautionary measures upon handling this substance include avoiding contact with skin and eyes and refraining from breathing in fumes, mists, sprays, or vapors.[1] All handling procedures should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. A comprehensive PPE strategy is mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) and should be detailed in your laboratory's Chemical Hygiene Plan (CHP).[1][4][5][6]

Hand Protection: Selecting the Right Gloves

While nitrile gloves are commonly used in laboratory settings, their efficacy against halogenated hydrocarbons can be limited, with some sources indicating poor resistance.[2][3][7] For prolonged or direct contact with this compound, more robust materials are recommended.

  • Viton® or Viton®/Butyl Laminate Gloves: These materials offer excellent resistance to chlorinated and halogenated hydrocarbons, making them the preferred choice for handling this compound.[8][9][10]

  • Neoprene Gloves: While offering some protection, their resistance to halogenated hydrocarbons can be variable.[11][12] If used, they should be for incidental contact only and changed immediately upon any sign of contamination.

  • Double Gloving: In situations with a high risk of splashing, wearing a double layer of gloves (e.g., two pairs of nitrile, or a nitrile base with a neoprene or Viton® outer layer) can provide additional protection.[3]

It is imperative to consult the glove manufacturer's chemical resistance chart for specific breakthrough times and permeation data. [13][14]

Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[1]

  • Chemical Splash Goggles: These should be worn at all times when handling the liquid.

  • Face Shield: In addition to goggles, a face shield is required when there is a potential for splashes, such as during transfers of larger volumes or when conducting reactions under pressure.[1]

Body and Respiratory Protection
  • Laboratory Coat: A fully buttoned lab coat made of a suitable chemical-resistant material should be worn to protect against skin contact.[3]

  • Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3] In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[15] A comprehensive respiratory protection program, in compliance with OSHA standard 29 CFR 1910.134, must be in place if respirators are required.[15][16]

Summary of Recommended PPE

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities in Fume Hood) Viton® or Viton®/Butyl laminate gloves. Double-gloving with nitrile is a secondary option.Chemical splash goggles.Chemical-resistant lab coat.Work within a certified chemical fume hood.
Large Volume Transfers or High-Risk Operations Viton® or Viton®/Butyl laminate gloves.Chemical splash goggles and a face shield.Chemical-resistant lab coat.Work within a certified chemical fume hood.
Spill Cleanup Viton® or Viton®/Butyl laminate gloves.Chemical splash goggles and a face shield.Chemical-resistant lab coat or coveralls.NIOSH-approved respirator with organic vapor cartridge may be required based on spill size and ventilation.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risk and ensuring regulatory compliance.

Experimental Workflow: Step-by-Step PPE Protocols

The following protocols for donning and doffing PPE are based on guidelines from the Centers for Disease Control and Prevention (CDC) and SA Health.[17][18][19]

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.[17][20][21]

  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.[20][21]

  • Mask/Respirator (if required): Secure the mask or respirator over your nose and mouth.[18][20]

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.[18][20]

  • Gloves: Don your selected gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.[18][20][21]

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, being careful not to touch the outside of the gloves with your bare hands.[17][21][22]

  • Gown/Lab Coat: Unbutton and remove your lab coat, turning it inside out as you remove it to contain any contamination.[17][20][21]

  • Hand Hygiene: Perform hand hygiene.[17][20]

  • Goggles/Face Shield: Remove eye and face protection from the back to avoid touching the potentially contaminated front surface.[17][20][21]

  • Mask/Respirator (if worn): Remove your mask or respirator from the straps, again avoiding contact with the front.[21][22]

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.[17][21]

Spill Response Plan

In the event of a spill, a prompt and safe response is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.

  • Contain the Spill: Use absorbent pads or other inert materials to contain the spill and prevent it from spreading.[23]

  • Absorb the Material: Apply absorbent material over the spill, working from the outside in.[23]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[18]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.[18]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[24][25]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9][24] Do not mix with non-halogenated organic waste.[9]

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials.[25]

  • Final Disposal: Halogenated organic wastes must be disposed of through a licensed hazardous waste management facility, typically via high-temperature incineration with a flue gas scrubber to neutralize the resulting acidic gases.[1][24][26]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Task Assessment small_scale Small scale (<50mL) in fume hood? start->small_scale large_scale Large scale or splash risk? small_scale->large_scale No ppe1 Standard PPE: - Viton®/Butyl Gloves - Lab Coat - Goggles small_scale->ppe1 Yes spill Spill or ventilation failure? large_scale->spill No ppe2 Enhanced PPE: - Viton®/Butyl Gloves - Lab Coat - Goggles - Face Shield large_scale->ppe2 Yes ppe3 Emergency PPE: - Viton®/Butyl Gloves - Chemical Suit - Goggles & Face Shield - NIOSH Respirator spill->ppe3 Yes

Caption: PPE selection workflow based on task risk level.

References

  • Synquest Labs. (2016). This compound Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • All Safety Products. (n.d.). Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. Retrieved from [Link]

  • University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Western New England University. (2024). Chemical Hygiene Plan OSHA 29CFR 1910.1450. Retrieved from [Link]

  • Public Health Ontario. (n.d.). How to: Put On and Take Off Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • International Safety. (2025). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from [Link]

  • SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Sequence for Putting on Personal Protective Equipment (PPE). Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • Lab Manager. (2025). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • The George Washington University. (n.d.). PPE: Donning & Doffing. Retrieved from [Link]

  • RegisteredNurseRN. (2017, February 1). Donning and Removing PPE [Video]. YouTube. [Link]

  • Australian Commission on Safety and Quality in Health Care. (2024). Sequence for putting on and removing personal protective equipment (PPE). Retrieved from [Link]

  • SEALAB. (n.d.). JOB AID DONNING & DOFFING of PPE in LABORATORY. Retrieved from [Link]

  • Brigham Young University. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]

  • Phalen, R. N., & Le, T. (2025). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
  • Duke University. (2019). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • Lab Manager. (2025). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Globus Group. (n.d.). Chemical Resistance Guide - SHOWA Neoprene. Retrieved from [Link]

  • Duke University. (n.d.). Microflex Chemical Resistance Chart. Retrieved from [Link]

Sources

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